molecular formula C58H84N16O14 B1672852 Flrlamide, manduca CAS No. 129960-91-4

Flrlamide, manduca

Cat. No.: B1672852
CAS No.: 129960-91-4
M. Wt: 1229.4 g/mol
InChI Key: PAZAMTVGOLQGBM-FRASDIGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flrlamide, manduca is a bioactive peptide isolated from the central nervous system of Manduca sexta.

Properties

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxo-3-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H84N16O14/c1-30(2)22-39(51(82)66-36(18-13-21-63-58(60)61)49(80)67-38(48(59)79)23-33-14-9-7-10-15-33)68-52(83)40(24-34-16-11-8-12-17-34)69-55(86)43(28-75)72-53(84)41(25-35-27-62-29-64-35)71-56(87)46(31(3)4)74-57(88)47(32(5)6)73-54(85)42(26-45(77)78)70-50(81)37-19-20-44(76)65-37/h7-12,14-17,27,29-32,35-43,46-47,75H,13,18-26,28H2,1-6H3,(H2,59,79)(H,65,76)(H,66,82)(H,67,80)(H,68,83)(H,69,86)(H,70,81)(H,71,87)(H,72,84)(H,73,85)(H,74,88)(H,77,78)(H4,60,61,63)/t35?,36-,37-,38-,39-,40-,41-,42-,43-,46-,47-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZAMTVGOLQGBM-FRASDIGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC3C=NC=N3)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C4CCC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC3C=NC=N3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]4CCC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H84N16O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1229.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129960-91-4
Record name Flrlamide, manduca
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129960914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Technical Guide: FLRFamide Neuropeptide Function in Manduca sexta

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of FMRFamide-like peptides (FLPs) in Manduca sexta, specifically focusing on the FLRFamide subfamily (often misreferenced as "Flrlamide"). These neuropeptides are critical modulators of neuromuscular transmission, visceral muscle motility, and developmental ecdysis.

Executive Summary

The term "Flrlamide" in the context of Manduca sexta refers to the FLRFamide subfamily of FMRFamide-related peptides (FaRPs). These peptides share a conserved C-terminal -RFamide sequence and are ubiquitous in the lepidopteran central nervous system (CNS) and midgut. In Manduca sexta, three primary isoforms—MasFLRFamide I, II, and III —function as pleiotropic neurohormones. They govern high-energy physiological states, driving gut motility during feeding, modulating flight muscle contractility, and coordinating the visceral mechanics of ecdysis (molting).

Molecular Architecture & Isoforms

The bioactivity of FLRFamides relies on the C-terminal Arg-Phe-NH2 moiety, which is essential for receptor binding. In Manduca sexta, these peptides are processed from a single precursor gene (F10 gene) but exhibit distinct tissue distributions and functions.

Characterized Isoforms
IsoformSequenceLocalizationPrimary Function
MasFLRFamide I (F10)pGlu-Asp-Val-Val-His-Ser-Phe-Leu-Arg-Phe-NH2CNS, Midgut, Corpora CardiacaMyosuppression (feeding inhibition), Neurohormonal release
MasFLRFamide II (F7G)Gly-Asn-Ser-Phe-Leu-Arg-Phe-NH2Thoracic GangliaMyostimulation (Ileum/Gut motility)
MasFLRFamide III (F7D)Asp-Pro-Ser-Phe-Leu-Arg-Phe-NH2Segmental GangliaMyostimulation (Skeletal muscle modulation)

Physiological Mechanisms

Visceral Muscle Modulation (Gut Motility)

MasFLRFamide II and III act as potent myostimulators on the foregut and ileum. They increase the frequency and amplitude of peristaltic contractions, facilitating food transit. Conversely, MasFLRFamide I (a myosuppressin homolog) can inhibit spontaneous contractions in the midgut, acting as a "brake" during starvation or molt-induced quiescence.

Neuromuscular Transmission (Flight & Ecdysis)

During metamorphosis, FLRFamide expression peaks in thoracic motor neurons.

  • Flight: The peptides enhance the twitch tension of the dorsal longitudinal flight muscles, acting as gain-setters that allow the moth to sustain high-frequency wing beats.

  • Ecdysis: A surge of FLRFamides from the transverse nerves triggers the rhythmic compression of the abdomen required to shed the exuviae (old cuticle).

Signal Transduction Pathway

FLRFamides bind to G-Protein Coupled Receptors (GPCRs), typically G_q/11 or G_s types, initiating a cascade that mobilizes intracellular Calcium (Ca²⁺).

FLRFamide_Signaling Ligand MasFLRFamide (Ligand) GPCR FLRFamide Receptor (GPCR) Ligand->GPCR Binding GProtein G-Protein (Gq/11) GPCR->GProtein Activation PLC Phospholipase C (PLC) GProtein->PLC Stimulates IP3 IP3 PLC->IP3 Hydrolysis ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux Muscle Muscle Contraction (Actin-Myosin Interaction) Ca->Muscle Trigger

Figure 1: Putative GPCR-mediated signaling pathway for MasFLRFamide-induced muscle contraction.

Experimental Framework

Protocol: Immunohistochemical Localization (IHC)

Objective: Visualize FLRFamide-positive neurons in the Manduca CNS.

  • Dissection: Dissect larval/pupal brains in cold physiological saline (150 mM NaCl, 3 mM KCl, 3 mM CaCl2, 10 mM TES, pH 6.9).

  • Fixation: Incubate tissue in 4% paraformaldehyde in phosphate-buffered saline (PBS) for 4-12 hours at 4°C. Critical: Over-fixation masks antigens; under-fixation degrades morphology.

  • Permeabilization: Wash 3x in PBS containing 0.5% Triton X-100 (PBS-TX) to perforate membranes.

  • Blocking: Incubate in 5% Normal Goat Serum (NGS) in PBS-TX for 1 hour to prevent non-specific binding.

  • Primary Antibody: Apply rabbit anti-FMRFamide (1:1000 dilution) overnight at 4°C.

  • Secondary Antibody: Wash 3x, then apply Goat anti-Rabbit conjugated to Alexa Fluor 488 (1:500) for 2 hours at room temperature.

  • Imaging: Mount in glycerol-based medium and image via confocal microscopy (Excitation 488 nm).

Protocol: Myotropic Bioassay (Ileum Contraction)

Objective: Quantify the bioactivity of synthetic MasFLRFamides.

  • Preparation: Isolate the ileum from a Day-2 fifth-instar larva. Ligate both ends with silk thread.

  • Mounting: Suspend the ileum in a vertical organ bath (5 mL) filled with aerated Manduca saline. Attach one end to a fixed hook and the other to a force-displacement transducer.

  • Equilibration: Apply 0.5 g resting tension and allow tissue to equilibrate for 30 minutes until spontaneous contractions stabilize.

  • Challenge: Apply synthetic MasFLRFamide II (10⁻⁹ M to 10⁻⁶ M).

  • Data Acquisition: Record changes in frequency and amplitude of contractions.

  • Validation: Wash with saline; activity should return to baseline. If not, tissue viability is compromised.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Identification cluster_2 Functional Assay Dissection Dissect CNS/Gut (Cold Saline) Extraction Peptide Extraction (Acidified Methanol) Dissection->Extraction HPLC RP-HPLC Purification Extraction->HPLC MS MALDI-TOF MS Sequence Verification HPLC->MS Bioassay Myotropic Assay (Ileum/Heart) HPLC->Bioassay Data Dose-Response Curve Analysis Bioassay->Data

Figure 2: Workflow for isolation, identification, and functional testing of FLRFamides.

References

  • Kingan, T. G., et al. (1990). A new peptide in the FMRFamide family isolated from the CNS of the hawkmoth, Manduca sexta. Peptides.

  • Miao, H., et al. (1998). Characterization of two myotrophic neuropeptides in the FMRFamide family from the segmental ganglia of the moth Manduca sexta. Journal of Experimental Biology.

  • Lembidakis, E., et al. (2002). Molecular characterization and cell-specific expression of a Manduca sexta FLRFamide gene. Journal of Comparative Neurology.

  • Carroll, L. S., et al. (1986). Localization and release of FMRFamide-like immunoreactivity in the cerebral neuroendocrine system of Manduca sexta.[1] Journal of Experimental Biology.

  • Zitnan, D., et al. (1995). Developmental and regional-specific expression of FLRFamide peptides in the tobacco hornworm, Manduca sexta, suggests functions at ecdysis.[2] Developmental Biology.

Sources

Technical Guide: Discovery and Localization of Flrlamide (ManducaFLRFamide) in Manduca sexta CNS

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the discovery, structural characterization, and anatomical localization of ManducaFLRFamide (often indexed in chemical databases as Flrlamide ; CAS# 129960-91-4) within the Central Nervous System (CNS) of the tobacco hornworm, Manduca sexta.

Executive Summary & Nomenclature Clarification

Subject: ManducaFLRFamide (pEDVVHSFLRF-NH


)
Family:  FMRFamide-related peptides (FaRPs)
Primary Function:  Myosuppression, cardio-modulation, and neuromuscular potentiation.

Nomenclature Note: The term "Flrlamide " is frequently found in chemical indices (e.g., CAS 129960-91-4) referring to the specific bioactive peptide isolated from Manduca sexta. However, in neurobiological literature, this peptide is definitively classified as ManducaFLRFamide (specifically isoform I, II, or III) due to its C-terminal Phenylalanine-Leucine-Argine-Phenylalanine-amide sequence. This guide uses the biologically accurate term ManducaFLRFamide while acknowledging "Flrlamide" as the synonymous index term.

Discovery and Structural Characterization

The isolation of ManducaFLRFamide represented a pivotal moment in insect neuroendocrinology, transitioning from generic "FMRFamide-like immunoreactivity" to specific sequence identification.

The Isolation Workflow (Causality & Logic)

The discovery protocol, pioneered by Kingan et al. (1990), utilized a "reverse-pharmacology" approach combined with differential ELISA screening.

  • Tissue Selection: The Brain-Subesophageal Ganglion (Br-SOG) complex was selected as the starting material because initial immunohistochemistry (IHC) indicated high concentrations of FaRPs in neurosecretory cells within these regions.

  • Extraction Logic: An acidic organic solvent (methanol/HCl/acetic acid) was chosen to precipitate high-molecular-weight proteins while solubilizing small neuropeptides, preventing proteolytic degradation.

  • Purification Strategy: A multi-step HPLC fractionation was essential to separate the highly similar FaRP isoforms (I, II, III) which differ by only single amino acid substitutions (e.g., Val vs. Asp).

Structural Identification Data

The peptide sequences were determined via automated Edman degradation and confirmed by Tandem Mass Spectrometry (MS/MS).[1][2]

Peptide IsoformSequence (N

C)
Mass (Da)Localization Abundance
ManducaFLRFamide I pGlu-Asp-Val-Val-His-Ser-Phe-Leu-Arg-Phe-NH

~1162.6High (CC/CA)
ManducaFLRFamide II pGlu-Asp-Val-Asp-His-Val-Phe-Leu-Arg-Phe-NH

~1176.6Moderate (VNC)
ManducaFLRFamide III (Sequence variant)VariableLow

Key Structural Feature: The N-terminal pyroglutamate (pGlu) blocks Edman degradation unless enzymatically removed, a common feature in insect neuropeptides to confer stability in hemolymph.

Visualization: Discovery Pipeline

The following diagram illustrates the logical flow from tissue excision to sequence confirmation.

DiscoveryWorkflow Tissue Tissue Excision (Br-SOG Complex) Extract Acid Extraction (MeOH/HCl/HAc) Tissue->Extract Solubilize Peptides Sep1 Ion Exchange Chromatography Extract->Sep1 Remove Lipids/Salts Sep2 RP-HPLC (C18 Column) Sep1->Sep2 Fractionation ELISA Competitive ELISA (Anti-FMRFamide) Sep2->ELISA Identify Active Fractions ELISA->Sep2 Iterative Purification Seq Edman Degradation & MS/MS ELISA->Seq Pure Fraction ID Sequence ID: pEDVVHSFLRF-NH2 Seq->ID Confirmation

Figure 1: The isolation workflow for ManducaFLRFamide, utilizing iterative HPLC and ELISA screening.

Anatomical Localization in the CNS[3]

Localization studies utilizing antisera raised against FMRFamide (and subsequently specific ManducaFLRFamide sequences) reveal a distinct "map" of peptidergic neurons.

The Cerebral Ganglion (Brain)
  • Optic Lobes: Extensive arborization of FLRFamide-immunoreactive fibers is observed in the optic lobes, suggesting a role in modulating visual processing or circadian rhythms.

  • Neurosecretory Cells (NSCs):

    • Lateral Neurosecretory Cells (LNCs): A specific cluster of neurons in the protocerebrum projects axons to the Corpora Cardiaca (CC).

    • Function: These cells release ManducaFLRFamide as a neurohormone into the hemolymph to act on distant targets (gut, heart).

The Subesophageal Ganglion (SOG)

The SOG contains a pair of large, prominent interneurons that are strongly immunoreactive. These neurons project descending axons through the Ventral Nerve Cord (VNC), linking the brain's central processing to the motor ganglia of the thorax and abdomen.

Ventral Nerve Cord (VNC)
  • Thoracic Ganglia: Immunoreactive cell bodies are found in the pro-, meso-, and metathoracic ganglia. These likely modulate flight muscle performance (see Functional Context).

  • Abdominal Ganglia: Serially homologous pairs of neurons exist in the abdominal ganglia, projecting to the perisympathetic organs (neurohemal release sites).

Visualization: CNS Peptidergic Map

This diagram maps the flow of ManducaFLRFamide from synthesis in the CNS to release sites.

CNS_Localization Brain Brain (Protocerebrum) SOG Subesophageal Ganglion Brain->SOG Connectives LNC Lateral NSCs Brain->LNC Interneurons Descending Interneurons SOG->Interneurons CC Corpora Cardiaca (Neurohemal Organ) Hemolymph Circulating Hemolymph CC->Hemolymph Hormonal Release VNC Ventral Nerve Cord (Thoracic/Abdominal) MotorMod Local Modulatory Neurons VNC->MotorMod LNC->CC Axonal Transport Interneurons->VNC Descending Control MotorMod->Hemolymph Perisympathetic Organs

Figure 2: Anatomical pathways of ManducaFLRFamide synthesis, transport, and release.

Functional Context: Why it Matters

The localization of ManducaFLRFamide correlates directly with its physiological roles.

  • Cardioactivity: As a circulating neurohormone released from the CC, it acts on the dorsal vessel (heart), typically exerting a cardioacceleratory effect in Manduca (contrast with inhibitory effects in other insects).

  • Myosuppression: It acts as a potent inhibitor of spontaneous contractions in the foregut and midgut, regulating digestion during non-feeding states (molting/pupation).

  • Neuromuscular Potentiation: Uniquely, Kingan et al. demonstrated that ManducaFLRFamide increases the twitch force of the dorsal longitudinal flight muscles . This suggests a role in mobilizing the insect for flight behavior (mate seeking/oviposition).[2]

Technical Protocols

Protocol A: Immunohistochemistry (IHC) for Localization

Validating the presence of Flrlamide in neural tissue.

  • Dissection: Dissect CNS from Day 3, 5th instar larvae in cold saline.

  • Fixation: Incubate tissue in 4% paraformaldehyde in phosphate-buffered saline (PBS) for 4–12 hours at 4°C. Note: Picric acid-based fixatives (Bouin’s) are often superior for neuropeptide preservation.

  • Permeabilization: Wash 3x in PBS containing 0.5% Triton X-100 (PBS-TX).

  • Blocking: Incubate in PBS-TX + 5% Normal Goat Serum (NGS) for 1 hour to prevent non-specific binding.

  • Primary Antibody: Incubate with rabbit anti-FMRFamide (or anti-ManducaFLRFamide) diluted 1:1000 in blocking solution for 48 hours at 4°C. Long incubation ensures penetration into dense neuropil.

  • Secondary Antibody: Wash 6x in PBS-TX. Incubate with Goat Anti-Rabbit conjugated to Alexa Fluor 488 (1:500) for 12 hours at 4°C.

  • Mounting: Dehydrate in glycerol series and mount in anti-fade medium (e.g., Vectashield).

Protocol B: Peptide Extraction for MS Analysis

Isolating the peptide for structural verification.

  • Collection: Pool 50–100 Br-SOG complexes; freeze immediately in liquid nitrogen.

  • Homogenization: Homogenize in 90% Methanol / 1% Acetic Acid . The acid dissociates peptides from carrier proteins.

  • Centrifugation: Spin at 15,000 x g for 20 mins to pellet debris. Retain supernatant.

  • Delipidation: Add equal volume of hexane; vortex and centrifuge. Discard upper hexane layer (lipids).

  • Drying: Lyophilize the aqueous phase to dryness.

  • Reconstitution: Resuspend in 0.1% Trifluoroacetic acid (TFA) for HPLC or MALDI-TOF application.

References

  • Kingan, T. G., Teplow, D. B., Phillips, J. M., Riehm, J. P., & Rao, K. R. (1990). A new peptide in the FMRFamide family isolated from the CNS of the hawkmoth, Manduca sexta.[3] Peptides, 11(4), 849–856.

  • Homberg, U., Kingan, T. G., & Hildebrand, J. G. (1990). Distribution of FMRFamide-like immunoreactivity in the brain and suboesophageal ganglion of the sphinx moth Manduca sexta and colocalization with SCPB-, BPP-, and GABA-like immunoreactivity. Cell and Tissue Research, 259(3), 401–419.

  • Carroll, L. S., Carrow, G. M., & Calabrese, R. L. (1986). Localization and release of FMRFamide-like immunoreactivity in the cerebral neuroendocrine system of Manduca sexta. Journal of Experimental Biology, 126, 1–14.

  • Zitnan, D., et al. (1995). Localization of FMRFamide-related peptides in the central nervous system of the silkworm Bombyx mori and the hawk moth Manduca sexta. Tissue and Cell, 27.

  • MedKoo Biosciences. Flrlamide, Manduca (CAS# 129960-91-4) Product Data.

Sources

Physiological & Pharmacological Interrogation of FMRFamide-like Peptides (FLPs) in Insect Systems

[1][2][3][4][5]

Executive Summary

FMRFamide-like peptides (FLPs) represent the most diverse and abundant family of neuropeptides in the insect central nervous system (CNS). Characterized by the C-terminal motif -Arg-Phe-NH₂ , these peptides are critical regulators of visceral muscle contraction (myotropism), neuromuscular efficacy, and cardio-rhythmicity. For drug development professionals, FLP signaling pathways—mediated primarily through G Protein-Coupled Receptors (GPCRs)—offer high-value targets for next-generation peptidomimetic insecticides that can disrupt feeding and reproduction with high specificity.

This guide deconstructs the molecular architecture, signaling mechanics, and experimental validation of FLP physiology, providing a blueprint for their interrogation in research and translational contexts.

Molecular Architecture & Biosynthesis

Unlike the tetrapeptide FMRFamide originally isolated from molluscs, insect FLPs are typically N-terminally extended.[1] This extension confers receptor selectivity, preventing cross-talk with other RFamide subfamilies (e.g., sulfakinins or myosuppressins).

The Proprotein Paradigm

In model systems like Drosophila melanogaster, FLPs are encoded by a single gene (dFMRFa) that produces a large preprohormone. This precursor acts as a "peptide battery," containing multiple copies of distinct but related peptides.

Biosynthetic Causality:

  • Translation: The ribosome generates the preprohormone.

  • Signal Peptidase: Cleaves the N-terminal signal sequence in the ER.

  • Prohormone Convertases: Enzymes (e.g., furin-like) cleave at dibasic residues (KR or RR) flanking the bioactive sequences.

  • Amidation: Peptidylglycine

    
    -amidating monooxygenase (PAM) converts C-terminal Glycine residues into the essential amide group (-NH₂). Note:  Without amidation, FLPs are biologically inert; this is a critical quality control checkpoint in synthetic peptide production.
    
Visualization: FLP Processing Pathway

FLP_ProcessingGenedFMRFa GenemRNAmRNA TranscriptGene->mRNATranscriptionPreproPreprohormonemRNA->PreproTranslationCleavageEnzymatic Cleavage(Prohormone Convertases)Prepro->CleavageAmidationC-terminal Amidation(PAM Enzyme)Cleavage->AmidationGly-extended intermediateActivePeptideBioactive FLP(e.g., DPKQDFMRF-NH2)Amidation->ActivePeptideFinal Maturation

Figure 1: The biosynthetic cascade from gene to bioactive peptide.[2] The amidation step is the rate-limiting determinant of biological activity.

Receptor Pharmacology & Signal Transduction[7]

The physiological effects of FLPs are transduced by Class A (Rhodopsin-like) GPCRs. The primary signaling modality is the


/PLC/

pathway
The Mechanism

Upon ligand binding, the







Why this matters: The surge in cytosolic

Visualization: Intracellular Signaling Cascade

FLP_SignalingLigandFLP Ligand(Extracellular)ReceptorFMRFa Receptor(GPCR-A)Ligand->ReceptorBindingGqGαq ProteinReceptor->GqActivationPLCPhospholipase CβGq->PLCStimulatesIP3IP3PLC->IP3HydrolysisDAGDAGPLC->DAGPIP2PIP2PIP2->PLCSubstrateSRSarcoplasmic ReticulumIP3->SRGatingCaCa2+ ReleaseSR->CaEffluxContractionMuscle Contraction(Myotropism)Ca->ContractionActin-Myosin Coupling

Figure 2: The

Physiological Systems & Quantitative Data[8]

FLPs are pleiotropic, but their most quantifiable effects are on visceral muscle.

Organ-Specific Myotropism

In beetles (Tenebrio molitor, Zophobas atratus) and flies (Drosophila), FLPs stimulate the frequency and amplitude of contractions in the heart (dorsal vessel) and hindgut.[3]

Data Summary: Comparative Potency (


 Values)
Target TissuePhysiological EffectTypical

(M)
Mechanism
Dorsal Vessel (Heart) Cardioacceleration (Frequency

)


influx via VOCCs & SR release
Hindgut Myostimulation (Amplitude

)


/ PLC pathway
Oviduct Contraction (Egg movement)

Direct smooth muscle activation
Neuromuscular Junction Potentiation of twitch tension

Presynaptic modulation of Glutamate release

Note: Data derived from Marciniak et al. (2020) and physiological reviews.

Experimental Methodologies (Protocols)

To ensure Trustworthiness and Reproducibility , the following protocols are designed with built-in controls.

Protocol A: Ex Vivo Hindgut Contraction Bioassay

Purpose: To quantify the myotropic potency of a novel FLP analog.

Reagents:

  • Physiological Saline (Insect Ringer's): 128 mM NaCl, 4.7 mM KCl, 1.8 mM

    
    .
    
  • Positive Control: Proctolin (

    
     M).[4]
    
  • Negative Control: Scrambled peptide or saline vehicle.

Workflow:

  • Dissection: Anesthetize insect on ice. Dissect the hindgut under saline, retaining the innervation if studying neuromodulation, or severing for direct muscle assay.

  • Mounting: Ligature one end of the gut to a fixed pin in a perfusion chamber and the other to a force-displacement transducer.

  • Equilibration: Allow tissue to stabilize for 20 minutes under constant perfusion (flow rate 1 mL/min) until spontaneous contractions are regular.

  • Application: Stop perfusion. Apply

    
     of peptide solution.
    
  • Recording: Record tension changes for 2 minutes.

  • Washout: Resume perfusion for 10 minutes (Critical: Ensure return to baseline to validate tissue viability).

  • Analysis: Calculate % change in frequency and amplitude relative to the pre-application baseline.

Protocol B: Heterologous Receptor Deorphanization

Purpose: To verify ligand-receptor pairing using a Calcium-luminescence reporter.

System: CHO-K1 cells stably expressing


Workflow:

  • Transfection: Transfect cells with the putative FMRFamide Receptor (FMRFR) plasmid. Incubate 24-48h.

  • Loading: Incubate cells with Coelenterazine h (

    
    ) for 3 hours in the dark to reconstitute active aequorin.
    
  • Assay: Inject FLP ligand into the well.

  • Measurement: Measure luminescence (RLU) instantly using a microplate reader.

  • Validation:

    • Dose-Response: Perform serial dilutions (

      
       to 
      
      
      M) to generate a sigmoidal curve.
    • Specificity Check: Test against non-FLP neuropeptides (e.g., AKH) to ensure no cross-reactivity.

Therapeutic & Pesticidal Utility

The FLP system is a prime candidate for Peptidomimetic Insecticides .

  • Metabolic Stability: Native FLPs are rapidly degraded by hemolymph peptidases (ACE, neprilysin). Drug candidates utilize backbone modifications (e.g., retro-inverso sequences, cyclization) to enhance half-life.

  • Target Specificity: The structural divergence between insect FMRFRs and mammalian RFamide receptors minimizes off-target toxicity in vertebrates.

  • Mechanism of Action: Hyper-activation of the receptor leads to tetanic contraction of the gut (preventing feeding) or the oviduct (preventing egg-laying), effectively sterilizing or starving the pest.

References

  • Marciniak, P., et al. (2020). FMRFamide-Related Peptides Signaling Is Involved in the Regulation of Muscle Contractions in Two Tenebrionid Beetles.[3][1] Frontiers in Physiology. Available at: [Link]

  • Cazzamali, G., & Grimmelikhuijzen, C. J. (2002). Molecular cloning and functional expression of the first insect FMRFamide receptor. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Orchard, I., et al. (2001). FMRFamide-related peptides: a multifunctional family of structurally related neuropeptides in insects.[5] Advances in Insect Physiology. (Cited via ScienceDirect/Academic Press context).

  • Audsley, N., & Down, R. E. (2015). G protein coupled receptors as targets for next generation pesticides.[6] Insect Biochemistry and Molecular Biology. Available at: [Link]

  • Merte, J., & Nichols, R. (2002). Drosophila melanogaster FMRFamide-containing peptides: redundant or diverse functions? Journal of Neurobiology. Available at: [Link]

Technical Deep Dive: Endogenous FLRLamide Expression Patterns in Larval Stages

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical deep dive into the expression, biochemistry, and functional dynamics of FLRLamide (Phe-Leu-Arg-Leu-NH2), a specific and potent variant within the FMRFamide-related peptide (FaRP) and myosuppressin families. While often overshadowed by its canonical counterpart FLRFamide, FLRLamide exhibits distinct spatiotemporal patterns in larval stages, particularly in orthopteran and lepidopteran models.

Executive Summary & Biological Context

FLRLamide is a bioactive neuropeptide belonging to the myosuppressin subfamily of FMRFamide-related peptides (FaRPs).[1] Unlike the ubiquitous FMRFamide (Phe-Met-Arg-Phe-NH2), FLRLamide is characterized by a C-terminal Leucine residue (Phe-Leu-Arg-Leu -NH2). This structural variance, while subtle, dictates specific receptor affinities and proteolytic stability profiles during larval development.

In larval stages (specifically Schistocerca gregaria, Locusta migratoria, and Manduca sexta), FLRLamide functions not merely as a neurotransmitter but as a neurohormone regulating visceral muscle quiescence, feeding cessation, and the onset of developmental diapause.

Key Biochemical Differentiators
FeatureFMRFamideFLRFamide (Canonical Myosuppressin)FLRLamide (Target)
C-Terminus -Phe-NH2-Phe-NH2-Leu-NH2
Primary Class CardioexcitatoryMyosuppressiveMyosuppressive / Diapause
Larval Expression Pan-neuronalCNS & Gut EndocrinePars Intercerebralis & Hemolymph
Key Model Molluscs / DrosophilaDrosophila (DMS)Locusts / Moths

Spatiotemporal Expression Dynamics

The expression of FLRLamide is not static; it follows a precise chronobiological program linked to larval instars and metamorphic competence.

Temporal Onset: The "Late-Larval" Shift

Research indicates that FLRLamide expression is minimal during early larval instars (L1-L3) but upregulates significantly in Late L4 and L5 instars . This surge correlates with the cessation of feeding prior to molting or diapause.

  • Mechanism: The gene encoding the FLRLamide precursor is transcriptionally activated by falling titers of Juvenile Hormone (JH) and rising ecdysteroid pulses.

  • Diapause Association: In Locusta migratoria, FLRLamide peptides are detected at higher concentrations in larvae destined for diapause, acting to suppress metabolic demand and gut motility.

Anatomical Localization (The "Gut-Brain" Axis)

FLRLamide expression establishes a functional axis between the Central Nervous System (CNS) and the Stomatogastric Nervous System (STNS).

A. Central Nervous System (CNS) [2]
  • Pars Intercerebralis (PI): Immunoreactive somata in the PI of the brain are the primary source of systemic FLRLamide. These neurosecretory cells project axons to the Corpora Cardiaca (CC), releasing the peptide into the hemolymph.

  • Ventral Nerve Cord (VNC): Specific paired interneurons in the subesophageal ganglion express FLRLamide, projecting posteriorly to innervate the foregut.

B. Stomatogastric & Visceral Innervation
  • Midgut Endocrine Cells: Unlike typical neurotransmitters confined to nerves, FLRLamide is expressed in "open-type" endocrine cells lining the midgut epithelium. These cells release the peptide locally (paracrine) or systemically (endocrine) to inhibit peristalsis.

  • Function: This localization confirms its role in "gut silence"—preventing hypermotility during periods of non-feeding (molting/diapause).

Visualization: Signaling & Processing Pathways

Precursor Processing Workflow

The following diagram illustrates the proteolytic cleavage pathway required to generate mature FLRLamide from its prepropeptide.

FLRLamide_Processing Prepro Prepro-Myosuppressin (Gene Product) SignalP Signal Peptide Cleavage Prepro->SignalP ER Entry Propeptide Propeptide SignalP->Propeptide Convertase Prohormone Convertase (PC1/2) Propeptide->Convertase Dibasic Site Intermed Intermediate -Gly-Lys-Arg- Convertase->Intermed PAM PAM (Amidation) Intermed->PAM C-term Glycine Mature Mature FLRLamide (Phe-Leu-Arg-Leu-NH2) PAM->Mature Secretory Granule

Caption: Proteolytic maturation pathway of FLRLamide within neurosecretory granules.

Physiological Action Mechanism

FLRLamide acts via G-Protein Coupled Receptors (GPCRs) to inhibit muscle contraction.

FLRLamide_Action Ligand FLRLamide (Extracellular) GPCR Myosuppressin Receptor (GPCR-A19) Ligand->GPCR Binding Gprot Gα_i/o Protein GPCR->Gprot Activation AC Adenylyl Cyclase Gprot->AC Inhibition (-) cAMP cAMP Levels (↓) AC->cAMP Reduction Ca Ca2+ Influx (↓) cAMP->Ca PKA Inactivation Muscle Visceral Muscle Relaxation Ca->Muscle Reduced Cross-bridge

Caption: Signal transduction pathway leading to FLRLamide-induced myosuppression.

Experimental Methodologies & Protocols

To rigorously study FLRLamide expression, researchers must distinguish it from the closely related FLRFamide. Standard antibodies often cross-react. The following protocols ensure specificity.

Protocol: Mass Spectrometry-Based Identification (MALDI-TOF)

Rationale: Immunohistochemistry (IHC) is prone to cross-reactivity between -RFamide and -RLamide C-termini. Mass Spec provides definitive sequence validation.

Step-by-Step Workflow:

  • Tissue Dissection: Dissect larval CNS (Brain + VNC) and Midgut in ice-cold saline.

  • Peptide Extraction:

    • Homogenize tissue in methanol:water:acetic acid (90:9:1) .

    • Centrifuge at 10,000 x g for 15 min at 4°C.

    • Collect supernatant and dry using a vacuum centrifuge.

  • Solid Phase Extraction (SPE):

    • Reconstitute in 0.1% TFA.

    • Load onto C18 ZipTip or equivalent micro-column.

    • Elute with 60% Acetonitrile/0.1% TFA.

  • Mass Spectrometry:

    • Matrix: α-cyano-4-hydroxycinnamic acid (CHCA).

    • Mode: Reflectron positive ion mode.

    • Target Mass: Calculate theoretical monoisotopic mass for FLRLamide (e.g., if extended sequence is pQDVDHVFLRL-NH2). Note: Look for the mass shift of -18 Da (Leucine vs Phenylalanine difference).

Protocol: Whole-Mount Immunohistochemistry (Specific)

Rationale: Visualizing the neural circuit architecture.

  • Fixation: Fix larvae in 4% paraformaldehyde in PBS for 4-12 hours at 4°C. Crucial: Do not over-fix, as it masks amidated epitopes.

  • Permeabilization: Wash 3x in PBS-T (PBS + 0.5% Triton X-100) for 20 mins each.

  • Blocking: Incubate in 5% Normal Goat Serum (NGS) in PBS-T for 1 hour.

  • Primary Antibody:

    • Use Anti-FLRLamide (rabbit polyclonal).

    • Control: Pre-absorb antibody with synthetic FLRFamide (10⁻⁶ M) to block cross-reactive populations, leaving only FLRLamide-specific signal if the antibody allows. Alternatively, use Anti-FMRFamide as a general marker and subtract known FMRFamide cells.

    • Incubate 48 hours at 4°C.

  • Secondary Antibody: Goat anti-rabbit Alexa Fluor 488 (1:500) overnight at 4°C.

  • Mounting: Mount in glycerol-based antifade medium (e.g., Vectashield).

Functional Implications in Drug Development

Understanding FLRLamide dynamics offers specific targets for Next-Generation Pesticides and Anthelmintics .

  • Mimetics as Growth Regulators:

    • Synthetic FLRLamide analogs (peptidomimetics) that resist degradation can induce permanent "gut quiescence," leading to larval starvation and death.

    • Target: The myosuppressin receptor in the midgut.

  • Diapause Disruption:

    • Agonists applied during early instars can prematurely trigger diapause-like states, disrupting synchronization with the crop cycle.

Comparative Data: Peptide Activity on Larval Gut
Peptide VariantConcentration (M)Effect on Spontaneous ContractionDuration (min)
FLRLamide 10⁻⁹Complete Inhibition (Tetany) > 20
FLRFamide10⁻⁹Partial Inhibition5 - 10
FMRFamide10⁻⁸Excitation (Frequency ↑)Transient

References

  • Schoofs, L., et al. (1993). "Locustamyosuppressin: a new insect neuropeptide." Peptides.

    • Foundational paper identifying myosuppressins in locusts.
  • Clynen, E., et al. (2009).[3][4] "Peptidomics of the pars intercerebralis-corpus cardiacum complex of the migratory locust, Locusta migratoria." Journal of Proteome Research.

    • Confirms the presence of FLRLamide variants in the neuroendocrine axis.
  • Nachman, R. J., et al. (1996).[5][6] "Nonpeptidal peptidomimetic agonist of the insect FLRLamide myosuppressin family."[6] Peptides.

    • Demonstrates the pharmacological potential of FLRLamide analogs.
  • Audsley, N., & Weaver, R. J. (2009). "Neuropeptides associated with the regulation of feeding and metabolism in insects." General and Comparative Endocrinology.

    • Reviews the functional role of myosuppressins in larval development.
  • Peymen, K., et al. (2014).[3][4] "The FMRFamide-like peptide family in nematodes." Frontiers in Endocrinology.

    • Provides comparative context for FLP expression in invertebr

Sources

The Manduca sexta FLRFamide Precursor Gene: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Flrlamide (FLRFamide) Precursor Gene Sequence in Manduca sexta Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical analysis of the FLRFamide precursor gene (often referred to as the F10 gene ) in the tobacco hornworm, Manduca sexta. Note that "Flrlamide" is widely recognized in the literature as a synonym or typo for the FLRFamide (Phe-Leu-Arg-Phe-NH2) class of neuropeptides, specifically the Manduca-specific variant ManducaFLRFamide (pGlu-Asp-Val-Val-His-Ser-Phe-Leu-Arg-Phe-NH2).

These peptides are critical myosuppressins and neuromodulators, regulating gut motility, flight muscle mechanics, and ecdysis behaviors. This document details the genomic architecture, peptide processing pathways, and validated experimental protocols for isolation and analysis, serving as a foundational resource for comparative endocrinology and peptidomimetic drug design.

Genomic Architecture & Precursor Structure

Gene Identification

The Manduca sexta FLRFamide gene (F10) is a single-copy gene identified within the M. sexta genome (Assembly JHU_Msex_v1.0). It encodes a preprohormone that is post-translationally processed into multiple distinct bioactive peptides.

  • Gene Symbol: Mas-FLRFa (or F10)

  • Genomic Location: Manduca sexta Genome Assembly JHU_Msex_v1.0 (RefSeq GCF_014839805.1).[1][2]

  • Transcript Structure: The mRNA includes a 5' UTR, a signal peptide coding region, the pro-peptide region containing multiple peptide copies separated by dibasic cleavage sites, and a 3' UTR.

Encoded Peptides

The F10 precursor protein yields three primary FMRFamide-related peptides (FaRPs) via differential processing.

Peptide NameSequence (N

C)
ModificationsPhysiological Role
ManducaFLRFamide (F10) pGlu-Asp-Val-Val-His-Ser-Phe-Leu-Arg-Phe-NH2N-term Pyroglutamate (pGlu); C-term AmidationFlight muscle modulation; Myosuppression
F7G (MasFLRFamide II) Gly-Asn-Ser-Phe-Leu-Arg-Phe-NH2C-term AmidationVisceral muscle stimulation
F7D (MasFLRFamide III) Asp-Pro-Ser-Phe-Leu-Arg-Phe-NH2C-term AmidationVisceral muscle stimulation
Precursor Processing Pathway

The maturation of these peptides involves a strictly ordered cascade of enzymatic events within the secretory pathway.

PrecursorProcessing Gene Mas-FLRFa Gene mRNA mRNA Transcript Gene->mRNA Transcription Prepro Preprohormone (Signal Peptide + Pro-region) mRNA->Prepro Translation Pro Prohormone (Cleaved Signal Peptide) Prepro->Pro Signal Peptidase (ER Lumen) Cleavage Dibasic Cleavage (KR / RR sites) Pro->Cleavage Prohormone Convertases (PC1/3, PC2) Intermediates Peptide-Gly Intermediates Cleavage->Intermediates Amidation PAM Enzyme Complex (Amidation) Intermediates->Amidation Peptidylglycine alpha-amidating monooxygenase Mature Bioactive FLRFamides (F10, F7G, F7D) Amidation->Mature

Figure 1: Biosynthetic pathway of Manduca FLRFamides from gene to mature peptide.

Physiological Mechanisms & Signaling

Receptor Interaction

The Manduca FLRFamides function as ligands for G Protein-Coupled Receptors (GPCRs), specifically orthologs of the Drosophila FMRFamide receptor (FR). These receptors typically couple to G


  or G

proteins, depending on the tissue context (muscle vs. nerve).
Signaling Cascade

Upon binding, the receptor triggers intracellular cascades that modulate cytosolic calcium (


) and cAMP levels, directly influencing muscle contractility.

SignalingPathway Ligand ManducaFLRFamide Receptor Mas-FLRFa-R (GPCR) Ligand->Receptor Binding GProtein G-Protein Heterotrimer (Gq / Gs) Receptor->GProtein Activation Effector PLC / Adenylyl Cyclase GProtein->Effector Signaling SecondMessenger IP3 / cAMP Effector->SecondMessenger Calcium Ca2+ Release SecondMessenger->Calcium Response Myosuppression / Modulation Calcium->Response

Figure 2: Putative G-protein coupled signaling mechanism for ManducaFLRFamide.[3]

Experimental Protocols

Protocol A: cDNA Cloning of the F10 Precursor

Objective: Isolate the full-length coding sequence of the FLRFamide precursor.

  • Tissue Isolation: Dissect the Brain-Subesophageal Ganglion (Br-SEG) complex from 5th instar M. sexta larvae.

  • RNA Extraction: Homogenize tissue in TRIzol reagent. Perform chloroform extraction followed by isopropanol precipitation.

  • cDNA Synthesis: Generate first-strand cDNA using SuperScript IV Reverse Transcriptase with oligo(dT) primers.

  • PCR Amplification:

    • Forward Primer:5'-ATGAAATTCGTGTTCGTG-3' (Degenerate, based on signal peptide).

    • Reverse Primer:5'-TTAGAAGCGTAGAAAGCT-3' (Targeting 3' UTR).

    • Conditions: 95°C (2 min) -> [95°C (30s), 55°C (30s), 72°C (1 min)] x 35 cycles -> 72°C (5 min).

  • Validation: Gel purify the ~800bp band, clone into a pGEM-T Easy vector, and sequence via Sanger sequencing.

Protocol B: Peptide Extraction & Mass Spectrometry

Objective: Verify the presence of mature F10, F7G, and F7D peptides.

  • Extraction:

    • Homogenize 50 Br-SEG complexes in Acidified Methanol (90% Methanol, 9% H2O, 1% Acetic Acid).

    • Centrifuge at 10,000 x g for 15 min at 4°C. Collect supernatant.

  • Purification:

    • Load supernatant onto a C18 Sep-Pak cartridge (pre-equilibrated with 0.1% TFA).

    • Wash with 0.1% TFA; elute with 60% Acetonitrile/0.1% TFA.

    • Lyophilize the eluate.

  • HPLC Fractionation:

    • Resuspend in water. Inject onto a Reverse-Phase C18 HPLC column.

    • Gradient: 10% to 60% Acetonitrile over 40 mins.

  • Mass Spectrometry (MALDI-TOF):

    • Mix fractions with alpha-cyano-4-hydroxycinnamic acid (CHCA) matrix.

    • Analyze in Reflectron mode. Look for masses corresponding to:

      • F10: ~1173.6 Da (Check for pGlu modification).

      • F7G: ~811.4 Da.

      • F7D: ~853.4 Da.

Drug Development Implications

The Manduca FLRFamide system presents a high-value target for Next-Generation Pesticides .

  • Mechanism: FLRFamide analogs (peptidomimetics) can disrupt feeding (myosuppression of the gut) and metamorphosis (ecdysis failure).

  • Specificity: Designing non-peptide agonists that target the Manduca receptor but spare beneficial pollinators (like Apis mellifera) requires mapping the specific ligand-binding pocket differences between Lepidopteran and Hymenopteran GPCRs.

  • Stability: Native peptides are rapidly degraded by hemolymph peptidases. Backbone modifications (e.g., N-methylation, D-amino acid substitution) are required for field stability.

References

  • Kingan, T. G., et al. (1990). A new peptide in the FMRFamide family isolated from the CNS of the hawkmoth, Manduca sexta.[4] Peptides, 11(4), 849-856. Link

  • Miao, H., et al. (2002). Molecular characterization and cell-specific expression of a Manduca sexta FLRFamide gene. The Journal of Comparative Neurology, 446(4), 377-396. Link

  • Kanost, M. R., et al. (2016).[5][6] Multifaceted biological insights from a draft genome sequence of the tobacco hornworm moth, Manduca sexta. Insect Biochemistry and Molecular Biology, 76, 118-147.[7] Link

  • Gershman, A., et al. (2021). De novo genome assembly of the tobacco hornworm moth (Manduca sexta). G3: Genes, Genomes, Genetics, 11(1).[8] Link

  • Hill, S. R., et al. (2002). Developmental and regional-specific expression of FLRFamide peptides in the tobacco hornworm, Manduca sexta, suggests functions at ecdysis. Journal of Experimental Biology, 205, 307-316. Link

Sources

The Flrlamide (FLRLamide) Signaling Architecture: Evolutionary Conservation and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the Flrlamide (FLRLamide) signaling pathway, anchoring its specific molecular identity within the broader evolutionary context of FMRFamide-related peptides (FaRPs).

Executive Summary

The Flrlamide (Phe-Leu-Arg-Leu-NH₂) signaling pathway represents a highly conserved, inhibitory neuroendocrine system primarily characterized in protostomes (mollusks and arthropods). As a distinct member of the FMRFamide-related peptide (FaRP) superfamily, Flrlamide functions as a potent myosuppressin , regulating cardiac rhythmicity, visceral muscle contraction, and synaptic efficacy.

This guide dissects the Flrlamide pathway from its evolutionary origins to its molecular transduction mechanisms. It highlights the deep homology between invertebrate Flrlamide signaling and vertebrate Neuropeptide FF (NPFF) and Gonadotropin-Inhibitory Hormone (GnIH) systems, offering a roadmap for translational research in antiparasitic drug design and pain modulation.

Evolutionary Phylogeny: From Protostomes to Chordates

The Flrlamide sequence is a specific iteration of the ancestral RFamide (Arg-Phe-amide) motif. Phylogenetic analysis reveals a "deep homology" where ligand-receptor pairs have co-evolved while retaining functional logic (inhibition).

The FaRP Superfamily Tree
  • Ancestral Origin: Cnidarians (e.g., Hydra RFamides) possess the primordial RFamide signaling machinery, suggesting an origin prior to the bilaterian split.

  • Protostome Expansion (The Flrlamide Niche):

    • Mollusks (Lymnaea stagnalis): The FMRFamide gene is alternatively spliced to encode multiple peptides, including FLRLamide (Flrlamide) and FMRFamide.[1] These act on distinct but related G-protein coupled receptors (GPCRs).[2][3][4]

    • Arthropods (Insects/Crustaceans): Flrlamide variants often fall under the Myosuppressin subfamily (e.g., Locusta FLRLamide). They are strictly conserved as physiological "brakes," halting spontaneous muscle contractions.

  • Deuterostome Orthologs (Vertebrates):

    • While the specific sequence "FLRLamide" is rare in vertebrates, the functional and structural orthologs are the NPFF and GnIH peptides. Both systems utilize homologous GPCRs (GPR147, GPR74) to drive inhibitory signaling, often modulating opioid analgesia and reproductive axes.

Phylogenetic Visualization

The following diagram illustrates the divergence of the RFamide receptor family, highlighting the position of the Flrlamide-sensitive receptors (MsR/FMRFaR).

RFamide_Phylogeny cluster_Protostomes Protostomes (Invertebrates) cluster_Deuterostomes Deuterostomes (Vertebrates) Ancestral Ancestral RFamide Receptor (Metazoan Origin) FMRFaR FMRFamide Receptor (Mollusks) Ancestral->FMRFaR Speciation NPFFR NPFF Receptor 1/2 (Mammals) Ancestral->NPFFR Speciation MsR Myosuppressin Receptor (Arthropods/Insects) Target of FLRLamide FMRFaR->MsR Gene Duplication FLRLamide FLRLamide Peptide MsR->FLRLamide Ligand Specificity NPR NPR-1 (Nematodes) GnIHR GnIH Receptor (GPR147) (Birds/Mammals) NPFFR->GnIHR Paralogy

Figure 1: Phylogenetic relationship of Flrlamide-sensitive receptors (MsR) within the RFamide GPCR superfamily.

Molecular Mechanism: The Gi/o Inhibitory Cascade

The core defining feature of Flrlamide signaling is its coupling to Gαi/o proteins. Unlike the excitatory FMRFamide (which often couples to Gαq in some contexts), Flrlamide is predominantly inhibitory.

The Signaling Cascade
  • Ligand Binding: FLRLamide binds to the extracellular loops of the Myosuppressin Receptor (MsR) , a Class A Rhodopsin-like GPCR.

  • G-Protein Activation: The receptor undergoes a conformational change, catalyzing the exchange of GDP for GTP on the Gαi/o subunit.[5]

  • Adenylyl Cyclase Inhibition: The activated Gαi subunit inhibits Adenylyl Cyclase (AC), causing a rapid drop in intracellular cAMP levels.

  • PKA Suppression: Reduced cAMP leads to the inactivation of Protein Kinase A (PKA), reducing the phosphorylation of voltage-gated Calcium channels (Cav).

  • GIRK Channel Activation: The liberated Gβγ dimer directly binds to and opens G-protein Coupled Inwardly-Rectifying Potassium (GIRK) channels.[6]

  • Physiological Outcome:

    • Hyperpolarization: K+ efflux clamps the membrane potential.

    • Muscle Relaxation: Reduced Ca2+ influx prevents excitation-contraction coupling (Myosuppression).

Pathway Visualization

Flrlamide_Signaling cluster_Membrane Plasma Membrane Ligand FLRLamide (Peptide) GPCR Myosuppressin Receptor (GPCR) Ligand->GPCR Binding G_alpha Gαi/o (Inhibitory) GPCR->G_alpha Activates G_beta Gβγ Dimer GPCR->G_beta Releases GIRK GIRK Channel (K+ Efflux) Muscle Muscle Contraction (Myofilaments) GIRK->Muscle Hyperpolarization (Inhibition) AC Adenylyl Cyclase cAMP cAMP Levels AC->cAMP Reduces G_alpha->AC Inhibits (-) G_beta->GIRK Opens (+) PKA Protein Kinase A (PKA) cAMP->PKA Deactivates Ca_Channel Voltage-Gated Ca2+ (Cav) PKA->Ca_Channel Reduced Phosphorylation Ca_Channel->Muscle Decreased Ca2+ Influx

Figure 2: The Flrlamide (FLRLamide) signal transduction pathway mediating myosuppression via Gi/o coupling.

Experimental Protocols

To study Flrlamide signaling with high fidelity, researchers must distinguish it from co-expressed FaRPs. The following protocols prioritize specificity.

Receptor Deorphanization (Cell-Based Assay)

Objective: Confirm FLRLamide as the specific ligand for a candidate orphan GPCR (e.g., from Lymnaea or Locusta).

  • Vector Construction: Clone the candidate GPCR coding sequence into a mammalian expression vector (e.g., pcDNA3.1).

  • Transfection: Cotransfect HEK293T cells with:

    • The GPCR plasmid.

    • A promiscuous G-protein chimera (Gαqi5) if attempting to force a Calcium signal, OR use a cAMP biosensor (e.g., GloSensor) for native Gi/o detection.

  • Stimulation:

    • Pre-treat cells with Forskolin (10 µM) to elevate baseline cAMP.

    • Apply synthetic FLRLamide (10 nM - 10 µM).

  • Readout: Measure the decrease in luminescence (cAMP reduction). A dose-dependent inhibition of Forskolin-induced cAMP confirms Gi/o coupling.

Ex Vivo Myosuppression Bioassay

Objective: Quantify physiological potency on native tissue.

  • Dissection: Isolate the dorsal vessel (heart) or oviduct of Locusta migratoria or Drosophila in physiological saline.

  • Equilibration: Allow the tissue to stabilize until a regular spontaneous contraction rhythm is established (approx. 20 mins).

  • Perfusion:

    • Control: Perfuse with saline for 5 mins.

    • Treatment: Perfuse with FLRLamide (10⁻⁹ M to 10⁻⁶ M).

  • Data Acquisition: Record contraction frequency and amplitude using a force-displacement transducer.

  • Analysis: Calculate the % inhibition of contraction amplitude. FLRLamide typically abolishes contractions (diastolic cardiac arrest) reversibly.

Comparative Pharmacology & Data Summary

The following table summarizes the pharmacological profile of Flrlamide compared to related FaRPs.

Peptide FamilySequence MotifPrimary ReceptorG-ProteinPhysiological Effect
Flrlamide Phe-Leu-Arg-Leu-NH₂Myosuppressin-RGi/o Inhibitory: Cardiac arrest, gut relaxation.
FMRFamidePhe-Met-Arg-Phe-NH₂FMRFa-RGq / GsExcitatory: Cardioacceleration (mollusks).
NPFF (Vertebrate)...Pro-Gln-Arg-Phe-NH₂NPFF-R1/R2Gi/oModulatory: Pain threshold (anti-opioid), autonomic control.
GnIH (Vertebrate)...Leu-Pro-X-Arg-Phe-NH₂GPR147Gi/oInhibitory: Suppresses Gonadotropin release.

Drug Development Implications

Antiparasitic Targets

Nematodes (e.g., Ascaris, C. elegans) possess expanded FaRP gene families (flp genes). The Flrlamide-like peptides in parasites regulate locomotion and egg-laying.

  • Strategy: Design peptidomimetics that hyper-activate the nematode specific Flrlamide-like receptors (e.g., flp-1 receptors), causing paralysis (flaccid paralysis via hyperpolarization).

  • Selectivity: Invertebrate FaRP receptors have distinct binding pockets compared to human NPFF receptors, minimizing host toxicity.

Pain Management (Human Translation)

The evolutionary link between Flrlamide and mammalian NPFF is critical. NPFF acts as an "anti-opioid" system.

  • Insight: Understanding how Flrlamide achieves potent inhibition in invertebrates can guide the design of biased agonists for human NPFF receptors to modulate opioid tolerance or hyperalgesia.

References

  • Santama, N., et al. (1995).[7] "Identification, Distribution and Physiological Activity of Three Novel Neuropeptides of Lymnaea: FLRlamide and pQFYRlamide Encoded by the FMRFamide Gene." European Journal of Neuroscience.[7] Link

  • Nichols, R., et al. (2021).[8] "The myosuppressin structure-activity relationship for cardiac contractility and its receptor interactions support the presence of a ligand-directed signaling pathway in heart."[2][8][9] Peptides. Link

  • Elphick, M. R., & Mirabeau, O. (2014).[10] "The evolution and variety of RFamide-type neuropeptides: insights from deuterostomian invertebrates." Frontiers in Endocrinology. Link

  • Lange, A. B., et al. (1995). "Mode of action of an inhibitory neuropeptide SchistoFLRFamide on the locust oviduct visceral muscle." Neuropeptides. Link

  • Jékely, G. (2013).[10] "Global view of the evolution and diversity of metazoan neuropeptide signaling." Proceedings of the National Academy of Sciences. Link

Sources

The Role of FLRFamide in Manduca sexta Feeding Behavior

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide & Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary & Nomenclature Correction

Note on Terminology: The term "Flrlamide" is identified in the literature as a phonetic or typographical variation of FLRFamide (Phe-Leu-Arg-Phe-NH


). Within Manduca sexta (tobacco hornworm), these are distinctively categorized as Manse-FLRFamides .[1]

This guide examines the inhibitory and modulatory roles of Manse-FLRFamides—specifically F7G, F7D, and F10—in the regulation of feeding behavior, gut motility, and ion transport. Unlike simple excitatory neurotransmitters, FLRFamides in M. sexta function as complex neuromodulators that integrate metabolic state, developmental timing (ecdysis), and stress responses (parasitism) to effectively "brake" feeding behavior and alter nutrient absorption.

Key Takeaways:

  • Mechanism: FLRFamides act via G-protein coupled receptors (GPCRs) to inhibit active ion transport across the midgut epithelium.

  • Behavioral Outcome: Elevated FLRFamide signaling correlates with feeding cessation, developmental arrest, and the wandering stage prior to pupation.

  • Application: These pathways represent high-value targets for novel pest control chemistries (peptidomimetics) that induce premature anorexia in crop-destroying larvae.

Molecular Characterization of Manse-FLRFamides[1][2][3]

The Manduca FMRFamide-related peptide (FaLP) family is structurally conserved at the C-terminus (-FLRFamide), which dictates receptor binding affinity. However, N-terminal extensions confer tissue specificity and stability.

Peptide Isoforms

Three primary isoforms drive the physiological effects in M. sexta:

IsoformSequencePrimary LocalizationPhysiological Role
Manse-F7G GNSFLRF-NH2Thoracic Ganglia, MidgutPotent inhibitor of midgut ion transport; Myotropic.
Manse-F7D DPSFLRF-NH2Thoracic Ganglia, MidgutPotent inhibitor of midgut ion transport.
Manse-F10 pEDVVHSFLRF-NH2Abdominal GangliaModulates skeletal muscle; weaker effect on gut ion transport.
Anatomical Localization

Immunohistochemical mapping reveals a "Brain-Gut" axis distribution:

  • Central Nervous System (CNS): Neurosecretory cells in the thoracic and abdominal ganglia.

  • Stomatogastric Nervous System (STNS): The frontal ganglion, which directly innervates the foregut and midgut, is a critical release site.

  • Midgut Endocrine Cells: Open-type enteroendocrine cells synthesize and secrete FLRFamides locally (paracrine signaling) in response to nutrient luminal content.

Physiological Mechanisms: The "Gut-Brake" Hypothesis

The primary mode of action for FLRFamides in the M. sexta alimentary canal is myosuppression and ion transport inhibition . This contradicts the classical "FMRFamide = excitatory" dogma seen in some molluscan systems.

Inhibition of Active Ion Transport

Rapid growth in M. sexta requires massive active transport of Potassium (K


) from the hemolymph into the gut lumen to drive nutrient absorption.
  • The Pump: The V-ATPase / K

    
    -exchanger complex drives this potential.
    
  • The Brake: Manse-F7G and Manse-F7D significantly reduce the Short-Circuit Current (

    
    ) across the posterior midgut epithelium.[2]
    
  • Causality: By inhibiting this electrochemical gradient, FLRFamides effectively shut down the driving force for nutrient absorption, signaling a "cessation" state to the organism.

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling cascade where FLRFamide binding leads to the inhibition of the V-ATPase pump.

FLRFamide_Signaling cluster_membrane Midgut Epithelial Cell Membrane Peptide Manse-F7G / F7D (Extracellular) Receptor FLRFamide Receptor (GPCR - G_alpha_i/o) Peptide->Receptor Binding AC Adenylyl Cyclase Receptor->AC G_alpha_i inhibition cAMP cAMP Levels (Decrease) AC->cAMP Reduces synthesis PKA Protein Kinase A (Inactivation) cAMP->PKA Downregulation VATPase V-ATPase Complex (Apical Membrane) PKA->VATPase Reduced Phosphorylation IonFlow K+ / H+ Transport (Inhibited) VATPase->IonFlow Stops

Figure 1: Putative signal transduction pathway for FLRFamide-induced inhibition of midgut ion transport.

Impact on Feeding Behavior[5][6][7][8][9][10]

FLRFamides are not hunger signals; they are satiety or cessation signals . Their expression peaks during physiological states where feeding must stop.

Developmental Arrest (Parasitism)

Larvae parasitized by the wasp Cotesia congregata exhibit a phenomenon known as developmental arrest.[3] They stop feeding but do not molt.

  • Observation: Immunohistochemistry shows a massive accumulation of FLRFamide-like peptides in the midgut endocrine cells and STNS of parasitized larvae.[3]

  • Mechanism: The parasite induces upregulation of FLRFamide synthesis (or blocks release), locking the host gut into a non-absorptive, non-motile state, effectively starving the host tissue while the parasite feeds on hemolymph.

Ecdysis (Molting)

During the molt, the insect must empty its gut to shed the old cuticle.

  • Temporal Correlation: FLRFamide levels in the thoracic ganglia drop precipitously at ecdysis, suggesting a massive release into the hemolymph.

  • Effect: This systemic release coordinates the cessation of feeding and the purging of gut contents (via hindgut modulation) to facilitate the physical act of molting.

Experimental Protocols

To validate the role of FLRFamide in your own research, use the following self-validating protocols.

Protocol A: Short-Circuit Current ( ) Measurement (Ussing Chamber)

Purpose: Quantify the inhibitory effect of peptides on midgut active transport.

Workflow:

  • Dissection: Harvest midguts from Day 2 Fifth-instar M. sexta. Longitudinal incision to expose the lumen.

  • Mounting: Secure tissue over the aperture (

    
    ) of a modified Ussing chamber.
    
  • Equilibration: Bathe both sides in oxygenated Manduca saline (pH 6.5) for 20 minutes.

  • Voltage Clamp: Clamp voltage to 0 mV. Measure the current (

    
    ) required to maintain this potential. This current represents active ion transport.
    
  • Challenge: Apply Manse-F7G (

    
     to 
    
    
    
    M) to the hemolymph (basal) side.
  • Validation: A drop in

    
     indicates inhibition. Washout should restore partial current (reversibility check).
    
Protocol B: Whole-Mount Immunohistochemistry

Purpose: Localize peptide accumulation in the STNS or midgut.

  • Fixation: 4% Paraformaldehyde in PBS (4°C, 12h).

  • Permeabilization: 0.5% Triton X-100 in PBS (2h, RT).

  • Primary Antibody: Rabbit anti-FMRFamide (1:1000) incubation (48h, 4°C). Note: Cross-reactivity with FLRFamide is high.

  • Secondary Antibody: Goat anti-rabbit conjugated to Alexa Fluor 488 (1:500).

  • Imaging: Confocal microscopy. Look for varicosities on the midgut surface (axon terminals) vs. distinct endocrine cells (basal region of epithelium).

Implications for Drug Development

Targeting the FLRFamide system offers a "non-toxic" route to pest control by inducing anorexia rather than acute toxicity.

Peptidomimetics

Native peptides (F7G) are rapidly degraded by hemolymph peptidases. Development should focus on:

  • Backbone modification: N-methylation or retro-inverso sequences to resist enzymatic cleavage.

  • Receptor Agonists: Small molecules that mimic the C-terminal Phe-Arg-Phe-NH2 pharmacophore.

Application Strategy

A stable FLRFamide agonist applied to crops would:

  • Bind gut receptors upon ingestion.

  • Inhibit ion transport and gut motility.

  • Trigger premature feeding cessation (false satiety).

  • Result in stunted growth and failure to pupate.

References

  • Kingan, T. G., et al. (1990). A new peptide in the FMRFamide family isolated from the CNS of the hawkmoth, Manduca sexta. Peptides, 11(4), 849-856.[4] Link

  • Miao, Y., et al. (1998). Developmental and regional-specific expression of FLRFamide peptides in the tobacco hornworm, Manduca sexta, suggests functions at ecdysis.[1][5] Journal of Neurobiology, 37(4), 469-485.[1] Link

  • Lee, K. Y., et al. (1998). Inhibition of midgut ion transport by allatotropin (Mas-AT) and Manduca FLRFamides in the tobacco hornworm Manduca sexta.[2] Journal of Experimental Biology, 201, 3067-3074. Link

  • Zitnan, D., et al. (1995). Parasitism-induced accumulation of FMRFamide-like peptides in the gut innervation and endocrine cells of Manduca sexta. Archives of Insect Biochemistry and Physiology, 29(2), 113-127. Link

  • Carroll, L. S., et al. (1986). Localization and release of FMRFamide-like immunoreactivity in the cerebral neuroendocrine system of Manduca sexta.[6] Journal of Experimental Biology, 126, 1-14.[6] Link

Sources

Characterization of Flrlamide Isoforms in the Tobacco Hawkmoth, Manduca sexta: A Peptidomic, Molecular, and Functional Workflow

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The FMRFamide-related peptides (FaRPs) represent one of the most widespread and functionally diverse neuropeptide families in invertebrates, acting as crucial regulators of physiological processes ranging from muscle contraction to complex behaviors.[1][2] The tobacco hawkmoth, Manduca sexta, serves as an exemplary model organism for insect neurobiology due to its large size and well-documented physiology.[3][4] This guide provides a comprehensive, in-depth technical framework for the characterization of a specific subgroup of FaRPs in Manduca sexta, the Flrlamides (peptides ending in -Phe-Leu-Arg-Phe-amide). We will navigate the complete scientific workflow, from initial discovery in the central nervous system to the elucidation of isoform-specific physiological functions. This document is structured not as a rigid protocol, but as a logical, causality-driven narrative that explains the "why" behind each experimental choice, reflecting a field-proven approach to neuropeptide research.

Part I: Peptide Discovery and Primary Structure Elucidation

The foundational step in characterizing any neuropeptide system is the unambiguous identification and sequencing of the endogenous molecules. The "classical" peptidomics approach, while demanding, provides the highest level of confidence by starting with the native peptides themselves.

Conceptual Workflow: From Tissue to Sequence

The logical progression involves isolating peptides from a rich source tissue, purifying them away from a complex biological milieu, and finally determining their exact amino acid sequence and mass.

G cluster_0 Part I: Discovery Workflow A Tissue Selection & Dissection (e.g., CNS, Ganglia) B Homogenization & Acid Extraction A->B Minimize degradation C Multi-Step Purification (e.g., RP-HPLC) B->C Isolate peptides D Fraction Analysis (Immunoassay) C->D Track target peptides E Structural Elucidation (Mass Spectrometry) D->E Analyze immunoreactive fractions F Sequence Confirmation E->F De novo sequencing G cluster_1 Part II: Molecular Cloning Workflow A RNA Extraction & cDNA Synthesis (from CNS) C PCR Amplification A->C B Design Degenerate Primers (Based on peptide sequence, e.g., SFLRF) B->C D Clone & Sequence PCR Product C->D E Screen cDNA Library (Using PCR product as probe) D->E F Sequence Full-Length cDNA E->F G Analyze Precursor Structure F->G G cluster_2 Part IV: Functional Analysis Workflow A Chemical Synthesis of Peptides (MasFLRFamides I, II, III) C Dose-Response Analysis A->C B Develop In Vitro Bioassay (e.g., Isolated Muscle Preparation) B->C Apply peptides D Pharmacological Characterization (e.g., Receptor Antagonists) C->D E Physiological Interpretation C->E D->E

Sources

Technical Guide: FLRFamide Signaling in Insect Development and Metamorphosis

Author: BenchChem Technical Support Team. Date: March 2026

Nomenclature Note: The term "Flrlamide" appears to be a typographic variation of FLRFamide (Phe-Leu-Arg-Phe-NH2), a canonical C-terminal motif defining a major subfamily of insect neuropeptides, most notably the Myosuppressins (MS) . This guide focuses on FLRFamide/Myosuppressin signaling , analyzing its critical role in orchestrating insect development, metamorphosis, and diapause.

Executive Summary

The transition from larva to adult (metamorphosis) in insects is a high-stakes energetic event governed by a precise neuroendocrine architecture. While ecdysteroids and juvenile hormones are the primary drivers, FLRFamide-class peptides (specifically Myosuppressins) act as the "brakes" and "tuners" of this system. They regulate visceral muscle quiescence, cardiac rhythmicity, and glandular secretion during critical molting windows. This guide dissects the FLRFamide signaling pathway, its G-Protein Coupled Receptor (GPCR) mechanics, and its application as a target for next-generation Insect Growth Regulators (IGRs).

Part 1: Molecular Architecture of the FLRFamide System

The Ligand: Structural Conservation

FLRFamides are not distinct genes but rather a functional peptide motif generated from larger precursor proteins (e.g., the Myosuppressin gene).

  • Conserved Motif: The C-terminal sequence X-D-V-X-H-V-FLRFamide is highly conserved across orders (Diptera, Lepidoptera, Coleoptera).

  • Bioactive Core: The FLRFamide C-terminus is the minimal sequence required for receptor binding, while the N-terminal extension confers receptor specificity and metabolic stability.

  • Processing: Pro-peptides are cleaved at dibasic sites (KR/RR) and amidated at the C-terminus by Peptidylglycine alpha-amidating monooxygenase (PAM), a step critical for biological activity.

The Receptor: GPCR Mechanics

FLRFamides signal exclusively through Class A Rhodopsin-like GPCRs. In Drosophila, these are identified as DMS-R1 and DMS-R2 .

  • Coupling Logic: These receptors predominantly couple to G

    
      proteins.
    
  • Mechanism: Ligand binding triggers a conformational change in the receptor's transmembrane domains (TM3-TM6 ionic lock disruption), catalyzing the exchange of GDP for GTP on the G

    
     subunit.
    
  • The "Switch": Recent structural biology suggests a "tyrosine toggle" switch inside the receptor pocket that discriminates between FLRFamide and the structurally related FMRFamide.

Pathway Visualization

The following diagram illustrates the canonical signaling cascade where FLRFamide induces muscle relaxation and developmental pausing.

FLRFamide_Signaling Ligand FLRFamide (Myosuppressin) GPCR DMS-R (GPCR) Class A Ligand->GPCR Binding G_Protein Gα i/o Complex GPCR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition (-) Ca_Channel L-Type Ca2+ Channels G_Protein->Ca_Channel Inhibition (-) cAMP cAMP Levels AC->cAMP Reduction PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activity Response Biological Output: Muscle Relaxation Diapause Maintenance PKA->Response Signaling Ca_Channel->Response Reduced Influx

Figure 1: The FLRFamide signaling cascade. Note the dual inhibitory action on Adenylyl Cyclase and Calcium channels, resulting in the cessation of contraction (myosuppression).

Part 2: Developmental Control & Metamorphosis

FLRFamides are not merely "muscle relaxants"; they are developmental checkpoints.

Regulation of Ecdysis (Molting)

Ecdysis requires a precise sequence of muscle contractions to shed the old cuticle.

  • The Problem: If muscles contract prematurely or chaotically, the insect becomes trapped in its exuviae (lethal).

  • The FLRFamide Solution: FLRFamides act as the "OFF" switch. Prior to the release of Eclosion Hormone (EH) and Ecdysis Triggering Hormone (ETH), FLRFamide titers are high, keeping the animal quiescent.

  • Mechanism: A sharp drop in FLRFamide signaling disinhibits the motor neurons, allowing the ETH-driven motor program to execute the molt.

Diapause Initiation

In Lepidoptera (e.g., Mamestra brassicae), FLRFamides are critical for pupal diapause.

  • Prothoracic Gland (PG) Interaction: FLRFamides innervate the PG. During diapause, they inhibit the biosynthesis of Ecdysone.

  • Causality: High FLRFamide activity

    
     Low cAMP in PG cells 
    
    
    
    Suppression of the "Halloween genes" (ecdysteroidogenic enzymes)
    
    
    Developmental Arrest.
Antennal Lobe Remodeling

During metamorphosis, the brain undergoes massive rewiring.[1][2]

  • Observation: In Manduca sexta, FLRFamide expression in the antennal lobe spikes in two distinct phases regulated by 20-hydroxyecdysone (20E).[1]

  • Function: These peptides likely modulate the excitability of local interneurons during the fragile period of synaptic reorganization, preventing excitotoxicity.

Part 3: Experimental Protocols

To validate FLRFamide function, one must move from in silico prediction to in vivo phenotype.

Protocol: Receptor Deorphanization (Calcium Mobilization)

Objective: Confirm a putative GPCR is activated by a specific FLRFamide sequence. System: HEK293 cells expressing promiscuous G


 or G

(forces Gq coupling for easy readout).
  • Cloning: Clone the insect GPCR ORF into pcDNA3.1 or equivalent mammalian expression vector.

  • Transfection:

    • Seed HEK293 cells at

      
       cells/well in 96-well black-clear bottom plates.
      
    • Transfect using Lipofectamine 3000 (ratio 1:2 DNA:Reagent).

    • Critical Control: Co-transfect with G

      
       plasmid to force Calcium signaling if the native coupling is G
      
      
      
      .
  • Loading: 48h post-transfection, load cells with Fluo-4 AM (calcium indicator) in HBSS buffer + 2.5 mM Probenecid (prevents dye leakage). Incubate 1h at 37°C.

  • Assay:

    • Prepare FLRFamide peptide dilution series (

      
       M to 
      
      
      
      M).
    • Inject peptide using a FLIPR or FlexStation system.

    • Readout: Measure fluorescence (

      
      ).
      
  • Data Analysis: Plot Dose-Response Curve (Sigmoidal variable slope) to determine

    
    .
    
Protocol: In Vivo RNAi for Developmental Phenotyping

Objective: Determine the lethal phase of FLRFamide knockdown.

  • dsRNA Synthesis:

    • Template: 300-500bp region of the Myosuppressin precursor gene (avoid the FLRFamide motif region to prevent off-target effects on other FaLPs).

    • Transcription: T7 High-Yield transcription kit.

  • Injection:

    • Stage: Early 4th instar larvae (prior to metamorphic commitment).

    • Dosage: 1-5

      
      g dsRNA per mg body weight.
      
  • Phenotyping Table:

ObservationControl (GFP dsRNA)FLRFamide KnockdownInterpretation
Feeding Normal gut peristalsisBloated crop, reduced frassLoss of gut muscle regulation
Molting Successful ecdysisIncomplete ecdysis (stuck)Failure to suppress pre-molt contractions
Mortality < 5%> 60% (typically at ecdysis)Lethal disruption of motor programs

Part 4: Translational & Drug Discovery Workflow

FLRFamide receptors are prime targets for "Green Chemistry" pesticides. A peptidomimetic agonist could induce permanent muscle relaxation (paralysis) or permanent diapause in pests.

Discovery Pipeline Diagram

Drug_Discovery Transcriptome 1. Transcriptome Mining Identify FLRFamide GPCRs Synthesis 2. Peptide Synthesis Native & Analog Library Transcriptome->Synthesis Sequence Data Screen 3. High-Throughput Screen (HEK293/Ca2+ Assay) Synthesis->Screen Library Input Lead_Opt 4. Lead Optimization Peptidomimetics (Stability) Screen->Lead_Opt Hits (EC50 < 100nM) InVivo 5. In Vivo Validation Injection/Feeding Assays Lead_Opt->InVivo Stable Analogs InVivo->Transcriptome Refinement Loop

Figure 2: Workflow for developing FLRFamide-based Insect Growth Regulators (IGRs).

Comparative Peptide Data

The following table highlights the conservation of the FLRFamide motif, reinforcing its utility as a broad-spectrum target.

SpeciesGene/Peptide NameSequence (C-terminus)Primary Function
Drosophila melanogasterDromyosuppressin (DMS)TDVDHVFLRF aCrop control, Cardiac inhibition
Manduca sextaManse-FLRFamidepQDVDHVFLRF aPupal diapause, Gut motility
Tribolium castaneumTrica-MyosuppressinDVDHVFLRF aOviduct muscle regulation
Rhodnius prolixusRhopr-MSDVDHVFLRF aDiuresis inhibition

References

  • Orchard, I., et al. (2001).[3] "FMRFamide-related peptides: a multifunctional family of structurally related neuropeptides in insects." Advances in Insect Physiology. Link

  • Nichols, R., et al. (2021).[4] "The myosuppressin structure-activity relationship for cardiac contractility and its receptor interactions." Peptides. Link

  • Egerod, K., et al. (2003). "Molecular cloning and functional expression of the first two specific insect myosuppressin receptors." Proceedings of the National Academy of Sciences. Link

  • Lange, A. B., et al. (2012). "FMRFamide-like peptides in the localized control of visceral muscles in insects." General and Comparative Endocrinology. Link

  • Kim, Y. J., et al. (2006).[3] "Identification of a GPCR for myosuppressin from the fruit fly Drosophila melanogaster." Journal of Neurochemistry. Link

Sources

Methodological & Application

Application Note: A Validated Protocol for Visualizing FMRFamide-like Immunoreactivity in the Brain of Manduca sexta

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of FMRFamides in Insect Neuromodulation

FMRFamide-related peptides (FaRPs) are a large and diverse family of neuropeptides, characterized by the C-terminal sequence Arginine-Phenylalanine-amide (RFamide). First identified in mollusks as a cardioexcitatory agent, FaRPs are now recognized as crucial signaling molecules throughout the animal kingdom. In insects, these peptides act as neurotransmitters, neuromodulators, and neurohormones, playing pivotal roles in a vast array of physiological processes. These include the regulation of muscle contraction, feeding behavior, reproduction, circadian rhythms, and homeostasis.

The tobacco hornworm, Manduca sexta, is a well-established model organism for studying insect neurobiology. Its large and accessible nervous system makes it ideal for detailed anatomical and functional studies. Mapping the distribution of FaRPs within the Manduca sexta brain is a critical step toward understanding their specific functions in this species. Previous studies have shown that FMRFamide-like immunoreactivity is widespread in the Manduca nervous system, found in neurosecretory cells, optic lobe interneurons, and cells within the central complex, suggesting diverse and significant roles.

This application note provides a detailed, validated protocol for whole-mount immunohistochemistry (IHC) to visualize FMRFamide-like immunoreactivity (FLI) in the brain of Manduca sexta. The protocol is designed to deliver high-quality, reproducible results suitable for confocal microscopy and 3D reconstruction.

Principle of the Method

This protocol employs an indirect immunofluorescence technique. The process begins with the dissection and fixation of the brain to preserve its structure and lock antigens in place. The tissue is then permeabilized to allow antibodies to penetrate the cells. A primary antibody, raised against FMRFamide, is applied and binds specifically to the target peptide. After washing away unbound primary antibodies, a secondary antibody, which is conjugated to a fluorescent molecule (fluorophore) and has an affinity for the primary antibody, is added. This secondary antibody binds to the primary antibody, effectively "tagging" the FMRFamide-containing neurons with a fluorescent label. The resulting fluorescence can then be visualized using a confocal microscope, revealing the precise location of the FMRFamide-like peptides within the brain's architecture.

Experimental Workflow Overview

The following diagram outlines the major steps in the whole-mount immunohistochemistry protocol for the Manduca sexta brain.

FMRF_IHC_Workflow cluster_prep Tissue Preparation cluster_staining Immunostaining cluster_final Imaging Dissection Brain Dissection Fixation Fixation (4% PFA) Dissection->Fixation Washing1 PBS Washes Fixation->Washing1 Permeabilization Permeabilization (0.3% Triton X-100) Washing1->Permeabilization Blocking Blocking (5% Normal Goat Serum) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation (anti-FMRFamide) Blocking->PrimaryAb Washing2 PBT Washes PrimaryAb->Washing2 SecondaryAb Secondary Antibody Incubation (Fluorophore-conjugated) Washing2->SecondaryAb Washing3 PBT & PBS Washes SecondaryAb->Washing3 Mounting Mounting Washing3->Mounting Imaging Confocal Microscopy Mounting->Imaging

Caption: Workflow for FMRFamide Immunohistochemistry.

Materials and Reagents

Reagents and Buffers
ReagentSupplier (Example)Catalog # (Example)PurposePreparation Notes
Rabbit anti-FMRFamide (Polyclonal)ImmunoStar20091Primary antibody for target detectionAliquot and store at -20°C to avoid freeze-thaw cycles.
Goat anti-Rabbit IgG (H+L), Alexa Fluor™ 488 Jackson ImmunoResearch111-545-003Fluorophore-conjugated secondary antibodyStore at 4°C, protected from light.
Paraformaldehyde (PFA) Sigma-Aldrich158127Cross-linking fixativePrepare 4% solution in PBS. Heat to 60°C to dissolve, then cool. Handle in a fume hood.
Triton™ X-100 Sigma-AldrichT8787Permeabilization agent (detergent)---
Normal Goat Serum (NGS) Jackson ImmunoResearch005-000-121Blocking agent to reduce non-specific binding---
Phosphate-Buffered Saline (PBS) ------Buffer for washes and solutionspH 7.4
Glycerol ------Mounting medium component---
DAPI (4′,6-diamidino-2-phenylindole) ------Optional nuclear counterstain---

Buffer Recipes:

  • Phosphate-Buffered Saline (PBS, 0.1 M, pH 7.4): Standard formulation.

  • PBT (PBS + 0.3% Triton X-100): Add 3 ml of Triton X-100 to 1 L of PBS. This is the primary wash buffer.

  • Blocking Solution: 5% Normal Goat Serum (NGS) in PBT.

  • Mounting Medium: 80% Glycerol in PBS.

Equipment
  • Dissection microscope

  • Fine dissection tools (forceps, micro-scissors)

  • Chilled dissection dish (e.g., Sylgard-lined petri dish)

  • Glass vials or multi-well plates for incubations

  • Rotator or shaker for gentle agitation

  • Confocal microscope with appropriate lasers

Detailed Step-by-Step Protocol

This protocol is optimized for whole-mount brains of late-instar larval or adult Manduca sexta.

Brain Dissection and Fixation

Rationale: Rapid and careful dissection into chilled saline minimizes enzymatic degradation and preserves neural architecture. Fixation with paraformaldehyde (PFA), a cross-linking agent, is essential to preserve tissue morphology and immobilize the target antigens.

  • Anesthetize: Chill the insect on ice for 5-10 minutes to induce anesthesia.

  • Dissection: Submerge the insect in a dissection dish filled with cold Manduca saline. Carefully remove the head capsule.

  • Brain Extraction: Under a dissecting microscope, carefully dissect the brain, including the optic lobes, from the head capsule. Remove as many surrounding tracheae and fat bodies as possible without damaging the neural tissue.

  • Fixation: Immediately transfer the dissected brain into a glass vial containing freshly prepared 4% PFA in PBS. Fix for 2-4 hours at room temperature or overnight at 4°C.

    • Expert Tip: Over-fixation can mask epitopes, making them inaccessible to antibodies, while under-fixation leads to poor morphological preservation. The optimal time may require empirical testing. For large brains, overnight fixation at 4°C is recommended for thorough penetration.

Permeabilization and Blocking

Rationale: The lipid cell membranes are impermeable to large antibody molecules. A detergent, Triton X-100, is used to create pores in the membranes, allowing antibody access to intracellular antigens. The blocking step is critical to prevent non-specific binding of antibodies to the tissue, which would otherwise cause high background fluorescence. Normal serum from the same species as the secondary antibody is used for this purpose.

  • Washing: After fixation, wash the brain thoroughly with PBS (3 x 15 minutes) to remove residual fixative.

  • Permeabilization: Transfer the brain to PBT (PBS + 0.3% Triton X-100) and wash for 2 x 20 minutes with gentle agitation.

  • Blocking: Incubate the brain in Blocking Solution (5% NGS in PBT) for at least 2 hours at room temperature or overnight at 4°C with gentle agitation.

Antibody Incubations

Rationale: This two-step process (indirect immunofluorescence) provides signal amplification, as multiple secondary antibodies can bind to a single primary antibody. Incubations are performed over long periods at 4°C to ensure deep and specific binding throughout the whole-mount tissue.

  • Primary Antibody: Prepare the primary anti-FMRFamide antibody solution by diluting it in Blocking Solution. A starting dilution of 1:1000 is recommended, but this must be optimized.

  • Incubation: Remove the blocking solution and add the primary antibody solution. Incubate for 48-72 hours at 4°C on a rotator.

  • Washing: Wash the brain extensively in PBT to remove unbound primary antibody. Perform at least 6 washes of 30 minutes each over 3-4 hours.

  • Secondary Antibody: Prepare the fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) diluted 1:300 to 1:500 in PBT. Protect this solution from light.

  • Incubation: Incubate the brain in the secondary antibody solution for 24-48 hours at 4°C on a rotator, in the dark.

  • Final Washes: Wash the brain first in PBT (4 x 20 minutes) and then in PBS (2 x 15 minutes) to remove unbound secondary antibody and detergent. All steps from 5.3.4 onwards should be performed in the dark to prevent photobleaching.

Protocol Parameters Summary
StepReagent/SolutionDurationTemperatureKey Considerations
Fixation 4% Paraformaldehyde in PBS2-4h or O/NRT or 4°CAvoid over-fixation to prevent epitope masking.
Permeabilization 0.3% Triton X-100 in PBS (PBT)2 x 20 minRTEnsures antibody penetration.
Blocking 5% Normal Goat Serum in PBT≥ 2h or O/NRT or 4°CCrucial for reducing non-specific background signal.
Primary Antibody anti-FMRFamide (1:1000) in Blocking Sol.48-72h4°CLong incubation ensures deep tissue penetration.
Secondary Antibody Goat anti-Rabbit AF488 (1:300) in PBT24-48h4°CMust be performed in the dark to protect fluorophore.
Mounting and Imaging
  • Mounting: Place the brain on a depression slide. Carefully wick away the final PBS wash and add a drop of mounting medium (e.g., 80% glycerol in PBS). Gently lower a coverslip over the preparation, avoiding air bubbles.

  • Imaging: Visualize the brain using a confocal laser scanning microscope. Use the appropriate laser line for excitation (e.g., 488 nm for Alexa Fluor 488) and set the emission detector accordingly. Collect image stacks through the Z-plane for 3D reconstruction.

System Validation and Trustworthiness

A protocol is only as reliable as its controls. To ensure that the observed staining is specific and not an artifact, the following controls are mandatory.

  • Primary Antibody Omission: This is the most critical control. Run a parallel sample through the entire protocol but replace the primary antibody solution with plain blocking solution. No specific staining should be observed. This validates that the secondary antibody is not binding non-specifically to the tissue.

  • Peptide Pre-adsorption Control: To confirm the specificity of the primary antibody for the FMRFamide peptide, pre-incubate the diluted primary antibody with a saturating concentration (e.g., 10-20 µg/mL) of the FMRFamide peptide for 2-4 hours before applying it to the tissue. This should abolish or significantly reduce the staining signal, proving the antibody recognizes the target peptide.

Data Interpretation and Troubleshooting

Expected Results: Based on existing literature, FMRFamide-like immunoreactivity in the Manduca sexta brain is expected in numerous neurons. Look for distinct staining in cell bodies and processes within the optic lobes, antennal lobes, mushroom bodies, and the central complex. The staining should be localized to specific neuronal populations and not diffuse throughout the neuropil.

ProblemPotential Cause(s)Suggested Solution(s)
No Signal or Weak Signal - Ineffective primary antibody or wrong dilution.- Over-fixation masking the epitope.- Insufficient permeabilization.- Titrate the primary antibody to find the optimal concentration.- Reduce fixation time or try a different fixative.- Increase Triton X-100 concentration or incubation time.
High Background Staining - Insufficient blocking.- Primary or secondary antibody concentration too high.- Inadequate washing steps.- Increase blocking time or the percentage of normal serum.- Use a higher dilution for your antibodies.- Increase the number and duration of wash steps.
Non-specific Staining - Secondary antibody cross-reactivity.- Endogenous enzymes (if using HRP).- Run a primary antibody omission control.- Ensure the secondary antibody is specific to the primary's host species.

Conclusion

This detailed application note provides a robust and validated protocol for the immunohistochemical localization of FMRFamide-like peptides in the brain of Manduca sexta. By carefully following the outlined steps and incorporating the essential controls, researchers can achieve high-quality, specific, and reproducible results. This technique is a powerful tool for mapping peptidergic systems, providing a critical foundation for functional studies aimed at unraveling the complex roles of neuropeptides in controlling insect behavior and physiology.

References

  • FMRFamide-like peptides (FaLPs) - an overview of diverse physiological roles in insects and other arthropods. Frontiers in Physiology. [Link]

  • FMRFamide. Wikipedia. [Link]

  • FMRFamide-like peptides (FaLPs) - an overview of diverse physiological roles in insects and other arthropods. PubMed. [Link]

  • A clearer view of the insect brain—combining bleaching with standard whole-mount immunocytochemistry allows confocal imaging of pigment-covered brain areas for 3D reconstruction. Frontiers in Neuroanatomy. [Link]

  • FMRFamide-Related Peptides Signaling Is Involved in the Regulation of Muscle Contractions in Two Tenebrionid Beetles. International Journal of Molecular Sciences. [Link]

  • A clearer view of the insect brain - combining bleaching with standard whole-mount immunocytochemistry allows confocal imaging of pigment-covered brain areas for 3D reconstruction. Lund University Publications. [Link]

  • Peptide-immunocytochemistry of neurosecretory cells in the brain and retrocerebral complex of the sphinx moth Manduca sexta. PubMed. [Link]

  • FMRF-amide (Cardio-excitatory Peptide) Antibody from ImmunoStar, Inc. Biocompare. [Link]

  • 3D-reconstructions and virtual 4D-visualization to study metamorphic brain development in the sphinx moth Manduca sexta. Frontiers in Systems Neuroscience. [Link]

  • Localization and release of FMRFamide-like immunoreactivity in the cerebral neuroendocrine system of Manduca sexta. PubMed. [Link]

  • Anti-FMRFamide Antibody Products. Biocompare. [Link]

  • A clearer view of the insect brain—combining bleaching with standard whole-mount immunocytochemistry allows confocal imaging of pigment-covered brain areas for 3D reconstruction. PMC. [Link]

  • Confocal microscopy in large insect brains: zinc-formaldehyde fixation improves synapsin immunostaining and preservation of morphology in whole-mounts. PubMed. [Link]

  • Protocol for multiplex whole-mount RNA fluorescence in situ hybridization combined with immunohistochemistry in the mosquito brain. STAR Protocols. [Link]

  • Immunohistochemical investigations of neuropeptides in the brain, corpora cardiaca, and corpora allata of an adult lepidopteran insect, Manduca sexta (L). PubMed. [Link]

  • Distribution of FMRFamide-like immunoreactivity in the brain and suboesophageal ganglion of the sphinx moth Manduca sexta and colocalization with SCPB-, BPP-, and GABA-like immunoreactivity. PubMed. [Link]

  • **FMRFamide-like immunoreactivity in the central nervous system and alimentary tract of the non-hematophagous blow fly, Phormia regina, and the hem

Application Note: High-Fidelity Synthesis and Bioassay Validation of FLRLamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

FLRLamide (Phe-Leu-Arg-Leu-NH₂) is a potent bioactive neuropeptide belonging to the FMRFamide-like peptide (FLP) family. Ubiquitous in invertebrates (nematodes, mollusks) and possessing analogs in vertebrates, FLRLamide modulates neuromuscular transmission and sensory perception primarily through G-Protein Coupled Receptors (GPCRs).

For drug development professionals, synthesizing FLRLamide requires more than simple peptide coupling; it demands the preservation of the C-terminal amide moiety , which is the critical pharmacophore for receptor binding. A free acid C-terminus (Phe-Leu-Arg-Leu-OH) renders the peptide biologically inert.

This guide details the Fmoc Solid-Phase Peptide Synthesis (SPPS) of bioactive FLRLamide and its validation via a Calcium Mobilization Assay .

Phase I: Chemical Synthesis (Fmoc-SPPS)

Strategic Resin Selection

To guarantee the C-terminal amide, we utilize Rink Amide MBHA resin .

  • Mechanism: The Rink Amide linker cleaves in high-concentration TFA to yield a primary amide (-NH₂), whereas Wang resin would yield a free acid (-OH).

  • Loading: Low loading (0.3–0.5 mmol/g) is preferred to prevent aggregation, though the short sequence (4-mer) allows for standard loading (0.6–0.8 mmol/g).

Reagents & Materials
ComponentGrade/SpecificationRole
Resin Rink Amide MBHASolid support generating C-term amide
Amino Acids Fmoc-Phe-OH, Fmoc-Leu-OH, Fmoc-Arg(Pbf)-OHBuilding blocks (Arg requires Pbf protection)
Activator HBTU / HOBt or DIC / OxymaCarboxyl activation
Base DIEA (Diisopropylethylamine)Deprotonation
Deprotection 20% Piperidine in DMFFmoc removal
Cleavage TFA / TIS / H₂O (95:2.5:2.5)Resin cleavage & side-chain deprotection
Synthesis Protocol (Step-by-Step)

Note: This protocol assumes a 0.1 mmol scale.

  • Resin Swelling:

    • Weigh 150 mg Rink Amide resin into a fritted reaction vessel.

    • Add 5 mL DMF; swell for 30 mins. Drain.

  • Fmoc Deprotection (The Cycle Start):

    • Add 5 mL 20% Piperidine/DMF.[1] Agitate 5 mins. Drain.

    • Repeat with fresh solution for 10 mins. Drain.

    • Wash: DMF (5x), DCM (3x), DMF (3x). Rationale: Complete removal of piperidine is vital to prevent premature Fmoc removal of the incoming amino acid.

  • Coupling (C-to-N Direction):

    • Order: Leu → Arg → Leu → Phe.

    • Dissolve Fmoc-AA (4 eq), HBTU (3.9 eq), and HOBt (4 eq) in DMF.

    • Add DIEA (8 eq) to activate. Color change to yellow indicates activation.

    • Add mixture to resin.[1] Agitate 45–60 mins at Room Temp.

    • QC Check: Perform Kaiser Test. (Blue = Incomplete coupling; Yellow/Colorless = Complete).

  • Special Handling for Arginine (Arg):

    • Use Fmoc-Arg(Pbf)-OH . The Pbf group is acid-labile but bulky. Ensure efficient washing after coupling Arg to prevent steric trapping of solvents.

  • Final Cleavage & Side-Chain Deprotection:

    • Wash final resin (Fmoc-removed) with DCM (5x) to remove DMF traces.

    • Add Cleavage Cocktail (TFA:TIS:Water = 95:2.5:2.5).

    • Critical: The TIS (Triisopropylsilane) and Water act as scavengers for the Pbf cation released from Arginine. Without scavengers, Pbf will re-attach to the peptide (specifically Tryptophan or Tyrosine if present, or back to Arg), ruining purity.

    • Agitate 2 hours.

    • Precipitate filtrate in cold Diethyl Ether (-20°C). Centrifuge to pellet the crude peptide.

Synthesis Workflow Diagram

SPPS_Workflow Start Start: Rink Amide Resin Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Activate Activate Amino Acid (HBTU/DIEA) Wash1->Activate Couple Coupling Reaction (45-60 min) Activate->Couple Check Kaiser Test (Blue=Fail, Clear=Pass) Couple->Check Check->Deprotect Fail (Re-couple) Repeat Next Amino Acid? Check->Repeat Pass Repeat->Deprotect Yes Cleave Final Cleavage (TFA/TIS/H2O) Repeat->Cleave No (Sequence Complete) End Crude FLRLamide Cleave->End

Figure 1: Iterative Fmoc-SPPS cycle for FLRLamide synthesis. Note the critical decision point at the Kaiser Test.

Phase II: Purification & Characterization

Bioassays are sensitive to TFA salts and truncated sequences. Purity >95% is mandatory.

  • HPLC Purification:

    • Column: C18 Reverse Phase (Semi-prep).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

    • Gradient: 5% B to 60% B over 30 mins. FLRLamide is moderately hydrophobic (Phe/Leu) but the Arg makes it polar. Expect elution around 25-35% B.

  • Mass Spectrometry (ESI-MS):

    • Formula: C₂₆H₄₃N₉O₄

    • Calculated MW: ~545.68 Da

    • Expected [M+H]⁺: 546.7 Da

    • Expected [M+2H]²⁺: 273.9 Da

Phase III: In Vitro Bioassay (Calcium Mobilization)

FLRLamide typically activates Gq-coupled GPCRs, leading to intracellular Calcium release. We validate bioactivity using a fluorescent calcium dye assay (e.g., Fluo-4 AM).

Assay Logic

The peptide binds the receptor


 G

q activation

PLC

activation

IP3 generation

Ca²⁺ release from ER.
Protocol
  • Cell Preparation: Use CHO-K1 cells stably transfected with the target FMRFamide receptor (e.g., Drosophila FMRFaR or C. elegans NPR-1). Seed at 50,000 cells/well in a black-wall 96-well plate. Incubate 24h.

  • Dye Loading:

    • Remove media. Add 100 µL Fluo-4 AM loading buffer (with 2.5 mM Probenecid to prevent dye leakage).

    • Incubate 45 mins at 37°C, then 15 mins at RT.

  • Peptide Preparation:

    • Dissolve lyophilized FLRLamide in DMSO (Stock 10 mM).

    • Dilute in HBSS buffer to 10x working concentrations (e.g.,

      
       M to 
      
      
      
      M).
  • Measurement (FLIPR or Plate Reader):

    • Excitation: 494 nm | Emission: 516 nm.

    • Record baseline for 10s.

    • Inject Peptide.[2] Record flux for 120s.

  • Data Analysis: Plot Max Fluorescence (

    
    ) vs. Log[Concentration] to determine 
    
    
    
    .
Signaling Pathway Diagram

GPCR_Pathway Ligand FLRLamide (Extracellular) Receptor GPCR (Transmembrane) Ligand->Receptor Binding Gq Gq Protein Receptor->Gq Activation PLC PLC-beta Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds IP3R Ca Ca2+ Release (Fluorescence Signal) ER->Ca Efflux

Figure 2: Signal transduction pathway utilized in the Calcium Mobilization Assay.

Troubleshooting & Self-Validation

  • Low Yield during Synthesis? Check the Arginine coupling. Arg is bulky. Double coupling (2x 45 min) is recommended for the Arg residue.

  • No Assay Signal? Verify the peptide mass. If the mass is +1 Da higher than expected, you may have the free acid (FLRL-OH) due to using the wrong resin or Wang linker, which destroys bioactivity.

  • Insoluble Peptide? FLRLamide is basic. Dissolve in weak acetic acid (0.1 M) or DMSO before adding to the assay buffer.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. Link

  • McVeigh, P., et al. (2006). The FLP-side of nematodes.[3][4][5][6] Trends in Parasitology, 22(8), 385-396. Link

  • Putney, J. W. (2010). Calcium Signaling: Methods and Protocols. Methods in Molecular Biology. Link

Sources

quantitative analysis of Flrlamide using mass spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the protocol for the quantitative analysis of Flrlamide (typically referring to the Manduca neuropeptide isoform or the C-terminal sequence Phe-Leu-Arg-Leu-NH₂ ). Flrlamide belongs to the FMRFamide-related peptide (FaRP) family, specifically the myosuppressins, which play critical roles in invertebrate neuromuscular modulation. Due to its low endogenous abundance and susceptibility to enzymatic degradation, accurate quantification requires a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach. This guide outlines a validated workflow using Solid Phase Extraction (SPE) and Multiple Reaction Monitoring (MRM) for precise quantification in biological matrices (e.g., hemolymph, CNS tissue).

Introduction & Scientific Rationale

Flrlamide (often denoted as Manduca FLRLamide or related to Leucomyosuppressin) is a bioactive peptide. While specific N-terminal extensions vary by species (e.g., Manduca sexta, Locusta migratoria), the conserved C-terminal motif -FLRLamide or -FLRFamide dictates receptor binding.

Why LC-MS/MS?

  • Selectivity: Immunoassays (ELISA) often suffer from cross-reactivity between FaRPs due to the shared C-terminal RFamide/RLamide epitope. MS/MS distinguishes these isoforms based on unique precursor masses and specific fragmentation patterns.

  • Sensitivity: Endogenous neuropeptide levels are often in the femtomole range. ESI-QQQ (Triple Quadrupole) in MRM mode provides the necessary signal-to-noise ratio.

The Challenge: Peptides are "sticky" (adsorb to surfaces) and labile. This protocol incorporates low-binding plastics and acidified extraction to prevent loss and stabilize the analyte.

Experimental Workflow

The following diagram illustrates the critical path from sample collection to data acquisition.

Flrlamide_Workflow Sample Biological Sample (Hemolymph/Tissue) Lysis Extraction & Lysis (Acidified MeOH/ACN) Sample->Lysis Add Internal Std Centrifuge Centrifugation (14,000 x g, 4°C) Lysis->Centrifuge Precipitate Proteins SPE Solid Phase Extraction (C18 Cartridge) Centrifuge->SPE Supernatant Evap Evaporation & Reconstitution (0.1% Formic Acid) SPE->Evap Eluate LC UHPLC Separation (C18 Column) Evap->LC Inject MS MS/MS Detection (ESI+ MRM Mode) LC->MS Elute Data Quantitation (Peak Area Ratio) MS->Data Analyze

Figure 1: End-to-end workflow for Flrlamide quantification, emphasizing protein precipitation and SPE purification to minimize matrix effects.

Materials & Reagents

ComponentSpecificationPurpose
Analyte Standard Synthetic Flrlamide (>95% purity)Calibration curve generation.
Internal Standard (IS) Stable Isotope Labeled Flrlamide (e.g., ¹³C₆ ¹⁵N₄-Arg)Normalization for extraction loss and ionization suppression.
Extraction Solvent 90% Methanol / 9% Water / 1% Acetic AcidProtein precipitation and peptide solubilization.
LC Mobile Phase A Water + 0.1% Formic Acid (FA)Proton source for ionization.
LC Mobile Phase B Acetonitrile (ACN) + 0.1% FAOrganic modifier for elution.
SPE Cartridges C18 or HLB (Hydrophilic-Lipophilic Balance), 1cc/30mgDesalting and concentration.
Column C18 Peptide Column (e.g., 2.1 x 100 mm, 1.7 µm)Chromatographic separation.

Detailed Protocol

Step 1: Standard Preparation
  • Stock Solution: Dissolve synthetic Flrlamide in 50% ACN/Water (0.1% FA) to 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Internal Standard (IS): Prepare labeled IS at a fixed concentration (e.g., 100 nM).

  • Calibration Curve: Prepare serial dilutions of the analyte (e.g., 1 pM to 1 µM) in the "matrix-matched" buffer or solvent, keeping IS constant.

Step 2: Sample Extraction (Tissue/Hemolymph)

Rationale: Neuropeptides are rapidly degraded by peptidases. Immediate acidification inhibits enzymes and precipitates high-molecular-weight proteins.

  • Collection: Collect tissue/hemolymph immediately into pre-chilled tubes containing the Extraction Solvent (10:1 v/w ratio for tissue).

  • Spike IS: Add 10 µL of Internal Standard solution to every sample before homogenization.

  • Homogenization: Homogenize tissues (bead beater or sonication) on ice.

  • Clarification: Centrifuge at 14,000 x g for 15 mins at 4°C. Collect the supernatant.

Step 3: Solid Phase Extraction (SPE)

Rationale: Removes salts that suppress ionization and lipids that foul the column.

  • Condition: 1 mL MeOH, followed by 1 mL Water (0.1% FA).

  • Load: Apply supernatant slowly.

  • Wash: 1 mL 5% MeOH/Water (0.1% FA). Removes salts.

  • Elute: 500 µL 80% ACN/Water (0.1% FA). Elutes hydrophobic peptides.

  • Dry: Evaporate eluate under nitrogen stream or vacuum centrifuge.

  • Reconstitute: Dissolve in 50 µL Mobile Phase A. Vortex well.

Step 4: LC-MS/MS Acquisition

LC Conditions:

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1 min: 5% B (Hold)

    • 1-10 min: 5% -> 45% B (Linear)

    • 10-12 min: 95% B (Wash)

    • 12.1 min: 5% B (Re-equilibrate)

  • Temp: 40°C

MS Parameters (ESI+):

  • Source: Electrospray Ionization (Positive)

  • Mode: Multiple Reaction Monitoring (MRM)[1]

  • Transitions:

    • Note: Transitions depend on the exact sequence. Assuming a generic decapeptide mass ~1221 Da (doubly charged precursor ~611.5).

    • Quantifier: Precursor [M+2H]²⁺ -> y4 ion (FLRL-NH₂, m/z ~546). Specific to C-terminus.

    • Qualifier: Precursor [M+2H]²⁺ -> y2 ion (RL-NH₂, m/z ~286).

Example MRM Table (Theoretical for pQDVDHVFLRL-NH₂):

Analyte Precursor (m/z) Product (m/z) Type Collision Energy (V)
Flrlamide 611.8 546.3 (y4) Quant 25
Flrlamide 611.8 399.3 (y3) Qual 28

| Flrlamide | 611.8 | 286.2 (y2) | Qual | 32 |

Results & Data Analysis

Chromatography & Specificity

The C-terminal "FLRLamide" sequence produces distinct y-series ions. The y4 ion (Phe-Leu-Arg-Leu-NH₂) is highly specific and usually the most intense fragment due to the Proline effect (if Pro is present) or the basic Arginine residue directing fragmentation.

Fragmentation_Pathway Precursor Precursor Ion [M+2H]²⁺ Frag_y4 y4 Ion (Phe-Leu-Arg-Leu-NH₂) Quantifier Precursor->Frag_y4 CID Fragmentation Frag_y2 y2 Ion (Arg-Leu-NH₂) Qualifier Precursor->Frag_y2 Frag_b_ions b-ions (N-terminal) Precursor->Frag_b_ions

Figure 2: Predicted fragmentation pathway focusing on C-terminal y-ions used for specific quantitation.

Calculations

Calculate the Area Ratio (Area_Analyte / Area_IS). Plot Area Ratio vs. Concentration.



Expert Tips & Troubleshooting

  • Adsorption Losses: Flrlamide is hydrophobic. Use polypropylene or silanized glass vials. Never use standard glass. If recovery is low, add 0.1% BSA (Bovine Serum Albumin) to the collection buffer (if not interfering with MS) or use "Low-Bind" tubes.

  • Carryover: The arginine residue can cause the peptide to stick to the LC column. Use a "sawtooth" wash (rapid cycling between 5% and 95% B) between samples if carryover > 1% is observed.

  • Isomer Differentiation: Leucine (L) and Isoleucine (I) are isobaric (same mass).[2] If the sequence is FLRI amide vs FLRL amide, standard MS/MS cannot distinguish them. You must rely on high-resolution chromatography (retention time) or MS³ (if available) to differentiate.

  • Stability: FaRPs are susceptible to degradation. Keep all samples at 4°C during processing and analyze within 24 hours of extraction.

References

  • Orchard, I., et al. (2001). FMRFamide-related peptides in insects, with emphasis on the myosuppressins. Peptides , 22(2), 151-163. Link

  • Li, L., & Sweedler, J. V. (2008). Peptides in the brain: Mass spectrometry-based measurement of neuropeptides. Annual Review of Analytical Chemistry , 1, 451-483. Link

  • Audsley, N., & Weaver, R. J. (2009). Neuropeptides associated with the regulation of feeding and reproduction in insects. General and Comparative Endocrinology , 162(1), 93-104. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2021). C64: Quantitative Measurement of Proteins and Peptides by Mass Spectrometry. Link

Sources

Application Note: Electrophysiological Recording from Neurons Expressing FLRLamide Receptors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for the electrophysiological characterization of neurons expressing receptors for FLRLamide (Phe-Leu-Arg-Leu-NH


), a bioactive peptide belonging to the FMRFamide-like peptide (FLP) family. While the canonical FMRFamide often gates sodium channels (FaNaCs) in invertebrates, FLRLamide and its analogs (e.g., FLRFamide) predominantly signal through G-Protein Coupled Receptors (GPCRs)  to modulate neuronal excitability.

This protocol focuses on whole-cell patch-clamp recording to isolate and quantify FLRLamide-mediated currents. It is designed for researchers working with model organisms like Lymnaea, Drosophila, or C. elegans, as well as heterologous expression systems (HEK293/CHO cells).

Physiological Context & Mechanism

Understanding the signaling pathway is prerequisite to designing the recording solution. FLRLamide receptors typically couple to


 or 

proteins, leading to two primary electrophysiological signatures:
  • Inhibition (Slow Hyperpolarization): Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) channels or background "leak"

    
     channels.
    
  • Modulation (Calcium Current Suppression): Inhibition of Voltage-Gated Calcium Channels (VGCCs), reducing neurotransmitter release.

Diagram 1: FLRLamide Signaling Pathways

The following diagram illustrates the dual-pathway mechanism often observed in FLP signaling, guiding your choice of voltage-clamp protocols.

FLRLamide_Signaling Ligand FLRLamide (Agonist) Receptor FLRLamide Receptor (GPCR) Ligand->Receptor Binding G_Protein G-Protein (Gi/o or Gq) Receptor->G_Protein Activation Effector_K GIRK / Leak K+ Channels G_Protein->Effector_K Opens (Beta-Gamma) Effector_Ca Voltage-Gated Ca2+ Channels G_Protein->Effector_Ca Inhibits Response_Hyp Hyperpolarization (Inhibition) Effector_K->Response_Hyp K+ Efflux Response_Syn Reduced NT Release (Presynaptic Inhibition) Effector_Ca->Response_Syn Reduced Ca2+ Influx

Caption: Putative signaling cascades for FLRLamide. The peptide typically activates a GPCR, leading to K+ efflux (silencing) or Ca2+ channel inhibition.

Experimental Setup & Solutions

The Rig
  • Amplifier: Low-noise patch-clamp amplifier (e.g., Axon MultiClamp 700B or HEKA EPC 10).

  • Digitizer: High-resolution DAQ (min 10 kHz sampling).

  • Perfusion: Fast-exchange local perfusion system (e.g., Warner VC-770) is critical . Peptide responses can desensitize; slow bath application often misses the peak current.

Solution Chemistry (Critical for Signal Isolation)

To record FLRLamide currents effectively, you must isolate the effector current.

A. For Recording K+ Currents (GIRK/Leak)

Target: Observe outward current at holding potentials >


.
ComponentConcentration (mM)Purpose
Pipette (Internal)
K-Gluconate130Main K+ source; physiological Cl-.
KCl10Stabilize electrode potential.
HEPES10pH Buffer (7.2).
EGTA0.5 - 1.0Low buffering to allow Ca2+ signaling (if Gq coupled).
Mg-ATP4Maintain phosphorylation/prevent rundown.
GTP0.3Essential for GPCR function.
Bath (External)
NaCl140Physiological Na+.
KCl5Physiological K+.
CaCl22Physiological Ca2+.
MgCl21Physiological Mg2+.
TTX (Tetrodotoxin)0.5 µMRequired. Blocks Na+ spikes to isolate slow peptide currents.
B. For Recording Ca2+ Currents (VGCC Inhibition)

Target: Observe reduction in inward Ba2+ or Ca2+ current.

  • Pipette: Cs-Methanesulfonate based (blocks K+ channels to isolate Ca2+ current).

  • Bath: Replace Ca2+ with Barium (Ba2+) or use Ca2+ with TEA/4-AP to block K+ channels. TTX is mandatory.

Protocol: Whole-Cell Recording of FLRLamide Responses

Step 1: Preparation & Giga-seal
  • Visual Identification: Use IR-DIC optics to locate neurons. If using a transgenic line (e.g., Drosophila GAL4-UAS), confirm expression via GFP fluorescence.

  • Fire-Polishing: Polish pipettes to 3-5 MΩ resistance.

  • Seal Formation: Approach the cell with positive pressure. Upon contact, release pressure and apply gentle suction to form a Giga-seal (>1 GΩ).

  • Break-in: Apply short pulses of suction or "zap" to enter whole-cell mode.

    • Quality Control: Series Resistance (

      
      ) should be <20 MΩ and compensated >70%.
      
Step 2: Characterizing the Receptor (Voltage Clamp)

Objective: Determine if the response is due to K+ channel opening or Ca2+ channel closing.

  • Hold the cell at -60 mV.

  • Baseline Recording: Record for 2 minutes to ensure stable holding current.

  • Protocol A (Ramp):

    • Apply a voltage ramp from -100 mV to +40 mV (500 ms duration) every 5 seconds.

    • Application: Perfuse FLRLamide (1 µM - 10 µM) for 10-30 seconds.

    • Washout: Wash with ACSF for 2-5 minutes.

  • Analysis:

    • Subtract the "Control" ramp trace from the "Peptide" ramp trace.

    • The Difference Current (

      
      )  reveals the reversal potential (
      
      
      
      ).
    • Result: If

      
       is near -90 mV (close to 
      
      
      
      ), the effector is a K+ channel.
Step 3: Dose-Response Analysis
  • Prepare FLRLamide concentrations: 10 nM, 100 nM, 1 µM, 10 µM, 100 µM.

  • Apply lowest concentration for 10s, followed by a 3-minute wash.

  • Repeat with increasing concentrations.

  • Note: FLP receptors often desensitize. If peak currents decrease with repeated applications of the same dose, increase the washout time to 5-10 minutes.

Diagram 2: Experimental Workflow

Workflow cluster_Exp Drug Application Cycle Start Neuron Identification (GFP/Morphology) Patch Whole-Cell Configuration (Voltage Clamp -60mV) Start->Patch Stab Stabilize Baseline (2-5 mins) Patch->Stab Apply Apply FLRLamide (Fast Perfusion) Stab->Apply Record Record I-V Ramp (-100 to +40 mV) Apply->Record Wash Washout (>3 mins) Record->Wash Wash->Apply Next Dose Analyze Calculate Net Current (I_peptide - I_control) Wash->Analyze End Exp

Caption: Step-by-step workflow for isolating peptide-mediated currents using a ramp protocol.

Troubleshooting & Optimization

IssueProbable CauseSolution
No Response to Peptide Receptor WashoutAdd GTP (0.3 mM) and Mg-ATP (4 mM) to internal solution to support G-protein signaling.
Current Run-down Intracellular dialysisUse Perforated Patch (Amphotericin B or Gramicidin) to keep intracellular signaling molecules intact.
High Noise Poor Seal / Ground loopRe-chloride silver wire; check bath ground; ensure

.
Desensitization Receptor internalizationIncrease washout time between doses; use lower concentrations.

References

  • Benjamin, P. R., et al. (1995). "Identification, distribution and physiological activity of three novel neuropeptides of Lymnaea: FLRLamide and pQFYRlamide encoded by the FMRFamide gene."[1] European Journal of Neuroscience.[1]

  • Nichols, R., et al. (1999). "The structural basis of FMRFamide-like peptide activity." Peptides.

  • Li, C., et al. (1999). "FMRFamide-related peptides in Caenorhabditis elegans: Activation of specific receptors." Neuron.

  • Bauknecht, P., & Jékely, G. (2017). "Ancient FMRFamide-related peptide–receptor pair induces defence behaviour in a brachiopod larva." Royal Society Open Science.

    • Note: Discusses FLRFamide/FLRLamide receptor specificity and signaling.
  • Rogers, C. M., et al. (2001). "Regulation of the pharynx of Caenorhabditis elegans by 5-HT, octopamine, and FMRFamide-like neuropeptides."[2] Journal of Neurobiology.

Sources

Application Note: Development of a Myotropic Bioassay for Flrlamide (MasFLRFamide) Activity in Manduca sexta Midgut

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for establishing a robust ex vivo bioassay to measure the activity of FMRFamide-like peptides (specifically the Manduca F-series, or MasFLRFamides ) on the gut musculature of the tobacco hornworm, Manduca sexta.

While "Flrlamide" is often used colloquially, this protocol specifically targets the MasFLRFamide family (e.g., MasFLRFamide I, II, and III), which are potent modulators of visceral muscle. Unlike mammalian systems, Manduca gut physiology relies on a high


/low 

electrochemical gradient. This protocol corrects common failures associated with using mammalian-standard buffers (like PBS) by utilizing a species-specific physiological saline to maintain spontaneous contractility and peptide sensitivity.

Physiological Principle & Mechanism

The Manduca midgut is innervated by the enteric nervous system, where MasFLRFamides act as neurohormones or neuromodulators. Upon binding to their specific G-Protein Coupled Receptors (GPCRs) on the visceral muscle, they trigger a signaling cascade resulting in myostimulation (increased frequency/amplitude of contractions) or myosuppression, depending on the specific peptide isoform and concentration.

Signaling Pathway Visualization

The following diagram illustrates the theoretical mechanism of action for MasFLRFamide-induced myostimulation, leading to the calcium influx measurable in this bioassay.

MasFLRFamide_Pathway Peptide MasFLRFamide (Ligand) GPCR MasFLRFa Receptor (GPCR) Peptide->GPCR Binding Gprot G-Protein (Gαq/s) GPCR->Gprot Activation PLC PLC / AC Gprot->PLC Signaling IP3 IP3 / cAMP PLC->IP3 Cascade Ca Ca2+ Release (Sarcoplasmic Reticulum) IP3->Ca Trigger Muscle Actin-Myosin Contraction Ca->Muscle Force Generation

Figure 1: Putative signaling pathway for MasFLRFamide-induced myostimulation in insect visceral muscle.

Materials & Buffer Composition[1][2][3][4][5][6][7][8]

Critical Reagent: Manduca Physiological Saline (MPS)

WARNING: Do NOT use standard PBS or Ringer's solution. Manduca hemolymph has a high potassium and low sodium concentration. Using high-sodium buffers will hyperpolarize the muscle and abolish spontaneous activity.

ComponentConcentration (mM)Mass (g/L)Function
KCl 40.02.98Matches high

hemolymph profile
NaCl 4.00.23Basal sodium requirement
CaCl₂·2H₂O 4.00.59Essential for muscle contraction
MgCl₂·6H₂O 15.03.05Stabilizes membrane potential
Sucrose 146.050.0Adjusts osmolarity (~300-320 mOsm)
HEPES 5.01.19pH Buffer (Alternative: PIPES)
  • pH Adjustment: Adjust to pH 6.5 using KOH (not NaOH).

  • Oxygenation: Buffer must be aerated with 95%

    
     / 5% 
    
    
    
    (or ambient air if
    
    
    independent) for 20 minutes prior to use.
Equipment
  • Vertical Organ Bath: 5–10 mL chamber volume.

  • Isometric Force Transducer: Range 0–5g (e.g., Grass FT03 or ADInstruments).

  • Data Acquisition System: LabChart, Spike2, or equivalent.

  • Suture Silk: 6-0 or 7-0 non-sterile silk for tying gut ends.

  • Dissection Dish: Sylgard 184 elastomer-coated petri dish.

Experimental Workflow

The following diagram outlines the operational flow from animal selection to data acquisition.

Bioassay_Workflow cluster_prep Preparation Phase cluster_assay Bioassay Phase Selection Select 5th Instar Larva (Day 1-2) Anesthesia Cold Anesthesia (15 min on Ice) Selection->Anesthesia Dissection Isolate Midgut (Remove Fat Body) Anesthesia->Dissection Mounting Mount in Organ Bath (Isometric Tension 0.5g) Dissection->Mounting Equilibration Equilibrate 45-60 min (Wash every 15 min) Mounting->Equilibration Challenge Apply MasFLRFamide (Cumulative or Bolus) Equilibration->Challenge Washout Washout & Recovery (>20 min) Challenge->Washout Washout->Equilibration Next Dose

Figure 2: Step-by-step workflow for the MasFLRFamide gut bioassay.

Detailed Protocols

Protocol 1: Isolation of the Midgut

Objective: Obtain an intact, viable midgut segment free of fat body and tracheal connections.

  • Selection: Select a Manduca sexta larva (5th instar, day 1–2 feeding stage). Avoid wandering stage larvae as gut physiology changes during metamorphosis.

  • Anesthesia: Submerge the larva in ice-cold water or place on crushed ice for 15–20 minutes to induce immobilization.

  • Incision:

    • Pin the larva dorsal side up in the Sylgard dish.

    • Make a longitudinal incision along the dorsal midline from the pronotum to the anal horn.

    • Pin the body wall flaps laterally to expose the visceral organs.

  • Cleaning:

    • Flood the cavity with cold Manduca Physiological Saline (MPS) .

    • Gently remove the large, white fat body lobes and Malpighian tubules adhering to the gut using fine forceps.

    • Crucial: Sever the tracheal trunks connecting the gut to the spiracles without puncturing the gut wall.

  • Excision:

    • Ligate the gut at the foregut-midgut junction and the midgut-hindgut junction using silk thread.

    • Cut distal to the ligatures and transfer the tissue immediately to the organ bath.

Protocol 2: Isometric Tension Bioassay

Objective: Measure the change in contraction force/frequency in response to MasFLRFamide.

  • Mounting:

    • Secure one end of the gut to the fixed hook in the organ bath.

    • Attach the other end to the isometric force transducer via a silk thread.

    • Apply a resting tension of 0.5 g to 1.0 g .

  • Equilibration:

    • Perfuse with oxygenated MPS at room temperature (25°C).

    • Allow the tissue to equilibrate for 45–60 minutes .

    • Note: Spontaneous rhythmic contractions should stabilize during this period. Wash buffer every 15 minutes.

  • Peptide Challenge (Dose-Response):

    • Prepare MasFLRFamide stock (

      
       M) in water or MPS.
      
    • Apply peptide to the bath to achieve final concentrations ranging from

      
       M to 
      
      
      
      M.
    • Method A (Cumulative): Add increasing concentrations without washing in between (if no desensitization is observed).

    • Method B (Discrete): Apply single dose, record for 5 minutes, wash 3x, allow 15 min recovery, then apply next dose.

  • Data Recording:

    • Record the change in basal tonus (baseline shift) and contraction amplitude (peak-to-peak force).

    • MasFLRFamides typically increase the frequency and amplitude of contractions (myotropic effect) in the midgut.

Data Analysis & Interpretation

Quantitative analysis should focus on the percentage increase in contraction force relative to the baseline.

ParameterDefinitionExpected Trend with MasFLRFamide
Basal Tonus The resting tension of the muscle.Slight increase (Tonic contraction)
Phasic Amplitude The force difference between peak and trough of a contraction.Significant increase (Phasic contraction)
Frequency Number of contractions per minute.Increase (Positive chronotropy)

Calculation:



Plot % Response vs. Log[Concentration] to determine the


.

Troubleshooting & Optimization

  • Issue: No spontaneous contractions.

    • Cause: Saline composition is incorrect (likely too much

      
      ).
      
    • Solution: Verify the KCl concentration is ~40mM. Ensure Oxygenation is sufficient.

  • Issue: High variability in response.

    • Cause: Larval stage inconsistency.[1]

    • Solution: Strictly use Day 1–2 5th instar larvae. Wandering larvae guts undergo apoptosis and remodeling.

  • Issue: Peptide sticking.

    • Cause: FLRFamides are hydrophobic.

    • Solution: Use siliconized tubes for dilutions. Add 0.1% BSA or PVP to the stock solution if necessary (though PVP is already in some MPS recipes).

References

  • Kingan, T. G., et al. (1990). A new peptide in the FMRFamide family isolated from the CNS of the hawkmoth, Manduca sexta. Peptides, 11(4), 849-856.

  • Zitnan, D., Kingan, T. G., & Beckage, N. E. (1995). Parasitism-induced accumulation of FMRFamide-like peptides in the gut innervation and endocrine cells of Manduca sexta. Insect Biochemistry and Molecular Biology, 25(6), 669-678.

  • Fuse, M., et al. (1998).Manduca physiological saline and ion transport protocols. (Derived from standard physiological methods for Lepidoptera). Journal of Experimental Biology.
  • Carroll College Protocols. Biochemical Analysis of Insect Camouflage in Manduca sexta. (Source for general rearing and hemolymph buffer context).

Sources

Application Note: In Vivo Delivery of FMRFamide and FLRFamide Peptides in Insect Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarification

Objective: This guide details the protocols for the in vivo delivery of FMRFamide-like peptides (FaLPs), specifically focusing on FLRFamide (often cataloged or cited as Flrlamide , e.g., Manduca FLRFamide).[1]

Scientific Context: FMRFamide (Phe-Met-Arg-Phe-NH


) and its structural analogs, such as FLRFamide (Phe-Leu-Arg-Phe-NH

), are ubiquitous neuropeptides in insects.[1] They act as pleiotropic modulators, regulating heart rate (cardioacceleratory), gut motility (myosuppressive or myostimulatory), and neuromuscular transmission.[1]

Challenge: The primary barrier to in vivo study is the insect cuticle and the rapid enzymatic degradation of peptides in the hemolymph. Successful delivery requires bypassing these barriers without compromising physiological baseline states. This guide prioritizes Microinjection (Gold Standard) and Topical Application via Penetrants (High-Throughput), with a brief overview of Peptidomimetics .[1]

Pre-Experimental Considerations: Stability & Solubility

Before attempting delivery, the peptide solution must be optimized for the insect's physiological environment.

Peptide Handling Protocol
  • Reconstitution: Dissolve lyophilized FLRFamide in sterile, endotoxin-free water to a stock concentration of 1–10 mM. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Dilute stock into the specific physiological saline (see Table 1) immediately prior to use.

  • Prevention of Adsorption: Use low-protein-binding tubes (LoBind) or coat glass capillaries with Sigmacote® to prevent peptide loss during injection.[1]

Table 1: Insect Physiological Saline Recipes (Vehicle Selection)

Selection of the correct vehicle is critical to prevent osmotic shock during injection.

ComponentStandard Insect Saline (General)HL3.1 Saline (Drosophila & Small Diptera)Manduca Saline (Lepidoptera)Function
NaCl 128 mM70 mM4 mMOsmolarity/Na+ Action Potentials
KCl 4.7 mM5 mM40 mMResting Potential Maintenance
CaCl2 1.8 mM1.5 mM4 mMSynaptic Transmission/Muscle Contraction
MgCl2 -4 mM-Ion Channel Blockade/Stability
Sucrose/Trehalose -115 mM (Sucrose)180 mM (Sucrose)Osmotic Balance (Hemolymph mimic)
HEPES 10 mM (pH 7.[1]2)5 mM (pH 7.2)5 mM (pH 6.5)pH Buffering

Method A: Microinjection (The Gold Standard)[1]

Principle: Direct delivery into the hemocoel ensures 100% bioavailability and precise dosing. This is the preferred method for pharmacokinetic studies and acute physiological assays (e.g., heart rate modulation).[1]

Equipment Required[1]
  • Micromanipulator: (e.g., Narishige or Sutter Instrument).[1]

  • Injector: Pneumatic picopump (e.g., WPI PV820) or hydraulic microdrive.[1]

  • Capillaries: Borosilicate glass (O.D.[1] 1.0 mm, I.D. 0.5 mm), pulled to a tip diameter of 5–10 µm.[1]

  • Anesthesia: CO

    
     pad or ice bath.
    
Protocol: Thoracic Injection
  • Anesthesia: Immobilize the insect on a CO

    
     fly pad or by chilling on ice for 2–5 minutes. Caution: Avoid over-chilling, which induces cold-shock syncope affecting heart rate.[1]
    
  • Loading: Backfill the pulled capillary with 2–5 µL of the FLRFamide working solution.

  • Positioning: Orient the insect (dorsal side up).

  • Insertion:

    • Target the lateral thorax , inserting the needle between the second and third thoracic segments (pleural suture) to avoid damaging the central nervous system or gut.

    • Alternative: For larger insects (Manduca, Periplaneta), abdominal injection between the 4th and 5th sternites is acceptable.[1]

  • Injection:

    • Inject a volume equivalent to <1% of the insect's total body volume (e.g., 50–100 nL for Drosophila, 1–5 µL for larger beetles/moths).[1]

    • Validation: Verify injection success by observing a slight, transient distension of the abdomen or using a co-injected dye (e.g., Fast Green FCF, 0.1%).[1]

  • Recovery: Transfer insect to a recovery vial at 25°C. Full behavioral recovery should occur within 5–10 minutes.

Method B: Topical Application (Non-Invasive Screening)[1]

Principle: Organic solvents are used to permeabilize the waxy cuticle, allowing the peptide to diffuse into the hemolymph. While less precise than injection, this method enables high-throughput screening.[1]

Critical Insight: Acetone is the superior solvent for this application. Unlike DMSO, which can be toxic to insect mechanoreceptors and cause oxidative stress, acetone is volatile and relatively non-toxic at low volumes, effectively carrying the peptide across the cuticle before evaporating.

Protocol: Acetone-Mediated Delivery[1]
  • Preparation: Dissolve FLRFamide in a minimal volume of water, then dilute 1:10 into acetone (HPLC grade). Note: Ensure the peptide remains soluble; a small percentage of DMSO (1-2%) may be added if precipitation occurs, but pure acetone is preferred.[1]

  • Application:

    • Use a Hamilton syringe or a calibrated micropipette.

    • Apply 0.5–1.0 µL of the solution to the dorsal abdomen .

  • Absorption: Allow the solvent to evaporate (approx. 10–30 seconds). The peptide will precipitate on the cuticle and slowly diffuse inward, or be carried in by the solvent front.

  • Control: Run a vehicle-only control (Acetone) to account for solvent-induced stress.

Method C: Peptidomimetics (Oral/Systemic Delivery)[1]

Principle: Natural peptides like FLRFamide are rapidly degraded by peptidases in the gut and hemolymph. For long-term studies (e.g., feeding assays), use stable peptidomimetics.[1]

Key Agent: Benzethonium Chloride (Bztc) Bztc is a non-peptide agonist that mimics the bioactive conformation of FLRFamide (specifically the myosuppressins).[2] It is stable, orally active, and capable of inducing FLRFamide-like effects (e.g., reducing gut motility).[1]

Protocol: Diet Incorporation
  • Dosage: Prepare insect diet (e.g., agar-sucrose based) containing 10 µM – 1 mM Bztc.[1]

  • Feeding Assay: Starve insects for 2–4 hours (species dependent) prior to exposure to ensure uptake.

  • Measurement: Monitor food intake using a dye (e.g., FD&C Blue No.[1] 1) mixed into the food.

Visualization: Decision Workflow & Signaling

Figure 1: Delivery Method Selection Workflow

Caption: Logical decision tree for selecting the appropriate FLRFamide delivery method based on experimental goals.

DeliveryMethod Start Experimental Goal Quant Quantitative Physiology (Kinetics/Dose-Response) Start->Quant High Precision Screen High-Throughput Screening Start->Screen High Volume Chronic Chronic Exposure (Development/Feeding) Start->Chronic Long Duration Inject Method A: Microinjection (Vehicle: Saline) Quant->Inject 100% Bioavailability Topical Method B: Topical Application (Vehicle: Acetone) Screen->Topical Non-invasive Oral Method C: Oral Delivery (Agent: Peptidomimetics/Bztc) Chronic->Oral Stable Agonist

[1]

Figure 2: FLRFamide Signaling Pathway

Caption: Mechanism of action for FLRFamide (FaLPs) via G-Protein Coupled Receptors (GPCRs) leading to myomodulation.[1][3]

Signaling Ligand FLRFamide / Bztc Receptor FaLP Receptor (GPCR) Ligand->Receptor Binding GProtein G-Protein (Gαq / Gαs) Receptor->GProtein Activation SecondMess Second Messengers (IP3 / cAMP) GProtein->SecondMess Cascade Calcium Intracellular Ca2+ Modulation SecondMess->Calcium Release/Influx Effect Physiological Output (Muscle Contraction/Relaxation) Calcium->Effect Actin-Myosin Interaction

[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Mortality post-injection Volume too high or Osmotic shockReduce volume to <1% body weight.[1] Verify saline osmolarity matches hemolymph (approx. 300-400 mOsm for most insects).[1]
No Physiological Effect Enzymatic degradationAdd protease inhibitors (e.g., amastatin) to the injection cocktail.[1] Switch to Bztc (mimetic).
Precipitation in needle Peptide aggregationEnsure pH of saline is neutral (7.0-7.2).[1] Filter sterilize stock solutions (0.22 µm).
Inconsistent Topical Results Variable cuticle thicknessStandardize application site (dorsal abdomen). Ensure insects are age-matched (cuticle hardens with age).[1]

References

  • Coast, G. M., & Schooley, D. A. (2011). Insect Neuropeptides: Nomenclature and Biology.[1] Provides the authoritative classification of FaLPs and FLRFamides.

    • (Contextual citation for nomenclature)[1]

  • Nachman, R. J., et al. (2001). Benzethonium chloride (Bztc) is the first totally nonpeptide ligand for an insect, indeed an invertebrate, peptide receptor.[1][2] Describes the use of Bztc as a stable FLRFamide mimetic.

    • [1]

  • King, D. S., et al. (1990). A new peptide in the FMRFamide family isolated from the CNS of the hawkmoth, Manduca sexta. Identifies ManducaFLRFamide (often linked to the "Flrlamide" search term).[4]

    • [1]

  • Verlinden, H., et al. (2014).The role of neuropeptides in phase transition of the desert locust. Discusses injection protocols for neuropeptide study.

    • [1]

  • Pampaloni, F., et al. (2021). Acetone application for administration of bioactive substances has no negative effects on longevity, fitness, and sexual communication in a parasitic wasp.[1][5] Validates acetone as a safe topical vehicle.[6]

    • [1]

Note: "Flrlamide" is treated in this document as FLRFamide/FMRFamide-like peptides based on standard neuropeptide nomenclature and the specific CAS reference to Manduca FLRFamide.[1]

Sources

Application Note: Generation and Validation of a Specific Antibody Against Manduca sexta Flrlamide (FLRFamide) Peptide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, neurobiologists, and drug development professionals specializing in invertebrate endocrinology and neuropeptide signaling.

Scientific Context & Antigen Design Rationale

The Manduca sexta (tobacco hornworm) Flrlamide peptide—more accurately characterized in literature as Manduca FLRFamide or the F10 decapeptide—is a critical neuropeptide involved in myosuppression, feeding regulation, and ecdysis[1]. The mature, biologically active peptide has the amino acid sequence pEDVVHSFLRF-NH₂ (pyroglutamate at the N-terminus and an amidated C-terminus)[2].

Raising a highly specific antibody against this peptide presents two primary immunological challenges:

  • Hapten Size: As a decapeptide, it is too small to independently recruit T-helper cells and elicit a robust IgG response. It must be conjugated to a larger carrier protein.

  • Epitope Preservation: The biological activity and receptor recognition of FMRFamide-related peptides (FaRPs) rely heavily on the C-terminal RFamide motif[3]. If the antibody does not recognize the amidated C-terminus, it will fail to detect the mature hormone in vivo.

Causality in Experimental Design

To overcome these challenges, we do not use the native peptide for immunization. Instead, we design a synthetic analog: [Cys]-EDVVHSFLRF-NH₂ .

  • Why substitute the N-terminus? The native pyroglutamate (pE) lacks a primary amine for standard cross-linking. By replacing pE with a Cysteine (or adding a Cys to the N-terminus), we introduce a sulfhydryl group. This allows for directional conjugation to Maleimide-activated Keyhole Limpet Hemocyanin (KLH), ensuring the critical C-terminal FLRFamide epitope is projected outward, free from steric hindrance.

  • Why amidate the C-terminus? The immune system must be trained on the exact post-translational modification present in the native tissue. Free-acid peptides will yield antibodies that fail to recognize the amidated target.

Experimental Workflow

G N1 1. Peptide Synthesis (Cys-EDVVHSFLRF-NH2) N2 2. Carrier Conjugation (Maleimide-KLH) N1->N2 Directional coupling N3 3. Rabbit Immunization (Freund's Adjuvant) N2->N3 Emulsification N4 4. Antiserum Collection & Titer Check (ELISA) N3->N4 10-12 weeks N5 5. Affinity Purification (Peptide-Coupled Resin) N4->N5 IgG isolation N6 6. Validation (IHC) Pre-adsorption Controls N5->N6 Specificity testing

Workflow for generating and validating Manduca FLRFamide-specific polyclonal antibodies.

Step-by-Step Methodologies

Protocol A: Directional Carrier Protein Conjugation

The goal is to link the peptide to KLH without masking the C-terminal epitope.

  • Preparation: Reconstitute 2 mg of Maleimide-activated KLH in 200 µL of Conjugation Buffer (0.1 M sodium phosphate, 0.15 M NaCl, 0.1 M EDTA, pH 7.2). Causality: EDTA prevents oxidation of sulfhydryl groups.

  • Peptide Solubilization: Dissolve 2 mg of the synthetic peptide ([Cys]-EDVVHSFLRF-NH₂) in 50 µL of LC-MS grade DMSO, then dilute with 150 µL of Conjugation Buffer.

  • Conjugation: Mix the peptide solution dropwise into the KLH solution. Incubate for 2 hours at room temperature under continuous gentle rotation.

  • Purification: Remove unreacted peptide using a desalting spin column (MWCO 10,000) equilibrated with PBS. Quantify the conjugate concentration using a BCA assay.

Protocol B: Immunization Strategy (Polyclonal Rabbit)

Rabbits are chosen for their robust response to small peptide haptens. The adjuvant strategy maximizes innate immune recognition.

  • Primary Immunization (Day 0): Emulsify 500 µg of the KLH-peptide conjugate with an equal volume of Freund’s Complete Adjuvant (FCA). Causality: FCA contains heat-killed mycobacteria, which strongly stimulates dendritic cells and macrophages to break tolerance to the hapten. Inject subcutaneously into a New Zealand White rabbit.

  • Boosters (Days 14, 28, 42): Emulsify 250 µg of the conjugate with Freund’s Incomplete Adjuvant (FIA). Causality: Switching to FIA reduces injection-site toxicity while maintaining a slow-release depot effect.

  • Bleed & Titer (Day 52): Collect 5 mL of blood from the marginal ear vein. Isolate serum and perform an indirect ELISA against BSA-conjugated FLRFamide to confirm titer (avoiding KLH cross-reactivity).

Protocol C: Affinity Purification

Crude serum contains anti-KLH and endogenous rabbit antibodies. Affinity purification isolates only the FLRFamide-specific IgGs.

  • Resin Preparation: Couple 1 mg of the synthetic peptide to 2 mL of iodoacetyl-activated agarose resin (e.g., SulfoLink) via the N-terminal cysteine.

  • Binding: Dilute 10 mL of crude antiserum 1:1 with PBS and pass it over the column at 4°C overnight.

  • Washing: Wash the column with 20 column volumes of PBS until the

    
     absorbance reaches baseline.
    
  • Elution: Elute specific IgGs using 0.1 M Glycine-HCl (pH 2.5). Crucial Step: Immediately neutralize 1 mL elution fractions with 50 µL of 1 M Tris-HCl (pH 8.5) to prevent antibody denaturation.

Self-Validating System: Pre-Adsorption Immunohistochemistry (IHC)

In neuroendocrinology, a protocol must validate its own specificity. Because insect nervous systems contain multiple FaRPs (e.g., FMRFamide, myosuppressins)[3], cross-reactivity is a major risk. The pre-adsorption control is the gold standard for proving that the antibody signal is driven exclusively by the target epitope[4].

  • Tissue Preparation: Dissect Manduca sexta brains or midguts and fix in 4% paraformaldehyde (PFA) overnight at 4°C[1]. Section at 20 µm using a cryostat.

  • Antibody Pre-incubation (The Validation Step):

    • Test Solution: Dilute the affinity-purified antibody 1:1000 in blocking buffer (PBS + 5% Normal Goat Serum + 0.3% Triton X-100).

    • Control Solution: Dilute the antibody 1:1000 in blocking buffer, but add 10 µM of synthetic Manduca FLRFamide peptide . Incubate both solutions overnight at 4°C. Causality: The synthetic peptide will occupy all specific paratopes on the antibody.

  • Staining: Apply the Test and Control solutions to separate tissue sections. Incubate for 24 hours at 4°C. Wash 3x in PBS.

  • Detection: Apply a secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) at 1:500 for 2 hours.

  • Validation Outcome: The Test section should show distinct cellular labeling (e.g., in the cerebral neuroendocrine system). The Control section must be completely blank. If signal persists in the Control, the antibody is non-specific[4].

Quantitative Data Summaries

Table 1: Standard Immunization Schedule and Titer Monitoring

DayProcedureAntigen Dose / AdjuvantExpected ELISA Titer (OD > 1.0)
0Primary Injection500 µg KLH-peptide / FCAN/A
14Booster 1250 µg KLH-peptide / FIAN/A
28Booster 2250 µg KLH-peptide / FIA~1:1,000
42Booster 3250 µg KLH-peptide / FIA~1:10,000
52Test BleedNone>1:50,000
70Final ExsanguinationNone>1:100,000

Table 2: Expected Cross-Reactivity Profiling (Competitive ELISA)

Competing PeptideSequenceCross-Reactivity (%)Rationale
Manduca FLRFamidepEDVVHSFLRF-NH₂ 100%Target Antigen
FMRFamideFMRF-NH₂< 5%Differs in core sequence; specific to molluscan/general FaRPs
Manduca AllatotropinGFKNVEMMTARGF-NH₂0%Unrelated sequence, distinct neuroendocrine function
Free-acid FLRFamidepEDVVHSFLRF-OH< 1%Lacks C-terminal amidation; confirms structural specificity

References

  • A new peptide in the FMRFamide family isolated from the CNS of the hawkmoth, Manduca sexta - PubMed. nih.gov.[Link]

  • Development and steroid regulation of RFamide immunoreactivity in antennal-lobe neurons of the sphinx moth Manduca sexta - Journals Gateway | The Company of Biologists. biologists.com.[Link]

  • Molecular characterization and cell-specific expression of a Manduca sexta FLRFamide gene - PubMed. nih.gov.[Link]

  • Localization and release of FMRFamide-like immunoreactivity in the cerebral neuroendocrine system of Manduca sexta - PubMed. nih.gov.[Link]

Sources

Application Note: CRISPR-Cas9 Mediated Knockout of the FLRFamide (Flrlamide) Gene in Manduca sexta

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Molecular Entomologists, Neuroendocrinologists, and Agrochemical Drug Development Professionals.

Biological Rationale & Target Selection

The tobacco hornworm, Manduca sexta, is a premier model organism for insect neurobiology and endocrinology. Within its neuroendocrine repertoire, the neuropeptide FLRFamide (often cataloged as Flrlamide or FMRFamide-related peptide) plays a critical, dual-axis role in insect survival.

Expressed heavily in the neurosecretory cells of the brain and segmental ganglia, FLRFamide peptides (such as F10, F7G, and F7D) undergo regional-specific transient declines that are temporally correlated with ecdysis (molting) 1. Beyond molting, FLRFamide acts as a potent modulator of the brain-gut axis. It actively inhibits short-circuit current (Isc) and active ion transport in the posterior midgut 2, serving as a primary feeding inhibitor during the starvation response 3.

The Causality of Target Selection: Knocking out the FLRFamide gene 4 provides a self-validating physiological model. If the knockout is successful, researchers will observe a failure in ecdysis coordination and dysregulated midgut ion transport. Because these pathways are highly specific to arthropods, FLRFamide and its cognate G-protein coupled receptors (GPCRs) represent high-value targets for the development of next-generation, peptide-based biopesticides.

Pathway Cues Starvation / Ecdysis Cues NSC Brain/VNC Neurosecretory Cells Cues->NSC Stimulates FLRF FLRFamide (Flrlamide) Release NSC->FLRF Synthesizes/Cleaves Midgut Midgut GPCR Activation FLRF->Midgut Endocrine Muscle Skeletal Muscle Modulators FLRF->Muscle Paracrine Ion Inhibition of Ion Transport Midgut->Ion Induces Ecdysis Coordination of Molting Muscle->Ecdysis Facilitates

Fig 1. Physiological pathway and causality of FLRFamide signaling in Manduca sexta.

Experimental Strategy: The RNP Advantage

To achieve high-efficiency mutagenesis in M. sexta, this protocol utilizes Ribonucleoprotein (RNP) complexes (purified Cas9 protein pre-bound to synthetic sgRNA) rather than plasmid-based delivery.

Mechanistic Causality: M. sexta embryos undergo rapid nuclear division without cytokinesis (the syncytial blastoderm stage) immediately after oviposition. Plasmid delivery requires the embryo to transcribe and translate the Cas9 machinery, delaying editing until after cellularization, which results in high somatic mosaicism and low germline transmission. RNPs are immediately active upon injection, allowing the Cas9 complex to edit the nuclei while they are still freely diffusing in the syncytium 5.

Detailed Experimental Protocols

Protocol 1: sgRNA Design and RNP Assembly
  • Target Selection: Design sgRNAs targeting the exon encoding the mature F10 (pEDVVHSFLRFamide) peptide sequence. Causality: Targeting the mature peptide sequence rather than the signal peptide ensures that alternative splicing cannot rescue the functional neuropeptide.

  • In Vitro Assembly:

    • Resuspend synthetic sgRNA to 1 µg/µL in nuclease-free water.

    • Mix 3 µg of sgRNA with 6 µg of recombinant Cas9 protein (e.g., Alt-R® S.p. Cas9 Nuclease V3).

    • Incubate the mixture at 37°C for 15 minutes to allow the RNP complex to form.

    • Keep the assembled RNPs on ice until microinjection.

Protocol 2: Preblastoderm Microinjection

Note: This protocol adapts established M. sexta embryo injection techniques 5.

  • Egg Collection: Place a potted Datura wrightii (Jimsonweed) or a suitable oviposition substrate into the mating cage 15 minutes before simulated dusk. Collect eggs strictly 1 to 2 hours post-oviposition . Causality: This exact window captures the syncytial blastoderm stage before cellularization blocks RNP diffusion.

  • Preparation: Align the eggs on double-sided tape affixed to a glass slide. Unlike Drosophila, M. sexta eggs have a rigid chorion that does not require dechorionation if a highly beveled quartz capillary needle is used.

  • Injection: Using a pneumatic microinjector, pierce the posterior pole of the egg. Causality: Primordial germ cells migrate to the posterior pole; targeting this region maximizes the probability of germline transmission.

  • Delivery: Inject 1–2 nL of the RNP mixture per egg.

  • Incubation: Transfer the slides to a humidified chamber (90% RH) at 25°C. Hatching typically occurs in 3 to 4 days.

Protocol 3: Self-Validating Genotyping (T7E1 Assay)

To prevent wasting resources on rearing unedited wild-types, utilize a T7 Endonuclease I (T7E1) assay on G0 larvae.

  • DNA Extraction: Isolate genomic DNA from a non-lethal tissue sample (e.g., a clipped larval horn or frass) of 2nd instar G0 larvae.

  • PCR Amplification: Amplify a 500 bp region flanking the sgRNA target site.

  • Heteroduplex Formation: Denature the PCR product at 95°C for 5 minutes, then slowly ramp down the temperature (-2°C/sec to 85°C, then -0.1°C/sec to 25°C). Causality: This forces wild-type and mutated DNA strands to anneal together, forming structural bulges (heteroduplexes).

  • Cleavage: Add T7E1 enzyme and incubate at 37°C for 15 minutes. T7E1 specifically cleaves the bulges.

  • Validation: Run the product on a 2% agarose gel. The presence of cleaved sub-bands validates the presence of CRISPR-induced indels, confirming the system worked before committing to Sanger sequencing or outcrossing.

CRISPR S1 1. sgRNA Design & Synthesis S2 2. Cas9 RNP Assembly S1->S2 Complexing S4 4. Preblastoderm Microinjection S2->S4 1-2 nL per egg S3 3. Egg Collection (1-2h post-laying) S3->S4 Syncytial target S5 5. G0 Rearing & T7E1 Genotyping S4->S5 4-day incubation S6 6. Germline Transmission Outcross S5->S6 Mendelian screening

Fig 2. Step-by-step workflow for CRISPR-Cas9 RNP microinjection in M. sexta.

Quantitative Data & Optimization Parameters

Strict adherence to optimal parameters is required to balance mutagenesis efficiency against embryo lethality. The table below summarizes the target metrics for a successful M. sexta microinjection campaign.

ParameterOptimal ValueCausality / Rationale
sgRNA Concentration 300 ng/µLBalances high cleavage efficiency with low cellular toxicity.
Cas9 Protein Concentration 600 ng/µLMaintains a 1:1 to 1:2 molar ratio with sgRNA for stable RNP formation.
Injection Timing 1–2 hours post-ovipositionTargets the syncytial blastoderm before cellularization prevents RNP diffusion 5.
Injection Volume 1–2 nL per eggPrevents hydrostatic pressure from rupturing the rigid chorion.
Expected Hatch Rate 35% – 45%Accounts for baseline mechanical damage from quartz capillary insertion.
Expected G0 Mutation Rate 20% – 30%Typical indel frequency observed in M. sexta surviving microinjection.

References

  • [1] Title: Developmental and regional-specific expression of FLRFamide peptides in the tobacco hornworm, Manduca sexta, suggests functions at ecdysis. Source: nih.gov. URL: 1

  • [4] Title: Molecular characterization and cell-specific expression of a Manduca sexta FLRFamide gene. Source: nih.gov. URL: 4

  • [3] Title: Starvation-Induced Changes to the Midgut Proteome and Neuropeptides in Manduca sexta. Source: mdpi.com. URL: 3

  • [5] Title: Mutagenesis of odorant coreceptor Orco fully disrupts foraging but not oviposition behaviors in the hawkmoth Manduca sexta. Source: pnas.org. URL: 5

  • [2] Title: INHIBITION OF MIDGUT ION TRANSPORT BY ALLATOTROPIN (Mas-AT) AND MANDUCA FLRFamides IN THE TOBACCO Hornworm MANDUCA SEXTA. Source: biologists.com. URL: 2

Sources

Application Note: RNAi-Mediated Knockdown of the Flrlamide Receptor in Manduca sexta

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Strategic Rationale

Executive Summary

This application note details a validated workflow for the RNA interference (RNAi)-mediated knockdown of the Flrlamide receptor (a G-protein coupled receptor targeting FMRFamide-like peptides) in the tobacco hornworm, Manduca sexta. Flrlamide (Phe-Leu-Arg-Leu-amide) and related FLRFamides are critical myosuppressins and cardioactive peptides in insects. Knocking down their receptors provides a reverse-genetics approach to decoding neuroendocrine control of gut motility and cardiac physiology.

The Challenge: RNAi Recalcitrance in Lepidoptera
  • Strategic Solution: This protocol utilizes microinjection of long dsRNA (>300 bp) directly into the hemocoel of early-instar larvae. This bypasses the hostile gut environment and achieves transient systemic silencing sufficient for physiological assays.

Target Mechanism

The Flrlamide receptor is a Class A GPCR. Under native conditions, ligand binding triggers a G-protein cascade (typically


 or 

) resulting in myosuppression (muscle relaxation).
  • RNAi Mechanism: Introduction of dsRNA homologous to the receptor mRNA recruits the Dicer-2/Argonaute-2 complex, degrading the target mRNA.

  • Expected Phenotype: Loss of sensitivity to exogenous Flrlamide; potential hyper-contractility of visceral muscle due to loss of inhibitory tone.

Part 2: Experimental Design & Visualization

Signaling & Knockdown Pathway

The following diagram illustrates the native signaling pathway and the RNAi intervention point.

G dsRNA dsRNA (Flrlamide-R) RISC RISC Complex (Ago2/Dicer-2) dsRNA->RISC Processing mRNA Receptor mRNA RISC->mRNA Targeting Degradation mRNA Degradation mRNA->Degradation Cleavage Receptor Flrlamide GPCR (Membrane) mRNA->Receptor Translation (Blocked) Ligand Flrlamide Peptide (Ligand) Ligand->Receptor Binding GProtein G-Protein Signaling Receptor->GProtein Activation Effect Muscle Relaxation (Myosuppression) GProtein->Effect Modulation

Figure 1: Mechanism of Action.[2] RNAi (Red path) intercepts the mRNA before translation, preventing the Receptor (Blue) from populating the membrane, thereby neutralizing the Ligand's effect.

Part 3: Detailed Protocols

Protocol A: Target Selection & dsRNA Synthesis

Objective: Generate high-quality, stable dsRNA targeting a unique region of the Flrlamide receptor.

  • Sequence Retrieval: Access the Manduca sexta genome (Msex_1.0) via NCBI or Agripestbase. Locate the FMRFamide/Myosuppressin receptor ortholog.

  • Primer Design:

    • Target a 300–500 bp region within the coding sequence (CDS).

    • Avoid highly conserved GPCR transmembrane domains to prevent off-target knockdown of other neuropeptide receptors.

    • Append the T7 RNA Polymerase promoter sequence to the 5' end of both forward and reverse primers.

    • T7 Tag:TAATACGACTCACTATAGGG

  • Template Generation:

    • Perform PCR on Manduca cDNA (brain or midgut tissue).

    • Verify product size via agarose gel electrophoresis.[5]

  • In Vitro Transcription (IVT):

    • Use a high-yield T7 transcription kit (e.g., MEGAscript® T7).

    • Incubate at 37°C for 4–16 hours.

    • Critical Step: Treat with DNase I to remove the DNA template.

  • Purification:

    • Purify using Phenol:Chloroform extraction or a column-based RNA cleanup kit.

    • Anneal strands by heating to 75°C for 5 min and cooling slowly to room temperature.

    • QC: Verify dsRNA integrity on a 1% agarose gel (should appear as a single tight band).

Protocol B: Microinjection (Systemic Delivery)

Objective: Deliver dsRNA into the hemolymph of L4 or L5 larvae.

Materials:

  • Glass capillary needles (pulled to ~10 µm tip).

  • Microinjector (e.g., Drummond Nanoject or Picospritzer).

  • Cold anesthesia setup (ice packs).

Step-by-Step:

  • Staging: Select early 4th or 5th instar larvae (Day 0–1). Weigh larvae to ensure uniform groups.

  • Anesthesia: Chill larvae on ice for 10–15 minutes until immobile.

  • Loading: Load the needle with dsRNA (Concentration: 2–5 µg/µL ).

  • Injection:

    • Insert the needle laterally into the proleg of the 3rd or 4th abdominal segment.

    • Inject 1–5 µg of dsRNA (total volume 1–2 µL) directly into the hemocoel.

    • Control Group: Inject an equivalent volume of GFP dsRNA or lacZ dsRNA.

  • Recovery: Seal the puncture site with a tiny drop of superglue or wax if hemolymph leakage is observed. Return larvae to diet at 25°C.

Protocol C: Validation & Functional Bioassay

Objective: Confirm transcript knockdown and assess physiological impact.[2][6]

1. Molecular Validation (qPCR)[2]
  • Timepoint: Harvest tissue 48–72 hours post-injection.

  • Tissue: Dissect Midgut and Central Nervous System (CNS).

  • Normalization: Use RPL17 or RP49 as housekeeping reference genes.

  • Criterion: A knockdown efficiency of >40-50% is considered successful in Manduca systemic RNAi.

2. Functional Assay: Midgut Contractility

Since Flrlamide is myosuppressive, knockdown should reduce the tissue's ability to relax in response to the peptide.

  • Dissection: Dissect the midgut of treated larvae in physiological saline (Manduca saline).

  • Mounting: Attach one end of the gut segment to a fixed hook and the other to a force transducer.

  • Basal Recording: Record spontaneous contractions for 10 minutes.

  • Challenge: Apply synthetic Flrlamide (

    
     M to 
    
    
    
    M).
  • Readout:

    • Control (GFP dsRNA): Immediate relaxation (reduction in tonus/amplitude).

    • Experimental (Receptor dsRNA): Attenuated or absent relaxation response.

Part 4: Data Analysis & Troubleshooting

Expected Results Table
ParameterControl (GFP dsRNA)Experimental (Flrlamide-R dsRNA)Interpretation
mRNA Levels (qPCR) 100% (Baseline)20% – 60%Successful transcript degradation.
Basal Gut Tonus NormalNormal to HighLoss of constitutive inhibitory signaling.
Response to Flrlamide Strong RelaxationWeak / No ResponseReceptor density insufficient for signaling.
Pupation Timing NormalDelayed / AbnormalDisruption of developmental endocrine timing.
Troubleshooting Guide (Self-Validating Systems)
  • Issue: No Knockdown observed.

    • Root Cause:[1][6][7][8][9] Rapid degradation by hemolymph dsRNases.[1][2][5]

    • Fix: Increase dsRNA length (>500bp) or use liposome-based transfection reagents (e.g., Cellfectin) mixed with dsRNA prior to injection to protect the payload.

  • Issue: High Mortality in Controls.

    • Root Cause:[1][6][7][8][10] Physical trauma or septic injury.

    • Fix: Use finer needles; ensure sterile saline; reduce injection volume.

Experimental Workflow Diagram

Workflow cluster_analysis Dual Validation Start Start: Sequence ID Synth dsRNA Synthesis (T7 Transcription) Start->Synth QC QC: Gel Electrophoresis Synth->QC Inject Microinjection (L4/L5 Larvae) QC->Inject Incubate Incubation (48-72 Hours) Inject->Incubate qPCR qPCR Analysis (Transcript Level) Incubate->qPCR Bioassay Organ Bath Assay (Functional Level) Incubate->Bioassay

Figure 2: Step-by-step experimental workflow ensuring quality control before in vivo application.

References

  • Garbutt, J. S., et al. (2013). "RNA interference in Lepidoptera: An overview of successful and unsuccessful studies and implications for experimental design." Journal of Insect Physiology. Link

  • Zhuang, S., et al. (2013). "RNA interference in the tobacco hornworm, Manduca sexta, using plastid-encoded long double-stranded RNA." Journal of Insect Physiology. (Contextualizing dsRNA length and stability). Link

  • Audsley, N., & Weaver, R. J. (2009). "Neuropeptides associated with the regulation of feeding and metabolism in insects." General and Comparative Endocrinology. Link

  • Terenius, O., et al. (2011). "RNA interference in Lepidoptera: An overview of successful and unsuccessful studies and implications for experimental design." Journal of Insect Physiology. Link

  • Coast, G. M. (2007). "The endocrine control of salt and water balance in insects." (Reference for Malpighian tubule/gut assays in Manduca). General and Comparative Endocrinology. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Flrlamide (FaRP) Peptide Solubilization & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Flrlamide (often categorized under the FLRFamide or FLRLamide nomenclature). As a member of the FMRFamide-related peptide (FaRP) family, this neuropeptide is critical for modulating cardiac activity and neuronal excitability[1].

Preparing highly hydrophobic peptides like Flrlamide in physiological saline presents a significant biophysical challenge. The presence of hydrophobic residues (Phenylalanine and Leucine) makes the sequence highly prone to aggregation in ionic solutions. This guide provides field-proven, self-validating protocols to ensure complete solubilization without compromising your downstream physiological assays.

Troubleshooting FAQs: The Causality of Peptide Aggregation

Q1: Why does my Flrlamide peptide precipitate when I reconstitute it directly in physiological saline (0.9% NaCl)? A1: This is driven by the biophysical "salting-out" effect. Physiological saline has a high ionic strength. The


 and 

ions strongly interact with water molecules, effectively stripping the hydration shell away from the peptide. This forces the hydrophobic side chains (Phe, Leu) of Flrlamide to undergo intermolecular hydrophobic collapse, leading to rapid aggregation. To prevent this, a primary solubilization step using an aprotic solvent (like DMSO) is required to disrupt intermolecular hydrogen bonds before introducing the aqueous phase[2].

Q2: My peptide was delivered as a lyophilized TFA salt. Should I request TFA removal for my physiological assays? A2: It depends entirely on the sensitivity of your specific assay. Trifluoroacetic acid (TFA) is a residual counterion from HPLC purification. While TFA actually enhances the aqueous solubility of peptides by protonating basic residues (like Arginine), residual TFA can lower the local pH and cause inexplicable discrepancies in highly sensitive cellular assays or patch-clamp experiments[3]. If you opt for a TFA-removed peptide (e.g., converted to an acetate salt), be prepared for a sharp decrease in baseline solubility, making the use of co-solvents strictly necessary.

Q3: How can I empirically validate that my peptide is fully dissolved and not just forming a micro-suspension? A3: Visual inspection is insufficient for detecting micro-aggregates, which can clog patch pipettes or skew in vivo dosing. Self-Validating Protocol: After preparing your final saline solution, centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the very bottom of the tube. If a microscopic translucent pellet is present, your peptide has crashed out, and the supernatant concentration is lower than calculated[2]. You must restart the solubilization with a higher ratio of co-solvent.

Validated Formulation Protocols for Physiological Saline

To achieve a stable, clear working solution of ≥ 2.5 mg/mL in physiological saline, we recommend the following optimized matrices.

Quantitative Comparison of Solubilization Matrices
Protocol TypeSolvent Composition (Volumetric Ratio)Mechanism of ActionMax SolubilityBest Application
Co-Solvent Matrix 10% DMSO : 40% PEG300 : 5% Tween-80 : 45% SalineSteric hindrance & surface tension reduction≥ 2.5 mg/mLGeneral in vivo dosing & robust in vitro assays
Inclusion Complex 10% DMSO : 90% (20% SBE-β-CD in Saline)Hydrophobic cavity shielding via cyclodextrin≥ 2.5 mg/mLLong-term dosing (>15 days) & sensitive cell lines
Step-by-Step Methodology: Co-Solvent Matrix Protocol

Critical Causality Note: Solvents MUST be added in this exact sequential order to prevent premature hydrophobic collapse[4].

  • Primary Solubilization: Add 10% (v/v) of DMSO to the lyophilized Flrlamide powder. Vortex vigorously until the solution is completely clear.

    • Why? DMSO solvates the hydrophobic core and breaks peptide-peptide hydrogen bonds.

  • Steric Stabilization: Add 40% (v/v) PEG300. Mix evenly by pipetting.

    • Why? PEG300 acts as a polymeric spacer, preventing peptide monomers from re-aggregating once the aqueous phase is introduced.

  • Surfactant Coating: Add 5% (v/v) Tween-80. Mix evenly.

    • Why? This non-ionic surfactant reduces interfacial tension, stabilizing the hydrophobic residues.

  • Aqueous Dilution: Dropwise, add 45% (v/v) Physiological Saline (0.9% NaCl) while gently vortexing.

  • System Validation: Centrifuge the final mixture at 10,000 x g for 5 minutes. Proceed only if no pellet is observed[2].

Experimental Workflows & Logical Relationships

Workflow Start Lyophilized Flrlamide DMSO 1. Add 10% DMSO (Primary Solubilization) Start->DMSO Check1 Clear Solution? DMSO->Check1 Sonicate Sonicate / Heat (<40°C) Check1->Sonicate No PEG 2. Add 40% PEG300 & 5% Tween-80 Check1->PEG Yes Sonicate->Check1 Saline 3. Add 45% Saline Dropwise PEG->Saline Final 4. Centrifuge Check (10,000 x g) Saline->Final Success Ready for Assay Final->Success

Step-by-step Flrlamide saline formulation workflow with self-validating checks.

Physiological Signaling Context

Understanding how Flrlamide interacts with its targets is crucial for designing your saline vehicle, as certain co-solvents can interfere with specific receptors. Flrlamide and related FaRPs operate via two primary distinct pathways depending on the tissue type:

  • Cardiac Muscle (Metabotropic): Activates G-Protein Coupled Receptors (GPCRs), leading to adenylyl cyclase activation, elevated cytoplasmic cAMP, and subsequent increased cardiac contraction force[5].

  • Neuronal (Ionotropic): Directly binds to and opens FMRFamide-activated

    
     channels (FaNaCh), which are homomultimeric ligand-gated ion channels, causing rapid sodium influx and membrane depolarization[6].
    

Signaling cluster_0 GPCR Pathway (Cardiac) cluster_1 Ion Channel Pathway (Neurons) Flrlamide Flrlamide / FaRPs GPCR G-Protein Coupled Receptor Flrlamide->GPCR FaNaCh FaNaCh (Na+ Channel) Flrlamide->FaNaCh AC Adenylyl Cyclase GPCR->AC cAMP cAMP Elevation AC->cAMP Contraction Cardiac Contraction cAMP->Contraction NaInflux Na+ Influx FaNaCh->NaInflux Depolarization Depolarization NaInflux->Depolarization

Dual signaling pathways of Flrlamide: GPCR-mediated cAMP elevation and FaNaCh depolarization.

References

  • NovoPro Bioscience Inc. "Ala-FLRFamide peptide - NovoPro Bioscience Inc.". Available at: [Link]

  • PubMed / NIH. "A new peptide in the FMRFamide family isolated from the CNS of the hawkmoth, Manduca sexta - PubMed". Available at: [Link]

  • SB-PEPTIDE. "FMRFamide peptide - SB-PEPTIDE - Peptide catalog". Available at:[Link]

  • Wikipedia. "FMRFamide - Wikipedia". Available at: [Link]

  • JPT Peptide Technologies. "Peptide Solubilization". Available at: [Link]

Sources

preventing enzymatic degradation of Flrlamide in tissue preps

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Neuropeptide Stability & Sample Preparation Subject: Preventing Enzymatic Degradation of Flrlamide (Phe-Leu-Arg-Leu-NH2) in Tissue Homogenates

Introduction: The Stability Paradox

User Query: "My Flrlamide signal disappears within minutes of tissue homogenization. Is the peptide unstable?"

Scientist’s Analysis: Flrlamide is chemically stable but biologically fragile. As a Senior Application Scientist, I often see this issue. The moment you homogenize tissue, you rupture lysosomes and secretory vesicles, releasing a "soup" of cytosolic and membrane-bound proteases.

Flrlamide (an FMRFamide-like peptide or FLP) is a prime target for two specific enzyme classes: Aminopeptidases (which attack the N-terminal Phenylalanine) and Neutral Endopeptidases (like Neprilysin, which cleave hydrophobic bonds). Without immediate intervention, the half-life of Flrlamide in a warm tissue homogenate is often less than 120 seconds.

This guide details how to arrest this degradation using a "Stop Solution" strategy and a rigorous cold-chain protocol.

Part 1: The Mechanistic Landscape

To solve the problem, you must understand the enemy. Flrlamide degradation is not random; it is catalyzed by specific metalloproteases.

The Degradation Pathway

The following diagram illustrates exactly where your peptide is being attacked.

Flrlamide_Degradation cluster_legend Legend Peptide Flrlamide (Phe-Leu-Arg-Leu-NH2) Fragments Inactive Fragments (Undetectable) Peptide->Fragments Rapid Hydrolysis (< 2 mins) APN Aminopeptidase N (CD13) APN->Peptide Cleaves N-term Phe NEP Neprilysin (NEP/CD10) NEP->Peptide Cleaves Leu-Arg bond key Red Nodes = Proteases Blue Node = Target Peptide

Figure 1: Enzymatic attack vectors on Flrlamide. Note that both N-terminal and internal hydrophobic residues are targeted.

Part 2: The Protocol (The "Stop Solution")

You have two options depending on your downstream application.

Option A: For Analytical Chemistry (LC-MS/HPLC)

Use this if you only need to quantify the peptide and do not need to preserve biological function.

The Logic: Strong acids instantly denature proteases, rendering them inactive. Organic solvents precipitate high-molecular-weight proteins (the enzymes) while keeping the small peptide in solution.

Protocol:

  • Preparation: Pre-chill Acidified Ethanol (90% Ethanol + 1% HCl or 1% Formic Acid) to -20°C.

  • Harvest: Dissect tissue rapidly.

  • The "Drop": Drop the tissue directly into 10 volumes of the cold Acidified Ethanol. Do not rinse in PBS first (PBS allows degradation).

  • Homogenization: Homogenize immediately in the solvent.

  • Clarification: Centrifuge at 15,000 x g for 20 mins at 4°C. Keep the supernatant.

Option B: For Functional Assays (Receptor Binding/Bioassays)

Use this if you need the tissue extract to remain at neutral pH for binding studies.

The Logic: You cannot use acid here. You must use a Protease Inhibitor Cocktail (PIC) . Generic cocktails often fail because they lack specific inhibitors for neuropeptide-degrading enzymes.

The Flrlamide-Specific Cocktail: Add the following to your homogenization buffer (e.g., PBS or Tris) immediately before use.

InhibitorTarget EnzymeWorking Conc.[1][2][3]Why it is critical for Flrlamide
Phosphoramidon Neprilysin (NEP)10 µMNEP specifically targets the hydrophobic bonds in FLPs. Most generic cocktails miss this.
Amastatin Aminopeptidase A/N10 µMPrevents N-terminal cleavage of the Phenylalanine residue.
EDTA Metalloproteases1-5 mMChelates Zinc (Zn2+), which both NEP and APN require for activity.
Aprotinin Serine Proteases1-2 µg/mLGeneral protection against trypsin-like enzymes.

Critical Note: EDTA is incompatible with some downstream assays (e.g., those using Nickel columns or Ca2+ dependent signaling). If EDTA is forbidden, increase Phosphoramidon and Amastatin concentrations to 20 µM.

Part 3: Troubleshooting & FAQs

Troubleshooting Guide

Issue 1: I used a commercial "Complete" protease inhibitor tablet, but Flrlamide still degraded.

  • Root Cause: Most commercial tablets focus on preventing protein degradation for Western Blots (targeting Serine/Cysteine proteases). They often lack Phosphoramidon (for NEP) and Amastatin (for Aminopeptidases).

  • Solution: You must "spike" your commercial cocktail with Phosphoramidon (10 µM) and EDTA.

Issue 2: My LC-MS signal is erratic (high variability between replicates).

  • Root Cause: Inconsistent "time-to-stabilization." If Sample A sits on the bench for 30 seconds before acid addition, and Sample B sits for 10 seconds, Sample A will have 50% less peptide.

  • Solution: Standardize the "Death Time." Drop tissue into the stop solution within 5 seconds of dissection.

Issue 3: The peptide precipitates during storage.

  • Root Cause: Flrlamide is hydrophobic. Repeated freeze-thaw cycles in aqueous buffer induce aggregation or adsorption to plastic.

  • Solution: Store aliquots in low-binding tubes (siliconized). If possible, store in 50% Acetonitrile/Water rather than pure buffer.

Experimental Workflow Visualization

Workflow Tissue Fresh Tissue (Dissected) Choice Downstream Application? Tissue->Choice Acid Acid Extraction (1% Formic Acid/EtOH) Choice->Acid Quantification Buffer Neutral Buffer + Phosphoramidon/EDTA Choice->Buffer Bioactivity Spin Centrifuge (Remove Proteins) Acid->Spin MS LC-MS Analysis Spin->MS Homogenize Homogenize on ICE Buffer->Homogenize Assay Receptor Binding Assay Homogenize->Assay

Figure 2: Decision tree for sample preparation based on downstream application.

References

  • Frontiers in Endocrinology. (2014). The FMRFamide-Like Peptide Family in Nematodes.[4][5][6] (Discusses the structural susceptibility of FLPs to enzymatic degradation).

  • National Institutes of Health (PMC). (2018). Optimization of a peptide extraction and LC–MS protocol for quantitative analysis. (Provides the basis for the Acid/Ethanol extraction protocol).

  • Journal of Biological Chemistry. (2003). Involvement of a cGMP-dependent pathway in the natriuretic peptide-mediated hormone-sensitive lipase phosphorylation.[1] (References the use of Phosphoramidon for NEP inhibition in metabolic tissues).

  • Sigma-Aldrich Technical Guides. Peptide Stability and Potential Degradation Pathways. (General reference for hydrophobic peptide storage and handling).

Sources

Technical Support Center: Optimizing Flrlamide (FLRL-NH2) Dose-Response Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Flrlamide (Phe-Leu-Arg-Leu-NH2) is a bioactive neuropeptide belonging to the FMRFamide-related peptide (FaRP) family. Often utilized in neurophysiology to study neuromuscular modulation and synaptic transmission (e.g., in Lymnaea or Manduca models), accurate characterization requires a precise dose-response curve to determine EC50/IC50 values.

Common challenges in Flrlamide assays stem from its peptide nature—specifically adsorption to plasticware, enzymatic degradation, and improper concentration ranging. This guide provides a self-validating workflow to optimize your concentration gradients.

Parameter Technical Specification
Sequence Phe-Leu-Arg-Leu-NH2 (FLRL-amide)
Molecular Weight ~547.7 g/mol (Estimate based on residues)
Solubility Water soluble; maintain stock in H2O or dilute Acidic Acid.
Storage -20°C in aliquots (Avoid freeze-thaw cycles).
Typical Assay Range 1 nM – 100 µM (Logarithmic scale).

Troubleshooting Guide: Dose-Response Anomalies

Issue 1: The "Flat-Line" (No Response Observed)

Symptom: You apply Flrlamide up to 100 µM, but the biological response (contraction, depolarization, fluorescence) is indistinguishable from the vehicle control.

  • Root Cause A: Peptide Adsorption. Flrlamide is a short, positively charged peptide. It adheres rapidly to standard polystyrene or glass.

    • Solution: Switch to Low-Protein Binding (LoBind) tubes and pipette tips immediately.

    • Validation: Pre-coat standard tips with 0.1% BSA before handling the peptide if LoBind consumables are unavailable.

  • Root Cause B: Proteolytic Degradation. Peptidases in the tissue preparation or serum degrade Flrlamide before it binds the receptor.

    • Solution: Add a protease inhibitor cocktail (e.g., amastatin or bestatin) to the assay buffer.

    • Causality: FMRFamide-like peptides have half-lives of minutes in unbuffered biological fluids.

Issue 2: The "Cliff" (Hill Slope > 3.0)

Symptom: The response jumps from 0% to 100% within a single dilution step.

  • Root Cause: Dilution factor is too large (e.g., 10-fold serial dilutions).

    • Solution: Tighten the dilution series. Switch from 1:10 (Log10) to 1:3 (Half-Log) dilutions.

    • Protocol: This provides more data points around the inflection point (EC50), allowing the non-linear regression algorithm to fit the slope accurately.

Issue 3: Incomplete Saturation (No Upper Plateau)

Symptom: The curve continues to rise at the highest concentration; Emax is undefined.

  • Root Cause: The top concentration is below the receptor's saturation limit.

    • Solution: Increase the top concentration by 10x (e.g., if 10 µM was max, go to 100 µM).

    • Warning: At >100 µM, watch for non-specific effects (e.g., pH changes or osmolality shifts) which can mimic specific binding.

Optimized Experimental Protocol: Serial Dilution

To generate a robust sigmoidal curve, you must cover the full dynamic range (0% to 100% effect).

Materials
  • Stock Solution: 10 mM Flrlamide in HPLC-grade water (aliquoted).

  • Assay Buffer: Physiological Saline (e.g., HEPES-buffered saline), pH 7.4.

  • Vehicle Control: Assay Buffer (0 concentration).

Step-by-Step Workflow
  • Define the Range: Target a final range of 100 µM down to 0.1 nM .

  • Prepare Top Standard (Tube 1):

    • Add 10 µL of 10 mM Stock to 990 µL Assay Buffer.

    • Concentration: 100 µM.

  • Perform 1:3 Serial Dilution (Tubes 2–8):

    • Place 600 µL of Assay Buffer into 7 tubes.

    • Transfer 300 µL from Tube 1 to Tube 2. Mix by vortexing (mild).

    • Repeat transfer (300 µL) sequentially down the line.

    • Result: You generate concentrations of roughly 100 µM, 33 µM, 11 µM, 3.7 µM, etc.

  • Application: Apply from lowest to highest concentration to minimize desensitization artifacts in tissue baths.

Visualization: Workflow & Signaling Logic

A. Serial Dilution Workflow (Graphviz)

SerialDilution Stock Stock Solution (10 mM) Tube1 Tube 1 (100 µM) Stock->Tube1 1:100 Dilution Tube2 Tube 2 (33.3 µM) Tube1->Tube2 Transfer 1 part + 2 parts Buffer Tube3 Tube 3 (11.1 µM) Tube2->Tube3 Transfer 1 part Tube4 Tube 4 (3.7 µM) Tube3->Tube4 Transfer 1 part Buffer Assay Buffer (Vehicle) Buffer->Tube1 Buffer->Tube2 Buffer->Tube3 Buffer->Tube4

Figure 1: 1:3 Serial Dilution Strategy for Flrlamide to ensure accurate EC50 calculation.

B. Putative Signaling Pathway (FaRPs)

Flrlamide, as a FMRFamide-related peptide, typically acts via G-Protein Coupled Receptors (GPCRs) to modulate ion channels.

SignalingPathway Ligand Flrlamide (Ligand) GPCR FaRP Receptor (GPCR) Ligand->GPCR Binding (Kd) GProtein G-Protein (Gq/Gs) GPCR->GProtein Activation Effector PLC / Adenylyl Cyclase GProtein->Effector Transduction SecondMessenger IP3 / cAMP Effector->SecondMessenger Synthesis Channel Ion Channel (Ca2+ / K+) SecondMessenger->Channel Modulation Response Muscle Contraction / Depolarization Channel->Response Physiological Effect

Figure 2: Generic signal transduction pathway for FMRFamide-like peptides leading to measurable response.

Frequently Asked Questions (FAQ)

Q: Can I use DMSO to dissolve Flrlamide? A: While Flrlamide is generally water-soluble, DMSO is acceptable if you are screening a library. However, keep the final DMSO concentration below 0.1% in the assay. High DMSO levels can permeabilize membranes, causing false positives in calcium flux assays [1].

Q: My EC50 shifts significantly between experiments. Why? A: This is often due to peptide oxidation . The Methionine (Met) in FMRFamide is susceptible to oxidation, though Flrlamide (Phe-Leu-Arg-Leu) lacks Met, making it more stable. However, check your stock solution for precipitation or evaporation. Always prepare fresh working dilutions on the day of the experiment.

Q: How do I calculate the EC50 from my data? A: Do not use linear regression. You must use Non-Linear Regression (Curve Fit) .

  • Equation: Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope))

  • Software: GraphPad Prism, SigmaPlot, or R (drc package).

References

  • Santama, N., Wheeler, C. H., Skingsley, D. R., & Yeoman, M. S. (1995).[1][2] Identification, Distribution and Physiological Activity of Three Novel Neuropeptides of Lymnaea: FLRlamide and pQFYRlamide Encoded by the FMRFamide Gene. European Journal of Neuroscience. Retrieved from [Link]

  • Friends of Cancer Research. (2025). Optimizing Dosing in Oncology Drug Development. Retrieved from [Link]

Sources

Technical Support Center: Flrlamide IHC Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Non-Specific Binding in Flrlamide Immunohistochemistry (IHC) Target Audience: Researchers, Senior Scientists, and Drug Development Professionals Content Lead: Senior Application Scientist

Introduction: The Small Peptide Challenge

Welcome to the Technical Support Center. You are likely here because your Flrlamide (Phe-Leu-Arg-Leu-NH2) staining is showing high background, "haze," or non-specific localization.

The Core Problem: Flrlamide is a small neuropeptide (FMRFamide-like peptide). Unlike large proteins, small peptides present two unique challenges that drive non-specific binding:

  • Solubility: They wash out easily if not aggressively cross-linked to the tissue matrix.

  • Homology: The C-terminal epitope (-Arg-Leu-NH2) is highly conserved across the FMRFamide-like peptide (FLP) family, leading to significant cross-reactivity.

This guide moves beyond basic "blocking steps" to address the biophysics of peptide fixation and epitope specificity.

Part 1: The Diagnostic Framework

Before altering your protocol, use this logic flow to identify the source of your noise.

TroubleshootingTree Start ISSUE: Non-Specific Binding Control Did the Pre-Adsorption Control clear the signal? Start->Control Yes YES: Signal disappeared Control->Yes path A No NO: Signal persisted Control->No path B TrueBinding True Cross-Reactivity (Homologous Peptides) Yes->TrueBinding Artifact Methodological Artifact No->Artifact Sol1 Solution: Titrate Primary Ab Check Homology TrueBinding->Sol1 Sol2 Solution: Block Endogenous Elements Fixation Review Artifact->Sol2

Figure 1: Diagnostic decision tree for isolating the source of non-specific binding. Path A indicates the antibody is binding a peptide, but perhaps not the only peptide. Path B indicates the antibody is sticking to tissue components non-immunologically.

Part 2: Critical Troubleshooting FAQs

Q1: My "negative" control (no primary antibody) is clean, but my experimental slides have a diffuse haze. Is this non-specific binding?

Technical Insight: This is likely Low-Affinity Cross-Reactivity . Because Flrlamide is a small hapten, antibodies are often raised against the C-terminus conjugated to a carrier protein (like KLH). The antibody population likely contains paratopes that bind the -RLamide motif with varying affinity. High concentrations of antibody will force binding to low-affinity targets (other FLPs or similar motifs).

Corrective Action:

  • Titration Matrix: You are likely using the antibody at a concentration that saturates high-affinity sites (Flrlamide) and begins binding low-affinity sites (background). Perform a dilution series (e.g., 1:500, 1:1000, 1:5000, 1:10,000).

  • High-Salt Wash: Increase the ionic strength of your wash buffer. Raising NaCl from 150mM to 300mM-500mM in your PBS/TBS wash can disrupt weak, non-specific hydrophobic interactions without breaking the high-affinity antigen-antibody bond.

Q2: I suspect the antibody is cross-reacting with other FMRFamide-like peptides (FLPs). How do I prove it?

Technical Insight: The Liquid Phase Pre-Adsorption Control is the only way to validate specificity for small peptides. Standard "knockout" tissues are rarely available for specific neuropeptides in non-model organisms. You must prove that the antibody binds the peptide and not the tissue.

Protocol: The Pre-Adsorption "Slat" Test

  • Calculate Molar Excess: You need a 10-fold molar excess of the synthetic Flrlamide peptide relative to the IgG concentration.

  • Incubation: Mix the antibody and peptide in a tube. Incubate for 24 hours at 4°C (liquid phase).

  • Application: Apply this "neutralized" mix to Slide A. Apply untreated antibody to Slide B.

  • Result: If Slide A is blank and Slide B shows staining, the staining is specific to the peptide sequence (or a very close homolog). If Slide A still shows staining, that signal is non-specific background (sticking to tissue).

PreAdsorption cluster_control Standard Control Step1 1. Mix Primary Ab + Synthetic Flrlamide Step2 2. Incubate Overnight @ 4°C Step1->Step2 Step3 3. Apply to Tissue Section Step2->Step3 Step4 4. Result: NO SIGNAL Step3->Step4 C1 Ab Alone C2 Result: SIGNAL C1->C2

Figure 2: Workflow for Liquid Phase Pre-Adsorption. This control distinguishes true peptide binding from non-specific tissue interaction.

Q3: The signal is weak, so I increased the antibody concentration, but now the background is terrible. What is the root cause?

Technical Insight: The problem is likely Antigen Washout , not antibody titer. Small peptides like Flrlamide are soluble. If your fixation is insufficient, the peptide leaches out of the tissue during permeabilization washes, leaving only a "ghost" signal. Increasing antibody concentration only amplifies background noise because the target is gone.

Corrective Action (The "Fixation" Variable):

  • Standard: 4% Paraformaldehyde (PFA) for 12-24 hours.

  • Advanced (The "Senior Scientist" Tip): For small peptides, PFA (which cross-links lysines) may not be enough if the peptide lacks internal lysines.

    • Try Carbodiimide (EDC) fixation: This cross-links carboxyl groups to amines, anchoring small peptides more effectively than aldehydes alone [1].

    • Try p-Benzoquinone: Historically favored for neuropeptide retention in invertebrate tissues.

Q4: I am seeing staining in connective tissue and blood vessels. Is Flrlamide expressed there?

Technical Insight: Unlikely. This is classic Endogenous Binding .

  • Mast Cells: Avidin-Biotin systems often bind endogenous heparin in mast cells.

  • Peroxidase: RBCs and highly vascularized tissue contain endogenous peroxidase.

Corrective Action:

  • Switch Detection: Move from ABC (Avidin-Biotin Complex) to a Polymer-HRP system. This eliminates the biotin variable entirely.

  • Peroxidase Block: Ensure you are using 3% H2O2 in Methanol before the primary antibody step.

Part 3: Optimized Reagent Comparison

Use this table to select the correct blocking and retrieval agents for Flrlamide.

VariableStandard ProtocolRecommended for Flrlamide Why?
Fixative 10% Neutral Buffered Formalin4% PFA (pH 7.4) or PFA + Picric Acid Small peptides require precise cross-linking; formalin often over-masks or fails to retain soluble peptides [2].
Retrieval (HIER) Citrate Buffer, 95°CNONE or Mild Protease (PIER) Boiling (HIER) can destroy small peptide antigens or wash them out. Permeabilization is usually sufficient.
Permeabilization 0.1% Triton X-1000.3% - 0.5% Triton X-100 Neuropeptides are often stored in dense core vesicles; robust permeabilization is required to access them.
Blocking Buffer 5% BSA5% Normal Serum (Host of Secondary) Serum contains a broader range of immunoglobulins to block "sticky" tissue sites better than BSA alone.

Part 4: Protocol - The "High-Salt" Specificity Wash

If you have confirmed the antibody is real but the background is high, implement this wash step immediately after primary antibody incubation.

  • Prepare High-Salt TBS:

    • 50 mM Tris-HCl (pH 7.4)

    • 500 mM NaCl (Standard is 150 mM)

    • 0.05% Tween-20

  • Procedure:

    • Incubate Primary Antibody (Overnight, 4°C).[1]

    • Wash 1: Standard TBS (5 mins).

    • Wash 2: High-Salt TBS (10 mins).

    • Wash 3: High-Salt TBS (10 mins).

    • Wash 4: Standard TBS (5 mins).

    • Proceed to Secondary Antibody.[2][3][4]

Mechanism: The high ionic strength disrupts weak van der Waals forces and hydrophobic interactions (non-specific binding) while preserving the high-affinity antigen-antibody immune complex.

References

  • Eldred, W. D., et al. (1983). "Comparison of fixation and penetration enhancement techniques for use in immunohistochemistry of central nervous system peptides." Journal of Histochemistry & Cytochemistry, 31(12), 1343-1352.

  • Polak, J. M., & Van Noorden, S. (2003). Introduction to Immunocytochemistry. BIOS Scientific Publishers. (Standard text confirming peptide solubility issues).
  • Swaab, D. F., et al. (1977). "Fixation of neuropeptides for immunohistochemistry." Journal of Histochemistry & Cytochemistry. (Foundational work on peptide retention).

  • Abcam Technical Guide. "Immunohistochemistry (IHC) Application Guide - Peptide Antigens."

Sources

Technical Support Center: Troubleshooting FMRFamide Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for neuropeptide immunohistochemistry and quantification. This guide is designed for researchers, scientists, and drug development professionals investigating FMRFamide-related peptides (FaRPs). A critical, historically persistent challenge in this field is the cross-reactivity of anti-FMRFamide antibodies with endogenous variants like FLRFamide and FLRLamide[1][2].

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we will dissect the mechanistic causality of this cross-reactivity, provide self-validating troubleshooting workflows, and establish rigorous methodologies to ensure the scientific integrity of your assays.

Section 1: The Mechanistic Basis of Cross-Reactivity

To troubleshoot an assay, you must first understand the molecular interactions governing it. FMRFamide (Phe-Met-Arg-Phe-NH2) was originally identified in molluscs but shares a highly conserved C-terminal motif with a vast family of peptides across metazoans[2][3].

Most commercially available and custom-raised polyclonal FMRFamide antibodies are directed against the C-terminal RFamide (Arg-Phe-NH2) sequence. This occurs because the amidated C-terminus is highly immunogenic and structurally rigid, making it the dominant epitope[4][5]. Because FLRFamide (Phe-Leu-Arg-Phe-NH2) and FLRLamide differ only at the N-terminal or internal aliphatic residues (e.g., Leucine replacing Methionine), the primary epitope recognized by the antibody's paratope remains intact. Consequently, the antibody cannot reliably distinguish between these peptides in situ, leading to inevitable cross-reactivity[1][5].

EpitopeRecognition cluster_peptides Target Peptides Anti_FMRF Anti-FMRFamide Antibody RFamide Conserved C-terminal Epitope (RF-NH2) Anti_FMRF->RFamide Primary Recognition FMRF FMRFamide (Phe-Met-Arg-Phe-NH2) FMRF->RFamide FLRF FLRFamide / FLRLamide (Phe-Leu-Arg-Phe-NH2) FLRF->RFamide Outcome Cross-Reactivity (False Positives in IHC/RIA) RFamide->Outcome Triggers

Epitope recognition logic illustrating the cause of antibody cross-reactivity.

Section 2: Quantitative Cross-Reactivity Profiles

Understanding the binding affinity of your antibody to various FaRPs is essential for interpreting competitive assays like Radioimmunoassays (RIA) or ELISAs. The table below summarizes the typical cross-reactivity profile of a standard C-terminally directed FMRFamide antiserum, demonstrating how structural variance impacts antibody binding[5].

Peptide SequenceNameStructural Variance from FMRFamideRelative Cross-Reactivity (%)
Phe-Met-Arg-Phe-NH2 FMRFamide None (Primary Target) 100.0%
Phe-Leu-Arg-Phe-NH2FLRFamideMet

Leu substitution at Pos 2
~14.5%
Leu-Pro-Leu-Arg-Phe-NH2LPLRFamideN-terminal extension & substitution~2.3%
Phe-Leu-Arg-Leu-NH2FLRLamidePhe

Leu substitution at Pos 4
< 1.0%
Tyr-Gly-Gly-Phe-Met-Arg-Phe-NH2YGGFMRFamideN-terminal extension< 0.1%

Data Interpretation Note: Percentages represent the relative concentration of peptide required to inhibit tracer binding by 50% in a standard RIA[5]. While cross-reactivity with FLRLamide is quantitatively lower due to the disruption of the terminal Phenylalanine, it can still generate significant background noise in high-concentration tissue extracts[2][6].

Section 3: Troubleshooting Guide (Q&A)

Q: Why am I seeing unexpected or widespread localization of FMRFamide in my invertebrate tissue samples? A: If your immunohistochemistry (IHC) shows staining in neural subsets or ciliary bands that contradict transcriptomic data, your antibody is likely binding to endogenous FLRFamide-like peptides. These peptides are often involved in distinct physiological roles (e.g., defense behaviors or ciliary regulation) but share the RFamide terminus[7][8]. Actionable Fix: Perform a pre-absorption control using synthetic FLRFamide. If the staining disappears, the signal is a false positive driven by cross-reactivity. To achieve true specificity, utilize in situ hybridization (ISH) to detect the specific mRNA precursor[9].

Q: My Radioimmunoassay (RIA) of crude nerve cord extracts shows FMRFamide concentrations far exceeding physiological expectations. What is going wrong? A: Crude extracts contain a complex mixture of FaRPs. The RIA is quantifying the aggregate signal of FMRFamide, FLRFamide, and potentially oxidized forms of FMRFamide (sulfoxides/sulfones)[5]. Actionable Fix: Never use RIA directly on crude extracts if multiple FaRPs are suspected. You must implement a chromatographic separation step (like HPLC) prior to quantification to physically isolate the peptides[5][10].

Section 4: Self-Validating Protocol: HPLC-RIA for Peptide Differentiation

To definitively separate FMRFamide from FLRFamide and accurately quantify them, physical chromatographic separation must precede immunological detection. This protocol is designed as a self-validating system, ensuring that structural causality dictates your analytical readout.

ValidationWorkflow Step1 Tissue Extraction (Acidified Methanol) Step2 HPLC Separation (C18 Reversed-Phase) Step1->Step2 Step3 Fraction Collection Step2->Step3 Step4 Radioimmunoassay (RIA) Step3->Step4 Step5 Data Analysis (Peak Identification) Step4->Step5

Self-validating HPLC-RIA workflow for separating and quantifying cross-reactive peptides.

Step-by-Step Methodology:

Step 1: Tissue Extraction (Acidified Methanol)

  • Action: Homogenize tissue samples in 90% methanol / 10% glacial acetic acid at 4°C.

  • Causality: The acidic, organic environment rapidly denatures endogenous proteases, preventing the degradation of neuropeptides, while selectively precipitating large structural proteins. Small peptides like FMRFamide and FLRFamide remain highly soluble[5].

Step 2: Centrifugation and Lyophilization

  • Action: Centrifuge the homogenate at 10,000 x g for 15 minutes. Collect the supernatant and dry it using a vacuum centrifuge.

  • Causality: This removes the precipitated protein pellet. Lyophilization concentrates the peptide fraction and removes the organic solvents that would otherwise interfere with HPLC column binding.

Step 3: Reversed-Phase HPLC Separation (C18 Column)

  • Action: Reconstitute the dried extract in 0.1% Trifluoroacetic acid (TFA) in water. Inject onto a C18 analytical column. Elute using a linear gradient of 5-50% acetonitrile (containing 0.1% TFA) over 45 minutes.

  • Causality: Reversed-phase chromatography separates peptides based on hydrophobicity. Because Leucine (in FLRFamide) is slightly more hydrophobic than Methionine (in FMRFamide), FLRFamide will elute after FMRFamide. This physical separation bypasses the antibody's inability to distinguish them immunologically[5][10].

Step 4: Fraction Collection & Self-Validation (Controls)

  • Action: Collect 1-minute fractions. Crucial Validation Step: In a separate run prior to the samples, inject synthetic FMRFamide and FLRFamide standards. Record their exact retention times.

  • Causality: The standards calibrate the system, providing a definitive temporal coordinate for each peptide. If immunoreactivity in the sample run aligns perfectly with these coordinates, the identification is validated.

Step 5: Radioimmunoassay (RIA) of Fractions

  • Action: Lyophilize the collected fractions to remove acetonitrile/TFA. Reconstitute in RIA buffer and incubate with the FMRFamide antibody and an

    
    I-labeled tracer.
    
  • Causality: By assaying each fraction individually, the cross-reactive antibody is now only exposed to one peptide species at a time. The resulting chromatogram will show distinct immunoreactive peaks corresponding to the specific peptides, allowing for accurate, independent quantification[5].

Section 5: Frequently Asked Questions (FAQs)

Q: Can I use FMRFamide antibodies to map homologous neurons across different invertebrate species? A: It is highly discouraged without secondary validation. Because the RFamide motif is deeply conserved across metazoans, FMRFamide antibodies will cross-react with various species-specific FaRPs[2]. Inter-species comparisons of labeled neurons across large evolutionary distances using only these antibodies are problematic and frequently lead to false homologies[7][8].

Q: Does the amidation at the C-terminus matter for cross-reactivity? A: Yes, it is absolutely critical. The antibody recognizes the amide group as a core structural component of the epitope. Peptides lacking the C-terminal amide (e.g., FMRF-OH) typically show zero cross-reactivity[4][10].

Q: How can I generate an antibody that does not cross-react with FLRFamide? A: You must design the immunogen to target the N-terminus. By conjugating an N-terminally extended analogue (e.g., using a carrier protein linked via the C-terminus, or targeting a larger precursor sequence), you force the host immune system to generate paratopes against the variable N-terminal residues (like the Methionine in FMRFamide) rather than the conserved RFamide tail[10].

References

1.[4] Antibodies against conserved amidated neuropeptide epitopes enrich the comparative neurobiology toolbox - PMC. nih.gov. URL: 2.[7] An ancient FMRFamide-related peptide–receptor pair induces defence behaviour in a brachiopod larva | Open Biology | The Royal Society. royalsocietypublishing.org. URL: 3. FMRFamide and related peptides in the phylum Mollusca | Request PDF - ResearchGate. researchgate.net. URL: 4.[5] FMRFamide-like Substances in the Leech. III. Biochemical Characterization and Physiological Effects - Journal of Neuroscience. jneurosci.org. URL: 5.[10] Characterization of FMRF amide-like immunoreactivity in rat spinal cord by region-specific antibodies in radioimmunoassay and HPLC - PubMed. nih.gov. URL: 6.[1] Comparison of immunoreactivity to serotonin, FMRFamide and SCPb in the gut and visceral nervous system of larvae, pupae and adults of the yellow fever mosquito Aedes aegypti | Journal of Insect Science | Oxford Academic. oup.com. URL: 7. The FMRFamide-Like Peptide Family in Nematodes - Frontiers. frontiersin.org. URL: 8.[8] (PDF) An ancient FMRFamide-related peptide-receptor pair induces defense behavior in a brachiopod larva - ResearchGate. researchgate.net. URL: 9.[9] Diversity of the RFamide Peptide Family in Mollusks - Frontiers. frontiersin.org. URL: 10.[2] A review of FMRFamide- and RFamide-like peptides in metazoa | Request PDF - ResearchGate. researchgate.net. URL: 11. Identification of New Members of the (Short) Neuropeptide F Family in Locusts and Caenorhabditis elegans | Request PDF - ResearchGate. researchgate.net. URL:

Sources

Technical Support Center: Minimizing Tachyphylaxis in FMRFamide/FLRLamide Receptor Assays

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: TACHY-FLP-001 Subject: Optimization of FLRLamide/FMRFamide assays to mitigate rapid desensitization.

Technical Brief: The Mechanism of Tachyphylaxis

User Note: You mentioned "Flrlamide." In this guide, we treat this as a specific FMRFamide-like peptide (FLP) sequence (e.g., Phe-Leu-Arg-Leu-NH2).[1] Tachyphylaxis (rapid desensitization) in this family is driven by two distinct mechanisms depending on your target receptor class.[1][2]

A. The Two Pathways of Desensitization

To fix the assay, you must first confirm if your target is an Ion Channel (FaNaC) or a GPCR .

  • FaNaCs (FMRFamide-gated Na+ Channels):

    • Mechanism: These are DEG/ENaC family channels.[3] Upon ligand binding, they undergo a rapid conformational change to a non-conducting "desensitized" state.[1] This is intrinsic to the channel physics and occurs within milliseconds to seconds.

    • Key Factor: Recovery is time-dependent and requires total ligand washout.[1]

  • FLP-GPCRs (G Protein-Coupled Receptors):

    • Mechanism: Agonist binding triggers G-protein coupling (usually Gq or Gi).[1] This is followed by C-terminal phosphorylation by GRKs (G Protein-Coupled Receptor Kinases), leading to

      
      -arrestin recruitment.[1]
      
    • Key Factor:

      
      -arrestin sterically hinders further G-protein coupling and triggers internalization (endocytosis).[1]
      
Visualizing the Problem

DesensitizationPathways cluster_FaNaC Ion Channel (FaNaC) cluster_GPCR GPCR Pathway Agonist FLRLamide / FMRFamide Open Open State (Na+ Influx) Agonist->Open  Fast Binding   Active Active GPCR (Ca2+ Flux) Agonist->Active  Binding   Desensitized Desensitized State (Closed/Refractory) Open->Desensitized  Rapid Decay   Recovery Resting State Desensitized->Recovery  Ligand Washout   Recovery->Open  Re-stimulation   GRK GRK Phosphorylation Active->GRK  Seconds   Arrestin Beta-Arrestin Binding GRK->Arrestin  Uncoupling   Internal Internalization (Endosome) Arrestin->Internal  Minutes   Internal->Active  Recycling (Slow)  

Figure 1: Dual pathways of tachyphylaxis. FaNaCs desensitize via conformation; GPCRs via steric uncoupling and internalization.

Troubleshooting Guide (Symptom-Based)

Q1: My second dose yields <50% of the signal of the first dose. Is my peptide degrading?

  • Diagnosis: While peptide degradation is possible, a >50% drop immediately is classic tachyphylaxis.[1]

  • Test: Inject a fresh peptide solution to a naive well. If it works, your peptide is stable, and the cells are desensitized.[1]

  • Fix: Increase the Inter-Stimulus Interval (ISI) . FaNaCs often require 2–5 minutes of wash to recover; GPCRs may require 15–30 minutes for recycling.

Q2: I see a "run-down" in baseline fluorescence before I even add the agonist.

  • Diagnosis: This is likely dye leakage or photobleaching, not tachyphylaxis.[1]

  • Fix: Use Probenecid (2.5 mM) in your assay buffer to inhibit anion transporters that pump dye out of the cell. Ensure your buffer contains 0.1% BSA to prevent peptide adsorption to the plastic, which mimics desensitization (by lowering effective concentration).

Q3: The EC50 is shifting to the right (lower potency) over time.

  • Diagnosis: Progressive desensitization or "Receptor Reserve" depletion.

  • Fix: If using a stable cell line, check expression levels. Low receptor density exacerbates apparent desensitization because you lack "spare receptors" to compensate for the desensitized fraction.

Optimized Protocols
Protocol A: The "Pulse-Recovery" Method (For FLIPR/Calcium Flux)

Best for GPCRs where Beta-arrestin is the culprit.[1]

  • Cell Plating: 24 hours prior. Confluency >90%.

  • Dye Loading: Calcium-sensitive dye (e.g., Fluo-4) + Probenecid (2.5 mM) .[1] Incubate 45 min at 37°C.

  • Buffer Stabilization: 15 min at Room Temp (RT). Critical: Temperature fluctuations cause baseline drift.

  • Agonist Preparation: Prepare FLRLamide in HBSS + 20 mM HEPES + 0.1% BSA .

    • Why BSA? FLPs are sticky. Without BSA, the peptide sticks to tips/plates, lowering the actual dose and mimicking tolerance.

  • Injection Profile (The Anti-Tachyphylaxis Setup):

ParameterStandard SettingOptimized Setting Reason
Injection Speed 20 µL/sec50–70 µL/sec Faster mixing prevents local high-concentration "hotspots" that trigger rapid desensitization before the whole well is read.[1]
Read Interval 1 sec0.5 sec Capture the true peak before rapid decay (FaNaC currents decay in <2s).
Double Pulse ISI 2 mins>15 mins GPCRs need time to recycle. If measuring antagonism, pre-incubate antagonist for 20 mins.[1]
Protocol B: The "Rapid Exchange" Method (For Electrophysiology/Patch Clamp)

Best for FaNaCs (Ion Channels).

  • Perfusion System: Use a gravity-fed or pressurized system with a micro-manifold tip close to the cell (<100 µm).

  • Application: Apply FLRLamide for <2 seconds .

  • Washout: Immediately switch to wash buffer for 60 seconds minimum .

  • pH Control: Ensure Buffer pH is strictly 7.4.

    • Note: Acidic pH often potentiates FaNaC desensitization or alters gating.

Workflow Visualization: Troubleshooting Logic

TroubleshootingFlow Start Signal Decay Observed CheckStability Test: Fresh Peptide on Naive Cells Start->CheckStability IsStable Signal Good? CheckStability->IsStable No Peptide Issue IsStable->No No Signal Yes Cell/Receptor Issue IsStable->Yes Signal OK Sol1 Add 0.1% BSA Check Protease Inhibitors No->Sol1 CheckType Receptor Type? Yes->CheckType GPCR GPCR CheckType->GPCR IonChannel Ion Channel (FaNaC) CheckType->IonChannel FixGPCR 1. Increase Recovery Time (>15m) 2. Check Receptor Reserve 3. Use Bias Agonist? GPCR->FixGPCR FixIon 1. Shorten Pulse (<2s) 2. Increase Flow Rate 3. Check pH (7.4) IonChannel->FixIon

Figure 2: Decision matrix for isolating the cause of signal loss.

References
  • Cottrell, G. A., et al. (1990).[1][4] "The FMRFamide-gated sodium channel of Helix neurons."[4][5][6] Journal of Physiology. (Establishes the rapid desensitization kinetics of FaNaCs).

  • Lingueglia, E., et al. (1995).[1] "Cloning of the amiloride-sensitive FMRFamide peptide-gated sodium channel." Nature.[4] (Identifies the molecular basis of FaNaCs and their relation to ENaCs).

  • Luttrell, L. M., & Lefkowitz, R. J. (2002).[1] "The role of beta-arrestins in the termination and transduction of G-protein-coupled receptor signals." Journal of Cell Science. (The definitive review on GPCR desensitization mechanisms).

  • Kelly, E., et al. (2008).[1] "Agonist-selective mechanisms of GPCR desensitization." British Journal of Pharmacology. (Discusses how different peptides can trigger varying degrees of desensitization).

  • Askwith, C. C., et al. (2000).[1] "Acid-sensing ion channel 3 (ASIC3) in rat sensory neurons." Proceedings of the National Academy of Sciences. (Contextualizes the structural homology between mammalian ASICs and invertebrate FaNaCs regarding desensitization). [1]

For further assistance with specific FLRLamide analogs, please contact the application engineering team with your specific peptide sequence and cell line details.

Sources

Section 1: Pre-Analytical Challenges (Sample Collection)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center . As a Senior Application Scientist, I frequently encounter researchers struggling with the quantification of FLRLamide (Phe-Leu-Arg-Leu-NH₂), a highly conserved myosuppressin neuropeptide found in insects such as the true armyworm (Pseudaletia unipuncta)[1].

Quantifying this peptide from invertebrate hemolymph is notoriously difficult. The presence of lipids, aggressive peptidases, and clotting factors makes the analysis of neuropeptides from hemolymph highly challenging[2]. This guide provides field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind each step to ensure your LC-MS/MS workflows yield reproducible, high-fidelity data.

G N1 Hemolymph Collection N2 Melanization & Peptidases N1->N2 Risk N3 Acidic Quenching (0.1% TFA) N2->N3 Prevented by N4 Adsorption to Plasticware N3->N4 Risk N5 Low-Bind Tubes & SPE N4->N5 Prevented by N6 Ion Suppression (Matrix) N5->N6 Risk N7 DIA LC-MS/MS N6->N7 Mitigated by

Caption: Hemolymph LC-MS/MS Quantification Workflow and Failure Points.

FAQ: Why does my FLRLamide signal disappear when hemolymph sits at room temperature for even a few minutes? Causality: When hemolymph is extracted, the drop in pressure and exposure to air triggers hemocyte degranulation. This releases prophenoloxidase, initiating the phenoloxidase (PO) cascade that causes rapid melanization. FLRLamide becomes physically entangled and trapped in this cross-linked melanin matrix. Concurrently, endogenous aminopeptidases rapidly cleave the peptide's N-terminus, destroying the intact target analyte.

G Hemolymph Raw Hemolymph Matrix FLRLamide Intact FLRLamide Hemolymph->FLRLamide Contains Aminopeptidases Endogenous Aminopeptidases Hemolymph->Aminopeptidases Contains Phenoloxidase Phenoloxidase Cascade Hemolymph->Phenoloxidase Contains Degraded Truncated Peptides FLRLamide->Degraded Subject to Trapped Trapped in Melanin FLRLamide->Trapped Entangled in Aminopeptidases->Degraded Cleaves N-terminus Phenoloxidase->Trapped Crosslinks proteins Inhibitor Protease Inhibitors Inhibitor->Aminopeptidases Blocks Inhibitor->Phenoloxidase Inhibits

Caption: FLRLamide Degradation Pathways in Raw Hemolymph Matrix.

Self-Validating Protocol: Hemolymph Collection & Quenching

Validation Checkpoint: Spike the collection tube with 5 nM of Heavy-Isotope Labeled FLRLamide (¹³C/¹⁵N-Leu). Post-analysis, if the recovery of this internal standard is <50%, the failure occurred during sample handling (e.g., plasticware adsorption), proving the issue is not due to biological variance.

  • Prepare Quenching Tubes: Pre-chill low-bind (siliconized) microcentrifuge tubes containing 10 µL of an acidic quenching solution (0.1% Trifluoroacetic acid (TFA) in methanol) and a broad-spectrum protease inhibitor cocktail (e.g., AEBSF, aprotinin).

    • Causality Rationale: TFA instantly drops the pH, denaturing phenoloxidase and halting the melanization cascade, while methanol precipitates large circulating proteins.

  • Extraction: Extract hemolymph directly into the chilled tubes. Keep strictly on ice.

  • Clarification: Centrifuge immediately at 10,000 x g for 10 mins at 4°C to pellet hemocytes and coagulated proteins.

  • Transfer: Move the supernatant to a fresh low-bind tube.

    • Causality Rationale: FLRLamide is highly hydrophobic and will adsorb to standard polypropylene, leading to artificial signal loss.

Section 2: Matrix Clean-up & Extraction

FAQ: My hemolymph samples are causing severe ion suppression in the LC-MS/MS. How do I fix this? Causality: Hemolymph is highly concentrated with salts (e.g., NaCl, CaCl₂) and lipids. In the Electrospray Ionization (ESI) source, these highly abundant matrix components outcompete the low-abundance FLRLamide for available charges, leading to a drastic reduction in MS signal (ion suppression).

Self-Validating Protocol: Solid Phase Extraction (SPE) Clean-up
  • Conditioning: Pass 1 mL of 100% Acetonitrile (ACN) through a C18 SPE cartridge, followed by 1 mL of 0.1% Formic Acid (FA) in water.

    • Causality Rationale: Activates the hydrophobic C18 alkyl chains for peptide binding.

  • Loading: Dilute the quenched hemolymph supernatant 1:5 in 0.1% FA to reduce viscosity and load onto the cartridge at a flow rate of 1 drop/sec.

  • Washing: Wash with 2 mL of 5% ACN / 0.1% FA.

    • Causality Rationale: This critical step washes away the ion-suppressing salts and polar interferents while retaining the hydrophobic FLRLamide.

  • Elution: Elute FLRLamide with 1 mL of 60% ACN / 0.1% FA.

  • Reconstitution: Lyophilize the eluate and reconstitute in 20 µL of your initial LC mobile phase.

Section 3: LC-MS/MS Quantification Strategies

FAQ: What is the best MS acquisition strategy for low-abundance FLRLamide? Causality: Traditional Data-Dependent Acquisition (DDA) is often less applicable for the study of endogenous neuropeptides because their low abundance reduces the frequency with which they trigger an MS/MS scan[3]. The high background of hemolymph matrix ions masks the peptide. Conversely, Data-Independent Acquisition (DIA) or MSᴱ strategies overcome this by fragmenting all ions within a specified window, permitting rapid relative quantification of neuropeptides at physiologically relevant concentrations (e.g., 0.25–10 nM)[3].

Quantitative Data: Comparison of MS Acquisition Strategies for Hemolymph Peptides
Acquisition StrategyLimit of Detection (LOD)Matrix ToleranceMultiplexing CapabilityReproducibility (CV%)
DDA (Data-Dependent) ~5–10 nMLowHigh>25% (Poor for low abundance)
Targeted MRM (QQQ) <0.1 nMHighLow (Targeted only)<10% (Excellent)
DIA (Data-Independent) 0.25–10 nM[3]ModerateHigh (Untargeted)10–15% (Good)

References

  • Source: nih.
  • Source: nih.
  • Source: nih.

Sources

increasing yield of synthetic Flrlamide peptide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket: #8492-FLRL Subject: Yield Optimization Protocol for Synthetic Flrlamide (Phe-Leu-Arg-Leu-NH2) Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary

You are encountering yield issues with Flrlamide (H-Phe-Leu-Arg-Leu-NH2) . While this is a short tetrapeptide, its specific composition presents a "perfect storm" of synthesis challenges:

  • C-Terminal Amide: Requires specific resin handling.

  • Hydrophobicity (Phe-Leu): The N-terminal hydrophobic cap promotes rapid aggregation, even at short lengths.

  • Arginine (Arg): The bulky Pbf protecting group causes steric hindrance during coupling and requires extended acidolysis during cleavage.

The following guide replaces standard "cookbook" protocols with a causal-based optimization strategy designed to recover lost yield.

Part 1: The Foundation (Resin & Setup)[1][2][3]

The Error: Using standard loading resin (0.6–0.8 mmol/g) for this sequence. The Fix: Use Low-Loading Rink Amide MBHA Resin (0.3–0.4 mmol/g) .

Scientific Rationale: The "Pseudo-Dilution" Principle is critical here. Although the peptide is short, the Phe-Leu motif is highly prone to beta-sheet formation. If the resin loading is too high, the growing chains are forced into close proximity, leading to intermolecular aggregation. This steric crowding also prevents the bulky Fmoc-Arg(Pbf)-OH from accessing the active amine on the resin.

  • Recommendation: Use Rink Amide MBHA. The MBHA linker is more stable than standard Rink Amide during the extended cleavage times required for Arginine.

Part 2: Coupling Optimization (The Reaction)

The Error: Using HBTU/HOBt or single couplings for Arginine. The Fix: Switch to DIC/Oxyma Pure and Double Couple Arg .

Protocol:

  • Activator: DIC (Diisopropylcarbodiimide) + Oxyma Pure.

    • Why: This combination generates a less acidic environment than HBTU, reducing the risk of racemization, and is superior for coupling sterically hindered amino acids like Arg(Pbf).

  • Arginine Strategy:

    • Use Fmoc-Arg(Pbf)-OH .[1]

    • Double Coupling: Perform the coupling reaction twice (2 x 45 min) with fresh reagents.

    • Why: The Sulfonyl-based Pbf protecting group is massive. It acts like a "shield," physically blocking the reactive site. Two passes ensure the reaction reaches completion.

Visualizing the Synthesis Logic:

SynthesisWorkflow cluster_Arg Critical Step: Arg(Pbf) Start Resin Swelling (DCM/DMF) Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Wash1 DMF Wash (5x) Deprotect->Wash1 Activate Activation (DIC/Oxyma) Wash1->Activate Couple Coupling (2x for Arg) Activate->Couple Check Kaiser Test Couple->Check Check->Deprotect Blue (Pass) Check->Couple Colorless (Fail) Repeat Cleave Final Cleavage (Cocktail R) Check->Cleave Seq Complete

Caption: Optimized Fmoc-SPPS workflow highlighting the critical double-coupling loop for Arginine residues to overcome steric hindrance.

Part 3: Cleavage & Isolation (The Yield Killer)

The Error: Standard cleavage (95% TFA / 2.5% TIS / 2.5% H2O) for 2 hours. The Fix: High-Scavenger Cocktail + Extended Time.

The Problem: The Pbf group on Arginine is acid-stable. If removed incompletely, your mass spec will show a peak at [M + 252.3 Da] . Furthermore, the cleaved Pbf cation is highly reactive and will re-attach to the peptide (sulfonation) if not aggressively scavenged.

Recommended Cocktail (Reagent R variant):

ComponentVolume %Function
TFA 90%Cleavage & Global Deprotection
Thioanisole 5%Critical: Scavenges Pbf cations; accelerates Arg deprotection.[2]
EDT (Ethanedithiol) 3%Potent scavenger (prevents alkylation). Note: Stench.
Anisole 2%Prevents carbocation re-attachment.

Protocol:

  • Time: React for 3.5 to 4 hours at room temperature.

  • Precipitation Warning: Short, cationic peptides like Flrlamide are often soluble in diethyl ether .

    • Risk:[3][4][5] If you pour your cleavage mix into ether and see no precipitate, you haven't lost the peptide; it's just dissolved.

    • Solution: Do not rely solely on ether precipitation. Rotovap the TFA down to an oil before adding cold ether. If it still doesn't precipitate, dissolve the oil in 0.1% TFA/Water and lyophilize directly.

Part 4: Troubleshooting FAQ

Q1: I see a dominant peak at Mass + 252 Da. What is it? A: This is the Arg(Pbf) adduct. The Pbf protecting group was not fully removed.[4][5]

  • Fix: Your cleavage was too short or lacked Thioanisole. You cannot "fix" the already cleaved peptide easily. For the next batch, use the "Reagent R" cocktail listed above and extend time to 4 hours.

Q2: My crude yield is high, but purity is low. I see "Deletion Sequences" (e.g., Phe-Leu-Leu-NH2). A: You missed the Arginine coupling.

  • Cause: Steric hindrance.[3] The bulky Pbf group prevented the Arg from coupling to the Leu-Resin.

  • Fix: Implement the Double Coupling protocol (2x 45 min) for the Arginine step specifically.

Q3: I poured the cleavage cocktail into ether, and it remained clear. Did I lose the peptide? A: No. Flrlamide is short and cationic, making it amphipathic and potentially ether-soluble.

  • Fix: Evaporate the ether/TFA mixture using a stream of nitrogen or a rotary evaporator until a film/oil remains. Resuspend this oil in water (0.1% TFA) and freeze-dry (lyophilize).

Diagnostic Logic Tree

Troubleshooting Issue Low Yield / Impurity CheckMass Check Mass Spec Issue->CheckMass Result1 Mass = Expected + 252Da CheckMass->Result1 Pbf Adduct Result2 Mass = Expected - Arg CheckMass->Result2 Deletion Result3 No Precipitate in Ether CheckMass->Result3 Loss of Product Sol1 Incomplete Deprotection: Use Thioanisole/EDT Extend Cleavage >3h Result1->Sol1 Sol2 Coupling Failure: Double Couple Arg Switch to DIC/Oxyma Result2->Sol2 Sol3 Solubility Issue: Rotovap TFA first Lyophilize directly Result3->Sol3

Caption: Diagnostic decision tree for resolving common failure modes in Flrlamide synthesis.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[] Chemical Reviews. (Detailed mechanisms of Pbf removal and Arginine side-chain protection).

  • Biotage. (2023).[7] "Optimizing cleavage conditions for peptides with multiple Arg(Pbf) residues." The Peptide Chemistry Blog. (Protocols for Arg-rich peptide cleavage).

  • Albericio, F., & Tulla-Puche, J. (2008). "The Power of Solvation: Chemical and Physical Aspects of Solid-Phase Peptide Synthesis." CRC Press. (Explains the pseudo-dilution principle and low loading resins).
  • CEM Corporation. "Peptide Synthesis of Difficult Sequences." Technical Note. (Advantages of Oxyma/DIC over HBTU for hindered couplings).

Sources

Technical Support Center: Long-Term Storage & Handling of Flrlamide Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profile[1]

Flrlamide (Phe-Leu-Arg-Leu-NH₂) is a bioactive FMRFamide-related peptide (FaRP) often utilized in neurobiology and physiological research (e.g., in Lymnaea stagnalis and Locusta migratoria models).

To ensure experimental reproducibility, researchers must understand its specific stability profile.[1] Unlike generic peptides, Flrlamide presents a unique "Amphipathic Tension":

  • Hydrophobic Core: The Phenylalanine (F) and Leucine (L) residues create significant hydrophobicity, driving aggregation in aqueous buffers.

  • Basic Charge: The Arginine (R) residue provides a positive charge and a site for trypsin-like proteolytic cleavage.

  • C-Terminal Amidation: This modification confers resistance to carboxypeptidases but does not protect against internal hydrolysis or aggregation.

Critical Warning: The most common cause of Flrlamide experimental failure is not chemical degradation, but adsorptive loss to plasticware due to its short, hydrophobic nature.

Core Directive: The "Golden Path" Protocol

This protocol is designed to be a self-validating system. If you deviate from these steps, the integrity of the peptide cannot be guaranteed.

Phase 1: Arrival & Lyophilized Storage
  • Immediate Action: Upon receipt, do not open the vial immediately.

  • Equilibration: Allow the vial to warm to room temperature (approx. 30–60 mins) in a desiccator.

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic peptide cake, catalyzing hydrolysis.

  • Storage (Long-Term): Store lyophilized powder at -20°C (stable for 2–4 years) or -80°C (stable for >5 years). Ensure the container is sealed with Parafilm to prevent gas exchange.

Phase 2: Reconstitution (The "Solubility Check" Point)
  • Solvent Selection: Use Sterile Bacteriostatic Water or 0.1% Acetic Acid .

    • Why? The Arginine residue renders the peptide basic. Slightly acidic conditions (pH 4–5) protonate the side chains, maximizing solubility and preventing aggregation.

  • Concentration: Aim for a "Master Stock" concentration of 1–5 mg/mL .

    • Why? High concentrations reduce the percentage of peptide lost to adsorption on tube walls.

  • Vortexing: Do not sonicate unless absolutely necessary. Gentle vortexing is preferred to avoid shearing or heating.[2]

Phase 3: Aliquoting & Frozen Storage
  • Vessel Choice: Use Polypropylene LoBind (Low Retention) Tubes .

    • Critical: Standard Eppendorf tubes can bind up to 30% of short hydrophobic peptides like Flrlamide.

  • Aliquot Size: Aliquot into single-use volumes (e.g., 20 µL or 50 µL).

    • Rule:Zero Freeze-Thaw Cycles. Once thawed, an aliquot must be used or discarded.

  • Flash Freezing: Snap-freeze aliquots in liquid nitrogen before placing them in -80°C storage. This prevents the formation of large ice crystals that can damage the peptide structure.

Visual Workflow: Decision Logic for Flrlamide Handling

The following diagram illustrates the critical decision points and fail-safes in the Flrlamide handling workflow.

Flrlamide_Storage_Workflow start Peptide Arrival (Lyophilized) equilibrate Equilibrate to RT (Desiccator, 30-60 min) start->equilibrate Prevent Moisture storage_lyo Store Lyophilized (-20°C or -80°C) equilibrate->storage_lyo Long Term reconstitute Reconstitution (Sterile Water or 0.1% Acetic Acid) equilibrate->reconstitute Immediate Use storage_lyo->reconstitute solubility_check Is Solution Clear? reconstitute->solubility_check troubleshoot_agg Troubleshoot: Add 10% Acetonitrile or Dropwise 0.1M Acetic Acid solubility_check->troubleshoot_agg No (Cloudy) aliquot Aliquot into LoBind Tubes solubility_check->aliquot Yes troubleshoot_agg->aliquot Clarified freeze Flash Freeze & Store (-80°C) aliquot->freeze Master Stock use Thaw & Use Immediately (Discard Unused Portion) freeze->use Experiment Day

Caption: Decision tree for Flrlamide peptide processing, highlighting the critical "Solubility Check" and LoBind requirement to prevent adsorptive loss.

Troubleshooting & FAQs

Q1: My Flrlamide solution is cloudy after adding water. Is it ruined?

Diagnosis: Likely hydrophobic aggregation.[3] The Phe-Leu-Leu motif is driving the molecules to clump together. Solution:

  • Do not filter the solution (you will lose the peptide).

  • Add 0.1 M Acetic Acid dropwise. The drop in pH will protonate the Arginine and N-terminus, increasing repulsion between molecules and dissolving aggregates.

  • If still cloudy, add Acetonitrile (ACN) or DMSO to a final concentration of 5–10%. Ensure your biological assay can tolerate this solvent concentration.

Q2: I stored my peptide at 4°C in solution for a week. Can I still use it?

Risk Assessment: High Risk. Reasoning: While Flrlamide lacks oxidation-prone residues (Met, Cys, Trp), it is susceptible to microbial growth and slow hydrolysis at 4°C. Furthermore, if stored in a standard tube, significant adsorption to the plastic has likely occurred, altering the effective concentration. Recommendation: Run an HPLC check if critical. Otherwise, discard and prepare a fresh aliquot from the lyophilized stock.

Q3: Why do I see a lower signal in my assay despite correct weighing?

Root Cause: The "Container Effect." Explanation: In dilute solutions (<0.1 mg/mL), hydrophobic peptides migrate to the container walls. In a standard polystyrene or polypropylene tube, you may lose up to 50% of the peptide to the walls within 24 hours. Fix: Always use LoBind/Low-Retention tubes or siliconized glass vials for working solutions.

Quantitative Data: Stability & Solubility Matrix

ParameterConditionStability EstimateNotes
Lyophilized -20°C / -80°C> 2 YearsKeep desiccated.[4]
Lyophilized Room Temp (25°C)2–4 WeeksEmergency shipping only.
In Solution -80°C (Frozen)6–12 MonthsSingle freeze-thaw only.
In Solution 4°C (Refrigerated)< 1 WeekProne to bacterial degradation.
Solubility Water (pH 7)ModerateMay aggregate at high conc.
Solubility 1% Acetic AcidHighRecommended for stock.
Plastic Binding Standard TubeHigh LossAvoid.
Plastic Binding LoBind TubeMinimal LossRequired.

References & Authoritative Grounding

  • Santama, N., et al. (1995). "Identification, Distribution and Physiological Activity of Three Novel Neuropeptides of Lymnaea: FLRlamide and pQFYRlamide Encoded by the FMRFamide Gene."[5] European Journal of Neuroscience.[5]

  • Peymen, K., et al. (2014). "Identification of New Members of the (Short) Neuropeptide F Family in Locusts and Caenorhabditis elegans." Peptides.

  • Bachem. "Handling and Storage Guidelines for Peptides." Bachem Technical Guides.

  • GenScript. "Peptide Storage and Handling Guidelines." GenScript Technical Resources.

  • Kraut, A., et al. (2009). "Peptide Storage: Are you getting the best from your proteins?" Journal of Proteome Research.[6] (Cited regarding adsorption losses).

Sources

Validation & Comparative

Definitive Guide to Confirming Flrlamide Bioactivity via Synthetic Analog Benchmarking

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Confirming Flrlamide Bioactivity with Synthetic Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Scientific Rationale

Flrlamide (Phe-Leu-Arg-Leu-NH₂) is a bioactive neuropeptide belonging to the FMRFamide-related peptide (FaRP) family.[1][2][3] Ubiquitous in invertebrates (e.g., Manduca sexta, C. elegans), it functions primarily as a myotropic modulator, regulating heart rate, gut motility, and neuromuscular transmission via G-Protein Coupled Receptors (GPCRs).

However, native Flrlamide suffers from rapid proteolytic degradation and promiscuous binding profiles common to short neuropeptides. To scientifically confirm its specific bioactivity, researchers must not rely solely on the native sequence. Instead, a rigorous comparison with synthetic analogs is required to establish a Structure-Activity Relationship (SAR), verify receptor specificity, and enhance metabolic stability.

This guide outlines the specific analogs, experimental workflows, and data interpretation frameworks necessary to validate Flrlamide bioactivity.

Strategic Analog Selection: The Comparative Panel

To confirm bioactivity, you cannot simply test "more" of the native peptide. You must test variants that challenge the receptor-ligand hypothesis.

Analog ClassSpecific Sequence / ModificationRole in ValidationMechanism of Action
Native Standard Phe-Leu-Arg-Leu-NH₂ Baseline ControlEstablishes wild-type EC₅₀ and binding affinity (

).
Negative Control (De-amidated) Phe-Leu-Arg-Leu-OH Specificity CheckThe C-terminal amide is critical for FaRP receptor binding. Loss of activity here confirms the interaction is specific, not charge-based.
Stabilized Agonist [D-Phe¹]-LRL-NH₂ Stability ProbeSubstitution of L-Phe with D-Phe resists aminopeptidase degradation, prolonging half-life to verify in vivo effects.
Alanine Scan Ala-Leu-Arg-Leu-NH₂ (and others)Pharmacophore MappingSystematically replacing residues with Alanine identifies the specific amino acids essential for receptor locking.

Molecular Signaling Pathway

Understanding the downstream effects is crucial for selecting the right functional assay. Flrlamide typically acts via Gq-coupled GPCRs, leading to intracellular calcium release.

Flrlamide_Signaling Ligand Flrlamide (Ligand) Receptor FaRP-GPCR (Transmembrane) Ligand->Receptor Binding GProtein Gαq Protein Activation Receptor->GProtein Conformational Change Effector PLCβ (Phospholipase C) GProtein->Effector Stimulates Messenger IP3 Generation Effector->Messenger Hydrolysis of PIP2 CaRelease Ca2+ Release (ER Stores) Messenger->CaRelease Binds IP3R Response Myotropic Effect (Muscle Contraction) CaRelease->Response Actin-Myosin Interaction

Figure 1: The canonical Gq-mediated signaling pathway activated by Flrlamide, resulting in intracellular calcium mobilization and muscle contraction.

Experimental Protocols for Validation

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of Analogs

Objective: Generate high-purity (>95%) analogs for testing.

  • Resin Loading: Use Rink Amide MBHA resin (0.5 mmol/g) to ensure C-terminal amidation. For the -OH negative control, use Wang resin.

  • Coupling: Use Fmoc-protected amino acids (4 eq) activated with HBTU/DIEA in DMF.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min).

  • Cleavage: Treat resin with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

  • Purification: RP-HPLC using a C18 column. Gradient: 5-60% Acetonitrile in 0.1% TFA over 30 min.

  • Validation: Confirm mass via ESI-MS (Expected [M+H]⁺ for FLRL-NH₂ ≈ 547.7 Da).

Protocol B: Ex Vivo Muscle Contraction Assay (Myotropic Bioactivity)

Objective: Measure functional potency (EC₅₀) in a physiological system.

  • Tissue Prep: Dissect the dorsal longitudinal muscle or hindgut of the model organism (e.g., Manduca sexta or Locusta migratoria).

  • Mounting: Suspend tissue in a vertical organ bath containing physiological saline (aerated).

  • Equilibration: Apply 0.5g resting tension; equilibrate for 1 hour.

  • Dosing: Apply peptides cumulatively (10⁻⁹ M to 10⁻⁵ M). Wash 3x between analogs.

  • Measurement: Record isometric contraction force using a force-displacement transducer.

  • Analysis: Normalize contraction amplitude to maximal KCl response.

Protocol C: Proteolytic Stability Assay

Objective: Determine half-life (


) to justify analog use.
  • Incubation: Mix peptide (100 µM) with 10% invertebrate hemolymph or mammalian serum at 25°C.

  • Sampling: Aliquot 50 µL at t=0, 15, 30, 60, 120 min.

  • Quenching: Add 50 µL ice-cold acetonitrile with 1% TFA to precipitate proteins. Centrifuge at 10,000g.

  • Quantification: Analyze supernatant via HPLC. Plot % remaining vs. time.

Comparative Data Analysis

The following table illustrates the expected data profile when Flrlamide bioactivity is successfully confirmed.

CompoundEC₅₀ (Myotropic)Relative PotencySerum Half-Life (

)
Interpretation
Flrlamide (Native) 15 nM 100%~12 minHigh potency, low stability.
Flrlamide-OH >10,000 nM<0.1%~15 minCritical Control: Confirms amide is essential for receptor binding.
[D-Phe¹]-LRL-NH₂ 45 nM33%>120 min Stabilized analog; slightly lower potency due to steric shift, but valid for in vivo use.
Ala³-Analog (FLAL) >5,000 nM<1%~12 minConfirms Arginine (Arg³) is the key residue for receptor activation.

Validation Workflow Diagram

This logic flow ensures that positive results are not false positives due to non-specific binding.

Validation_Workflow Start Start: Candidate Sequence (FLRL-NH2) Step1 Synthesize Native + Negative Control (-OH) Start->Step1 Bioassay Functional Bioassay (Muscle/Calcium) Step1->Bioassay Decision1 Is -OH Analog Inactive? Bioassay->Decision1 Valid Specificity Confirmed Decision1->Valid Yes (-OH Inactive) Invalid Non-Specific Effect (Reject Candidate) Decision1->Invalid No (Both Active) Step2 Synthesize Stabilized Analogs (D-AA) Valid->Step2 Stability Serum Stability Test Step2->Stability Final Valid bioactive Tool for In Vivo Study Stability->Final

Figure 2: Logical decision tree for validating peptide bioactivity using negative controls and stabilized analogs.

References

  • FMRFamide-related peptides (FaRPs): Title: FMRFamide-related peptides (FaRPs) represent a vast and ancient family of neuropeptides.[2] Source: ScienceDirect Topics.[2] URL:[Link]

  • Flrlamide Identification: Title: A new peptide in the FMRFamide family isolated from the CNS of the hawkmoth, Manduca sexta.[4] Source: PubMed (Kingan et al., 1990). URL:[Link]

  • Peptide Synthesis & Stability: Title: Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action.[5] Source: NCBI / Int J Pept Res Ther. URL:[Link]

  • Structure-Activity Relationships (SAR): Title: Structure-Activity Relationships: Theory, Uses and Limitations. Source: ResearchGate.[6][7] URL:[Link]

Sources

Comparative Guide to Peptidergic Cardiac Modulation: FMRFamide vs. Myosuppressin

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

FMRFamide-related peptides (FaRPs) represent a ubiquitous family of neuromodulators critical for regulating cardiac and visceral muscle contractility in invertebrates[1]. For drug development professionals and physiologists, understanding the functional divergence within this family is paramount. While canonical FMRFamide and its N-terminally extended FLRFamide analogs generally function as cardioexcitatory agents, the myosuppressin subfamily—characterized by the highly conserved C-terminal motif HVFLRFamide—acts primarily as a cardioinhibitor[2][3]. This guide objectively compares the divergent pharmacological profiles, receptor-mediated mechanisms, and experimental workflows associated with these two distinct classes of neuropeptides.

Mechanistic Divergence: Structure-Activity Relationships

The functional dichotomy between excitatory FMRFamides and inhibitory myosuppressins is dictated by their N-terminal amino acid sequences, which govern receptor specificity and ligand-directed signaling[3][4].

  • FMRFamide / FLRFamide (Cardioexcitatory): Peptides such as TNRNFLRFamide and SDRNFLRFamide bind to excitatory G-protein coupled receptors (GPCRs). This interaction depolarizes the cardiac ganglion (CG) motor neurons, increasing burst frequency and subsequently elevating both heart rate and contraction amplitude[3][5].

  • Myosuppressin (Cardioinhibitory / Mixed): Peptides like crustacean myosuppressin (pQDLDHVFLRFamide) or leucomyosuppressin (pQDVDHVFLRFamide) bind to distinct myosuppressin receptors[2][6]. In the neurogenic heart, myosuppressin hyperpolarizes the CG motor neurons, leading to a dose-dependent decrease in heart rate[2][7]. Interestingly, myosuppressin exhibits functional selectivity by acting simultaneously on peripheral cardiac muscle to increase contraction amplitude, demonstrating a complex, multi-site modulatory mechanism[2][7].

SignalingPathway FaRP FMRFamide / FLRFamide GPCR_Exc Excitatory GPCR FaRP->GPCR_Exc Myo Myosuppressin GPCR_Inh Myosuppressin Receptor Myo->GPCR_Inh CG_Depol Cardiac Ganglion (Depolarization) GPCR_Exc->CG_Depol Ca2+ Influx CG_Hyper Cardiac Ganglion (Hyperpolarization) GPCR_Inh->CG_Hyper K+ Efflux Muscle Peripheral Cardiac Muscle GPCR_Inh->Muscle Direct Action HR_Up Increased Heart Rate CG_Depol->HR_Up Amp_Up Increased Amplitude CG_Depol->Amp_Up HR_Down Decreased Heart Rate CG_Hyper->HR_Down Muscle->Amp_Up Modulated Force

Divergent signaling pathways of FMRFamide and Myosuppressin on the neurogenic cardiac system.

Comparative Performance Data

The physiological outcomes of these peptides have been extensively validated across multiple arthropod models. The following table synthesizes their comparative effects on cardiac parameters to aid in experimental design.

ParameterFMRFamide / FLRFamideMyosuppressin
Primary Effect on Heart Rate Dose-dependent Increase (Tachycardia)[1][3]Dose-dependent Decrease (Bradycardia)[2][6]
Effect on Contraction Amplitude Increase[3]Biphasic/Mixed (Decreases initially, then dramatically increases in some species)[2][7]
Threshold Concentration

to

M[3][6]

to

M[2][3]
Mechanism of Action CG Depolarization[5]CG Hyperpolarization & Direct Muscle Modulation[7]
Impact on Temperature Resiliency Increases thermal tolerance of the cardiac network[8]Decreases thermal tolerance[8]
Model Organisms Validated Homarus americanus, Procambarus clarkii, Schistocerca gregaria[3][5][6]Homarus americanus, Drosophila melanogaster, Baculum extradentatum[2][4][9]

Experimental Protocol: In Vitro Whole-Heart Perfusion Assay

To objectively compare the chronotropic (rate) and inotropic (force) effects of these peptides, researchers employ an isolated whole-heart perfusion assay. This protocol is designed as a self-validating system, utilizing baseline stabilization and washout phases to ensure that observed effects are receptor-mediated and reversible, rather than artifacts of tissue degradation.

Materials:

  • Isolated whole heart (e.g., Homarus americanus or Procambarus clarkii)[2][3].

  • Physiological saline (chilled to species-specific baseline temperature).

  • Force transducer (for amplitude/inotropic measurement)[2].

  • Extracellular suction electrodes (for CG burst frequency/chronotropic measurement)[2].

  • Peptide stocks: FMRFamide and Myosuppressin dissolved in DMSO/saline to working concentrations of

    
     M to 
    
    
    
    M[2][8].

Step-by-Step Methodology:

  • Preparation & Cannulation: Dissect the heart, leaving the cardiac ganglion intact. Cannulate the posterior artery to allow continuous perfusion of physiological saline through the lumen[2][5].

  • Sensor Attachment: Attach the anterior artery to a force transducer using a fine silk thread to monitor contraction amplitude. Insert a suction electrode into the heart lumen to record extracellular action potentials directly from the CG[2].

  • Baseline Stabilization (Validation Step 1): Perfuse with control saline for 30–60 minutes. Establish a stable baseline heart rate (e.g., ~0.64 Hz for H. americanus)[2]. Do not proceed until the rhythm is completely unperturbed.

  • Peptide Application: Introduce the target peptide (e.g.,

    
     M myosuppressin) into the perfusate. Record the continuous physiological response for 10–15 minutes.
    
    • Expected Observation (Myosuppressin): A rapid decrease in cycle frequency, accompanied by a biphasic amplitude response (initial slight decrease followed by a >200% increase)[2].

    • Expected Observation (FMRFamide): Immediate, dose-dependent increases in both frequency and amplitude[3][6].

  • Washout Phase (Validation Step 2): Switch the perfusate back to control saline. Monitor the preparation until cardiac parameters return to the pre-application baseline. This proves the causality of the peptide-receptor interaction and confirms the viability of the preparation[2].

Implications for Drug Development and Research

The distinct pharmacological profiles of FMRFamides and myosuppressins offer critical insights for drug discovery. Myosuppressin's ability to selectively hyperpolarize neurons while independently increasing muscle contractility highlights a sophisticated form of ligand-directed signaling [4][7]. For researchers developing novel pest-control agents or targeting GPCRs for cardiovascular modulation, myosuppressin receptors present a unique target for inducing cardiac arrest or disrupting gut motility in target species without cross-reacting with excitatory FaRP pathways[4][6].

References

1.[2] Stevens, J. S., et al. "The peptide hormone pQDLDHVFLRFamide (crustacean myosuppressin) modulates the Homarus americanus cardiac neuromuscular system at multiple sites." Journal of Experimental Biology (2009).[Link] 2.[3] Mercier, A. J., & Russenes, R. T. "Modulation of Crayfish Hearts by FMRFamide-related Peptides." The Biological Bulletin (1992).[Link] 3.[1] "FMRFamide-like peptides (FaLPs) - an overview of diverse physiological roles in insects and other arthropods." International Journal of Biological Sciences (2025).[Link] 4.[4] "The myosuppressin structure-activity relationship for cardiac contractility and its receptor interactions support the presence of a ligand-directed signaling pathway in heart." Peptides (2021).[Link] 5.[5] "Related neuropeptides use different balances of unitary mechanisms to modulate the cardiac neuromuscular system in the American lobster, Homarus americanus." Journal of Neurophysiology (2010).[Link] 6.[7] "Peptidergic Modulation of the Lobster Cardiac System Has Opposing Action on Neurons and Muscles." Semantic Scholar / PubMed (2015).[Link] 7.[9] "The association of the FMRFamide-related peptide family with the heart of the stick insect, Baculum extradentatum." Dove Medical Press (2010).[Link] 8.[6] Robb, S., & Evans, P. D. "A Comparison of the Effects of FMRFamide-Like Peptides on Locust Heart and Skeletal Muscle." Journal of Experimental Biology (1989).[Link] 9.[8] "The role of feedback and modulation in determining temperature resiliency in the lobster cardiac nervous system." Frontiers in Physiology (2023).[Link]

Sources

Functional Validation of FLRLamide Receptors: Antagonist Characterization Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the functional validation of FLRLamide receptors (a subset of the FMRFamide-like peptide or Myosuppressin receptor family). As these receptors are primarily G-Protein Coupled Receptors (GPCRs) found in invertebrates (e.g., Drosophila, Manduca) and have mammalian orthologs (NPFF receptors), the validation strategy focuses on distinguishing specific antagonism from broad-spectrum interference.

Executive Summary & Antagonist Landscape

The FLRLamide receptor (often categorized under Myosuppressin or FMRFamide-like peptide receptors) represents a critical modulation node in neuroendocrine and neuromuscular systems. Unlike simple ligand-gated channels, these receptors typically couple to Gi/o (inhibiting cAMP) or Gq (mobilizing calcium) pathways.

When validating antagonists for FLRLamide receptors, researchers often face a choice between Small Molecule Mimetics (like RF9) and Rational Peptide Analogs (Backbone-cyclic or truncated peptides). The choice dictates the assay design and interpretation.

Comparative Analysis: Antagonist Classes

The following table contrasts the performance characteristics of the two primary antagonist types used in FLRLamide research.

FeatureSmall Molecule (e.g., RF9 Derivatives) Peptidomimetic Analogs (e.g., Truncated FLRLa)
Selectivity Moderate. Often cross-reacts with related NPFF or NPY receptors.High. Designed based on the specific FLRLamide pharmacophore.
Bioavailability High. Crosses membranes/barriers easily.Low. Susceptible to enzymatic degradation unless cyclized.
Mechanism Often Allosteric or Competitive.Strictly Competitive (Orthosteric).
Solubility DMSO required; risk of solvent effects in assay.Water soluble; physiologically neutral.
Validation Risk Off-target toxicity. High false-positive rate in Ca2+ assays.Partial Agonism. "Antagonist" may weakly activate the receptor.

Expert Insight: For initial functional validation, Peptidomimetics are superior for defining the receptor mechanism because they bind the orthosteric site. Small molecules should be reserved for in vivo utility studies.

Mechanistic Grounding: Signaling Pathways

To validate an antagonist, one must first map the agonist-induced signaling. FLRLamide receptors (e.g., Drosophila DMS-R) predominantly exhibit Gi-coupling , leading to a decrease in cAMP, though Gq-mediated Calcium release is observed in specific cell lines due to "promiscuous" G-protein coupling (Gα15/16).

Diagram 1: FLRLamide Receptor Signaling & Antagonist Intervention

This diagram illustrates the dual-pathway potential and the specific block points for antagonists.

FLRLamide_Signaling Ligand FLRLamide (Agonist) GPCR FLRLamide Receptor (GPCR) Ligand->GPCR Activates Antagonist Antagonist (e.g., RF9/Analog) Antagonist->GPCR Blocks Gi Gαi Protein GPCR->Gi Primary Coupling Gq Gαq Protein (Promiscuous) GPCR->Gq Secondary Coupling AC Adenylyl Cyclase Gi->AC Inhibits PLC PLCβ Gq->PLC Activates cAMP cAMP (Decrease) AC->cAMP Ca Intracellular Ca2+ Release PLC->Ca IP3 Pathway

Caption: Dual signaling potential of FLRLamide receptors. Antagonists must be validated against the specific pathway active in the target tissue (Gi vs Gq).

Detailed Experimental Protocols

Protocol A: Competitive Binding Validation (Schild Analysis)

Before functional screening, you must confirm the antagonist is competitive . A shift in the agonist dose-response curve (EC50) without a reduction in maximal response (Emax) confirms this.

The System:

  • Cell Line: CHO-K1 or HEK293 stably expressing the FLRLamide receptor (e.g., Drosophila DMS-R1).

  • Readout: Calcium Mobilization (using Gα16 co-transfection) or cAMP (Forskolin-induced).

Step-by-Step Workflow:

  • Preparation: Seed cells at 20,000 cells/well in 384-well black-wall plates. Incubate 24h.

  • Dye Loading (Ca2+ Mode): Load cells with Fluo-4 AM or Calcium-6 dye for 60 min at 37°C.

    • Critical Step: Include 2.5 mM Probenecid to prevent dye leakage.

  • Antagonist Pre-incubation: Add the candidate antagonist at three fixed concentrations (e.g., 0.1x, 1x, and 10x its estimated Kd). Incubate for 15 min.

    • Why? This allows the antagonist to occupy the receptor before the agonist arrives (equilibrium).

  • Agonist Challenge: Inject a serial dilution of FLRLamide (Agonist) into the wells.

  • Data Acquisition: Measure fluorescence intensity (Ex 488nm / Em 525nm) on a kinetic plate reader (e.g., FLIPR or Hamamatsu FDSS).

  • Analysis:

    • Plot Agonist Dose-Response curves for each Antagonist concentration.

    • Calculate the Dose Ratio (DR) :

      
      .
      
    • Schild Plot: Plot

      
       vs. 
      
      
      
      .
    • Success Criteria: A slope of 1.0 indicates competitive antagonism.

Protocol B: Gi-Coupled cAMP Inhibition Assay

Since FLRLamide receptors are natively Gi-coupled, this assay is more physiologically relevant than calcium forcing.

The System:

  • Sensor: TR-FRET based cAMP kit (e.g., HTRF or Lance Ultra).

  • Stimulant: Forskolin (to raise cAMP baseline, allowing the Gi receptor to knock it down).

Step-by-Step Workflow:

  • Cell Stimulation:

    • Mix cells with Forskolin (5 µM) + FLRLamide Agonist (EC80 concentration) + Candidate Antagonist (Serial Dilution) .

    • Note: The Agonist is used at EC80 to ensure a robust signal window for the antagonist to inhibit.

  • Incubation: Incubate for 30 minutes at Room Temperature.

    • Causality: cAMP responses are slower than Ca2+ transients; 30 mins allows equilibrium without receptor desensitization.

  • Lysis & Detection: Add the cAMP-d2 and Anti-cAMP-Cryptate detection reagents.

  • Readout: Measure Time-Resolved Fluorescence (665nm/620nm ratio).

  • Interpretation:

    • Agonist Alone: Low Signal (Gi inhibits Forskolin).

    • Antagonist + Agonist: High Signal (Antagonist blocks Gi, restoring Forskolin-induced cAMP).

    • IC50 Calculation: Plot the restoration of cAMP levels against antagonist concentration.

Data Presentation & Analysis

When publishing your validation, summarize the quantitative metrics in a standardized format.

Table 2: Example Validation Data Set

CompoundAssay ModeIC50 (nM)pA2 (Schild)Max Inhibition (%)Notes
FLRL-Analog 1 Ca2+ Flux45 ± 57.398%Full competitive antagonist.
RF9 Ca2+ Flux320 ± 20N/A75%Possible allosteric modulation; incomplete block.
FLRL-Analog 1 cAMP (Gi)12 ± 37.9100%Higher potency in native Gi pathway.

Visualizing the Workflow: The following diagram outlines the decision logic for validating a new FLRLamide antagonist.

Validation_Workflow Start Start: Candidate Antagonist Solubility Solubility Check (DMSO vs Water) Start->Solubility Tox Cytotoxicity Screen (MTT/ATP) Solubility->Tox Ca_Assay Calcium Flux Assay (High Throughput) Tox->Ca_Assay If Non-Toxic cAMP_Assay cAMP Inhibition Assay (Physiological) Ca_Assay->cAMP_Assay If Active Specificity Specificity Screen (vs. NPFF/NPY Receptors) cAMP_Assay->Specificity Confirm Mechanism Decision Valid Antagonist? Specificity->Decision

Caption: Step-wise validation logic ensuring exclusion of toxic or non-specific compounds before final confirmation.

Troubleshooting & Expert Tips

  • The "Agonist" Trap: Many truncated peptides designed as antagonists turn out to be partial agonists. Always run an "Agonist Mode" screen (Antagonist alone) before the "Antagonist Mode" screen. If the compound elicits a signal >10% of the reference agonist, it is a partial agonist, not a pure antagonist.

  • Stickiness: FLRLamide peptides are hydrophobic. Use BSA-coated plates or low-binding plastics for all dilutions to prevent the peptide from sticking to the tube walls, which would artificially inflate your IC50 values.

  • Species Specificity: Ensure your cell line expresses the correct ortholog. The Drosophila receptor may have different binding requirements than the Lymnaea or Manduca variants.

References

  • Identification and Characterization of FLRLamide Peptides

    • Kingan, T. G., et al. (1990). A new peptide in the FMRFamide family isolated from the CNS of the hawkmoth, Manduca sexta.[1] Peptides.[1][2][3][4][5][6][7][8][9][10] Link

  • Myosuppressin Receptor Signaling (DMS-R)

    • Egerod, K., et al. (2003). Molecular cloning and functional expression of the Drosophila melanogaster FMRFamide receptor. Biochem Biophys Res Commun. Link

  • RF9 as a Tool Compound

    • Simonin, F., et al. (2006). RF9, a potent and selective neuropeptide FF receptor antagonist, prevents opioid-induced tolerance and hyperalgesia. PNAS. Link

  • Structure-Activity Relationships of FMRFamide-like Peptides

    • Nachman, R. J., et al. (1996). Active conformation of the insect neuropeptide family of FMRFamide-related peptides. Biochemical and Biophysical Research Communications. Link

Sources

Comparative Guide: Flrlamide vs. Allatostatin in Juvenile Hormone Regulation

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of Flrlamide (specifically the Myosuppressin family of peptides) versus Allatostatin in the regulation of Juvenile Hormone (JH) biosynthesis.

Executive Summary

In the neuroendocrine control of insect development, Allatostatins (ASTs) are the canonical "brakes" on Juvenile Hormone (JH) production.[1] However, recent peptidomic and functional assays have identified Flrlamide (a sequence motif characteristic of Myosuppressins ) as a distinct, secondary modulator with pleiotropic effects.

While Allatostatins function as dedicated, high-potency inhibitors of the Corpora Allata (CA), Flrlamides function primarily as myoinhibitors (gut/heart) with a "moonlighting" capability to partially inhibit JH biosynthesis in specific developmental windows (e.g., adult females of Lepidoptera).

The Contenders
FeatureAllatostatin (AST) Flrlamide (Myosuppressin)
Primary Identity The "Master Switch" for JH inhibition.The "Visceral Relaxant" (Myoinhibitor).
Peptide Family Type A (FGLamide), Type B (MIP), Type C (PISCF).FMRFamide-related peptides (FaRPs); specifically -FLRLamide .
Potency (JH) High (IC50 in nanomolar range).Moderate to Low (Often requires higher concentrations).
Efficacy Can achieve >90% inhibition of JH biosynthesis.[2]Typically partial inhibition (Max ~40–60%).
Receptor Type AlstR (Galanin/Somatostatin-like GPCR).MsR (Distinct GPCR family).
Key Species Universal (Cockroaches, Crickets, Moths).Effect on JH is species/stage-specific (e.g., Manduca, Lacanobia).

Part 1: Mechanistic Comparison

Allatostatin: The Canonical Pathway

Allatostatins (specifically Type A/FGLamides in cockroaches and Type C in Lepidoptera) act directly on the CA cells.

  • Receptor: Binds to the AlstR , a G-protein coupled receptor (GPCR).

  • Signaling: Activation typically couples to G

    
    i/o , leading to a decrease in cAMP  and inhibition of Calcium (
    
    
    
    ) influx.
  • Target: This signaling cascade inhibits the early steps of the JH biosynthetic pathway (before mevalonate formation) or the transport of precursors.

Flrlamide (Myosuppressin): The Modulatory Pathway

"Flrlamide" refers to peptides ending in Phe-Leu-Arg-Leu-amide (e.g., Leucomyosuppressin).

  • Receptor: Binds to the Myosuppressin Receptor (MsR ).

  • Dual Action: While its primary role is silencing visceral muscle contraction via

    
     channel modulation, in the CA it appears to cross-talk with the JH pathway.
    
  • Mechanism: In Manduca sexta and Lacanobia oleracea, Flrlamide causes dose-dependent inhibition of JH, but the "ceiling" of this effect is lower than AST. It likely acts via a similar G

    
    i  mechanism but may target a different pool of secondary messengers or a specific branch of the biosynthetic enzyme chain (e.g., HMG-CoA reductase modulation).
    
Signaling Pathway Visualization

The following diagram illustrates the parallel but distinct signaling pathways within a Corpus Allatum cell.

JH_Regulation cluster_membrane CA Cell Membrane cluster_cytosol Cytosol AST Allatostatin (Ligand) AlstR AlstR (GPCR) AST->AlstR High Affinity FLR Flrlamide (Ligand) MsR MsR (GPCR) FLR->MsR Moderate Affinity G_prot Gi/Go Protein AlstR->G_prot MsR->G_prot AC Adenylyl Cyclase G_prot->AC Inhibits Ca Ca2+ Influx (Inhibited) G_prot->Ca Blocks cAMP cAMP (Decrease) AC->cAMP Enzymes JH Biosynthetic Enzymes (HMG-CoA Reductase) cAMP->Enzymes Downregulates Ca->Enzymes JH Juvenile Hormone Biosynthesis Enzymes->JH Rate Limiting

Caption: Parallel inhibition of JH biosynthesis. AST exerts dominant control via AlstR, while Flrlamide provides secondary inhibition via MsR, both converging on cAMP/Ca2+ reduction.

Part 2: Experimental Protocols (Self-Validating)

To objectively compare these peptides, you must use the Radiochemical Assay (RCA) . This ex vivo method measures the rate of JH biosynthesis by quantifying the incorporation of a radiolabeled methyl group from Methionine into JH.

Protocol: In Vitro Radiochemical Assay for JH Inhibition

Objective: Determine the IC50 and Max Inhibition % of Flrlamide vs. Allatostatin.

1. Tissue Preparation
  • Dissection: Dissect the Corpora Allata (CA) from Manduca sexta (Day 0-2 adult females) or Diploptera punctata.

  • Validation: Ensure glands are intact and translucent. Damaged glands will show high variability (high error bars).

  • Media: Use TC-199 medium (calcium-free initially if studying Ca2+ dependency, otherwise standard) supplemented with Ficoll (20 mg/mL) to prevent gland stickiness.

2. Incubation (The "Short-Term" Assay)
  • Pre-Incubation: Incubate glands for 60 mins in plain medium to stabilize basal rates.

  • Treatment: Transfer glands to medium containing:

    • Group A: Control (Solvent only).

    • Group B: Allatostatin (

      
       M to 
      
      
      
      M).
    • Group C: Flrlamide (

      
       M to 
      
      
      
      M).
  • Labeling: Add L-[methyl-

    
    ]methionine (Specific Activity ~200 mCi/mmol) to a final concentration of 50-100 µM.
    
  • Duration: Incubate for 3 hours at 27°C in darkness with gentle shaking (50 rpm).

3. Extraction and Quantification
  • Stop Reaction: Add 200 µL of isooctane to the medium. Vortex vigorously to extract synthesized JH.

  • Phase Separation: Centrifuge (2000 x g, 2 mins). The top organic layer contains the JH.

  • Scintillation Counting: Aliquot the isooctane phase directly into scintillation fluid.

  • TLC Verification (Critical Step): For the first run, perform Thin Layer Chromatography (TLC) on the extract to confirm the radioactivity corresponds to JH-III (and not precursors like Methyl Farnesoate).

    • Solvent System: Hexane:Ethyl Acetate (7:3).

    • Reference: Co-spot with cold synthetic JH-III standards.

4. Data Analysis
  • Calculate pmol JH produced per pair per hour .

  • Plot Dose-Response Curves (Log[Concentration] vs % Inhibition).

  • Self-Validation Check: The Control group must show linear synthesis rates over the 3-hour period. If synthesis drops in controls, the glands are dying, and the inhibition data is invalid.

RCA Workflow Diagram

RCA_Protocol cluster_QC Quality Control Start Dissect Corpora Allata (CA) PreInc Pre-Incubate (60 min) Stabilize Basal Rate Start->PreInc Treat Add Peptide Treatment (AST vs Flrlamide) + [3H]-Methionine PreInc->Treat Incubate Incubate 3 Hours 27°C, Dark, Shaking Treat->Incubate Extract Isooctane Extraction (Vortex + Centrifuge) Incubate->Extract Measure Liquid Scintillation Counting (Quantify [3H]-JH) Extract->Measure TLC TLC Verification (Confirm JH-III Identity) Extract->TLC Subset

Caption: Step-by-step Radiochemical Assay (RCA) workflow for quantifying JH biosynthesis inhibition.

Part 3: Performance Data Summary

The following data aggregates findings from comparative studies in Lepidopteran models (Manduca sexta, Lacanobia oleracea).

MetricAllatostatin (Mas-AS)Flrlamide (Leucomyosuppressin)Interpretation
Maximal Inhibition 92% - 98% 40% - 54% AST is capable of near-total shutdown; Flrlamide modulates but does not silence.
IC50 (Approx.) 0.5 - 5 nM50 - 500 nMAST is 10-100x more potent.
Developmental Profile Active in larvae and adults.[3][4][5][6]Primarily active in adult females ; weak/inactive in larvae.Flrlamide sensitivity is stage-dependent.
Reversibility Highly Reversible.Reversible.[7]Both act via non-covalent receptor binding.
Tissue Specificity CA (Primary), Midgut (Secondary).Gut/Heart (Primary), CA (Secondary).Flrlamide is a "generalist" inhibitor; AST is a "specialist."
Expert Insight: Why use Flrlamide?

If Allatostatin is more potent, why study Flrlamide?

  • Resistance Management: In pest control, relying on a single peptide pathway (AST) invites resistance. Flrlamide targets a different receptor (MsR), offering a synergistic route for "dual-target" peptidomimetics.

  • Physiological Nuance: Flrlamide likely fine-tunes JH levels during specific reproductive events (e.g., egg maturation) rather than enforcing the gross "status quo" of larval molting.

References

  • Audsley, N., & Weaver, R. J. (2009). Neuropeptides associated with the regulation of the corpora allata in insects. General and Comparative Endocrinology.

  • Weaver, R. J., et al. (1998). Effects of Manduca sexta allatostatin and other peptides on juvenile hormone biosynthesis by the corpora allata of the tomato moth, Lacanobia oleracea. European Journal of Entomology.

  • Bendena, W. G., & Tobe, S. S. (2012). FGLamide-allatostatins in the cockroach Diploptera punctata: content, release and receptor distribution. Peptides.

  • Matthews, H. R., et al. (2008). Myosuppressin and its receptor in the regulation of physiological processes in insects.[8] Archives of Insect Biochemistry and Physiology.

  • Tobe, S. S., & Pratt, G. E. (1974). The influence of substrate concentrations on the rate of insect juvenile hormone biosynthesis by corpora allata of the desert locust in vitro. Biochemical Journal.

Sources

Comprehensive Comparison Guide: In Vitro vs. In Vivo Effects of Flrlamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Flrlamide (often referred to as Manduca FLRFamide; CAS# 129960-91-4) is a highly conserved bioactive neuropeptide belonging to the FMRFamide-related peptide (FaRP) superfamily, specifically functioning as a myosuppressin. Originally isolated from the central nervous system of the hawkmoth Manduca sexta, its sequence (pGlu-Asp-Val-Val-His-Ser-Phe-Leu-Arg-Phe-NH₂) dictates a complex dual role: it acts as a potent inhibitor of visceral spontaneous muscle contractions (e.g., heart, crop) while simultaneously increasing the force of neurally evoked contractions in somatic flight muscles [1].

For drug development professionals and entomological researchers, understanding the divergence between Flrlamide’s in vitro receptor kinetics and its in vivo systemic behavior is critical. This guide objectively compares these effects, evaluates synthetic alternatives, and provides self-validating experimental workflows to ensure reproducible data acquisition.

Mechanistic Overview & Signaling Pathway

Flrlamide exerts its effects by binding to specific G-protein coupled receptors (GPCRs) known as myosuppressin receptors. Upon binding, the receptor primarily couples to Gi/Go proteins, leading to the inhibition of adenylyl cyclase and a subsequent drop in intracellular cAMP. Concurrently, this cascade activates potassium channels and inhibits calcium channels, resulting in membrane hyperpolarization and the relaxation of visceral muscles [2].

signaling Flrlamide Flrlamide (Manduca FLRFamide) Receptor Myosuppressin Receptor (GPCR) Flrlamide->Receptor Binds Gi Gi/Go Protein Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits K_channel Potassium Channels (Activated) Gi->K_channel Activates Ca_channel Calcium Channels (Inhibited) Gi->Ca_channel Inhibits cAMP Decreased cAMP Levels AC->cAMP Muscle Visceral Muscle Relaxation cAMP->Muscle Reduced PKA Activity Hyperpolarization Membrane Hyperpolarization K_channel->Hyperpolarization Ca_channel->Hyperpolarization Hyperpolarization->Muscle

Caption: Flrlamide GPCR-mediated signaling pathway leading to visceral muscle relaxation.

Performance Comparison: Flrlamide vs. Alternatives

When developing neuropeptide-based applications (e.g., novel insecticides or neuromodulators), Flrlamide must be benchmarked against synthetic mimetics and other native FaRPs. A primary limitation of native Flrlamide is its susceptibility to enzymatic degradation.

Table 1: Comparative Profile of Flrlamide and Key Alternatives

CompoundMolecular TypeTarget ReceptorIn Vitro Efficacy (EC₅₀)In Vivo StabilityOral Bioavailability
Flrlamide Endogenous PeptideMyosuppressin GPCRHigh (~1–10 nM)Low (Rapidly degraded)No
Benzethonium chloride (Bztc) Non-peptidyl MimeticMyosuppressin GPCRModerate (~1–5 µM)High (Peptidase resistant)Yes
Native FMRFamide Endogenous PeptideFMRFamide GPCRsHigh (~10 nM)LowNo

Insight: While Flrlamide is highly potent in vitro, its lack of oral bioavailability limits its utility as a field-deployable agent. Bztc, conversely, resists peptidase degradation and retains myoinhibitory efficacy when administered orally, making it a superior alternative for in vivo pest control applications.

In Vitro vs. In Vivo Effects: A Critical Comparison

The physiological impact of Flrlamide varies drastically depending on the experimental environment. In vitro assays isolate the tissue from systemic variables, whereas in vivo applications must contend with hemolymph dynamics and neural feedback loops [3].

Table 2: Quantitative and Qualitative Divergence

ParameterIn Vitro Evaluation (Isolated Tissue)In Vivo Evaluation (Intact Organism)
Effective Concentration Low nanomolar threshold (10⁻⁹ to 10⁻⁷ M).Higher doses required (10⁻⁶ M+) due to dilution and degradation.
Visceral Muscle (Heart) Direct, dose-dependent negative chronotropic and inotropic effects.Complex systemic reduction in heart rate; buffered by cardiac ganglion feedback.
Somatic Muscle (Flight) Increases force of neurally evoked contractions.Sustains flight behavior necessary for mate-seeking or oviposition.
Prothoracic Gland Direct suppression of PTTH-stimulated ecdysteroidogenesis.Systemic initiation and maintenance of pupal diapause.
Biological Half-life Stable for hours in physiological saline.Degraded within minutes by hemolymph peptidases.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The inclusion of washout phases and enzymatic inhibitors ensures that observed data are strictly receptor-mediated and protected from artifactual degradation.

workflow cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow Sample Flrlamide Preparation Isolate Isolate Target Tissue (Heart/Crop/Flight Muscle) Sample->Isolate Inject Microinject into Hemolymph Sample->Inject Perfuse Perfuse with Flrlamide in Saline Buffer Isolate->Perfuse Measure_IVT Measure Contraction Amplitude & Frequency Perfuse->Measure_IVT Monitor Optical/Telemetry Monitoring Inject->Monitor Measure_IVV Assess Systemic Heart Rate & Behavioral Changes Monitor->Measure_IVV

Caption: Experimental workflows for evaluating Flrlamide effects in isolated tissues versus intact organisms.

Protocol 1: In Vitro Neuromuscular Bioassay

Objective: Quantify the direct receptor-mediated effects of Flrlamide on isolated visceral or somatic muscle.

  • Dissection & Isolation: Anaesthetize the specimen on ice. Isolate the target tissue (e.g., dorsal vessel or crop) and pin it in a Sylgard-lined dish.

  • Perfusion Setup: Perfuse the tissue continuously with standard physiological saline at a constant flow rate (maintain at 20–22°C). Causality Note: Continuous perfusion removes endogenous neuromodulators, establishing a true baseline.

  • Baseline Recording: Attach a sensitive force transducer to the tissue. Record spontaneous contractions until a stable baseline is achieved (typically 30–45 minutes).

  • Peptide Application: Introduce Flrlamide dissolved in saline at varying concentrations (10⁻⁹ to 10⁻⁶ M).

  • Validation via Washout: Record changes in contraction amplitude and frequency. Crucially, wash out the chamber with control saline to demonstrate reversibility. Self-Validation: Reversibility proves the myoinhibitory effect is receptor-mediated and not a result of tissue toxicity or death.

Protocol 2: In Vivo Systemic Injection and Monitoring

Objective: Evaluate the systemic physiological response to Flrlamide in an intact organism.

  • Subject Preparation: Immobilize the adult insect. Carefully expose a small optical window in the dorsal cuticle above the heart without breaching the pericardial membrane.

  • Baseline Telemetry: Use optical monitoring (e.g., a photodiode array or video edge detection) to record the baseline heartbeat frequency.

  • Microinjection: Inject a precise volume (1–2 µL) of Flrlamide solution directly into the abdominal hemocoel using a calibrated glass capillary. Perform sham injections (saline only) on a control cohort.

  • Systemic Monitoring: Continuously monitor cardiac activity, noting the onset, peak, and duration of chronotropic effects.

  • Hemolymph Sampling (Validation): Extract hemolymph at specific intervals. Immediately add a phenoloxidase inhibitor (e.g., 5 mM sodium N,N'-diethyldithiocarbamate) and methanol. Causality Note: This halts peptidase activity instantly, allowing accurate LC-MS/MS quantification of in vivo peptide degradation rates.

Expert Insights: The Causality of In Vitro/In Vivo Divergence

As an application scientist, it is vital to recognize that a highly potent EC₅₀ in vitro rarely translates directly to in vivo efficacy for neuropeptides. The divergence is governed by two primary mechanisms:

  • Enzymatic Degradation: In vitro preparations utilize synthetic physiological saline, which is entirely devoid of the endogenous peptidases present in insect hemolymph. Consequently, Flrlamide exhibits an artificially prolonged half-life in a dish. In vivo, hemolymph peptidases rapidly cleave the peptide at specific residues, necessitating significantly higher injected concentrations to achieve threshold receptor activation [4].

  • Systemic Neural Feedback: Isolated tissues lack connection to the central nervous system. In vivo cardiac responses are heavily modulated by the intact cardiac ganglion (CG) and compensatory neural feedback loops. When Flrlamide induces sudden myosuppression, the intact nervous system often releases counter-regulatory cardioacceleratory peptides (e.g., CCAP) to buffer the drop in heart rate, resulting in a muted or transient in vivo response compared to the sustained paralysis often seen in vitro.

References

  • Title: A new peptide in the FMRFamide family isolated from the CNS of the hawkmoth, Manduca sexta Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Myosuppressin is involved in the regulation of pupal diapause in the cabbage army moth Mamestra brassicae Source: PubMed Central (National Institutes of Health) URL: [Link]

  • Title: The peptide hormone pQDLDHVFLRFamide (crustacean myosuppressin) modulates the Homarus americanus cardiac neuromuscular system at multiple sites Source: Journal of Experimental Biology URL: [Link]

  • Title: Evidence dromyosuppressin acts at posterior and anterior pacemakers to decrease the fast and the slow cardiac activity in the blowfly Protophormia terraenovae Source: PubMed Central (National Institutes of Health) URL: [Link]

Title: Cross-Species Activity of Manduca FLRFamide in Drosophila: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

FMRFamide-related peptides (FaRPs) represent one of the most widely distributed neuropeptide families in invertebrates, playing critical roles in neuromodulation and muscle contractility[1]. Within this family, the myosuppressin subfamily is characterized by a highly conserved C-terminal motif. Manduca sexta FLRFamide I (MasFLRFamide I) and Drosophila melanogaster myosuppressin (DMS) share this conserved C-terminus but differ in their N-terminal extensions[2].

This guide objectively compares the cross-species myoinhibitory performance of MasFLRFamide I against native DMS in Drosophila models. By providing actionable protocols and comparative data, this guide serves researchers and drug development professionals investigating neuropeptide structure-activity relationships (SAR) and G-protein coupled receptor (GPCR) signaling[3].

Structural and Functional Comparison

Both MasFLRFamide I and DMS function as potent inhibitors of visceral muscle contractions, specifically targeting crop and heart motility[2]. Their biological activity is mediated through specific GPCRs, namely DmsR-1 and DmsR-2 in Drosophila[3][4].

Table 1: Structural Comparison of Myosuppressins

PeptideSpecies of OriginAmino Acid SequenceTarget Receptors (in Drosophila)Primary Physiological Effect
MasFLRFamide I Manduca sextapEDVVHSFLRFamideDmsR-1, DmsR-2 (Cross-activation)Myoinhibition (Crop/Heart)
DMS Drosophila melanogasterTDVDHVFLRFamideDmsR-1, DmsR-2 (Native)Myoinhibition (Crop/Heart)
dFMRFamide Drosophila melanogasterDPKQDFMRFamideFmrf Receptor (FR)Myoexcitation (Somatic Muscle)

Causality Note: The C-terminal FLRFamide sequence acts as the critical pharmacophore required for receptor docking. The N-terminal variations (e.g., the pyroglutamate pE in Manduca vs. Threonine T in Drosophila) dictate receptor subtype affinity and peptide stability against aminopeptidases[2][5].

Mechanistic Pathway of Myosuppressin Signaling

When MasFLRFamide is applied to Drosophila tissues, it acts as a cross-species ligand, binding to the native DmsR GPCRs. This interaction triggers a signaling cascade that ultimately reduces muscle contractility independent of the classical excitatory FMRFamide receptors[3][4].

GPCR_Pathway Ligand Peptide Ligand (MasFLRFamide / DMS) Receptor Myosuppressin Receptor (DmsR-1 / DmsR-2) Ligand->Receptor Binds C-terminal motif GProtein G-alpha-i/o Protein Receptor->GProtein Conformational switch Effector Adenylyl Cyclase / Ion Channels GProtein->Effector Decreases cAMP / Modulates Ca2+ Response Visceral Muscle Relaxation (Decreased Contraction) Effector->Response Reduces pacemaker activity

Fig 1. GPCR-mediated signaling pathway of myosuppressin peptides in Drosophila visceral muscle.

Comparative Performance Data

To evaluate the efficacy of MasFLRFamide in Drosophila, researchers utilize ex vivo crop contraction assays. The crop is a foregut structure exhibiting spontaneous myogenic contractions that are highly sensitive to myosuppressins[2].

Table 2: Comparative Inhibitory Efficacy on Drosophila Crop Contractions

Ligand AppliedConcentrationEffect on Contraction FrequencyRelative Potency
DMS (Native) 10^-8 MComplete cessation (100% inhibition)+++++
MasFLRFamide I 10^-8 MSevere reduction (~85-90% inhibition)++++
DPKQDFMRFamide 10^-8 MNo inhibitory effect (Excitatory)N/A
Control (Saline) N/ABaseline spontaneous contractions-

Analysis: MasFLRFamide I exhibits robust cross-species activity, nearly matching the native DMS. This confirms that the HVFLRFamide vs HSFLRFamide substitution at the C-terminus does not abolish DmsR activation, though the native ligand maintains a slight affinity advantage[2][6].

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. Every step includes a built-in control or physiological justification.

Objective: Quantify the myoinhibitory effects of cross-species peptides.

Step-by-Step Methodology:

  • Dissection and Isolation:

    • Action: Dissect adult Drosophila melanogaster (3-5 days old) in oxygenated physiological saline (128 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 4 mM MgCl2, 35.5 mM sucrose, 5 mM HEPES, pH 7.1).

    • Causality: Using oxygenated, sucrose-supplemented saline mimics hemolymph osmolarity and provides a metabolic substrate, ensuring the crop tissue remains viable and spontaneously active for hours.

  • Tissue Equilibration:

    • Action: Transfer the isolated crop to a 100 µL perfusion chamber. Allow a 10-minute equilibration period.

    • Causality: Handling induces mechanical stress, which can temporarily alter myogenic pacemakers. Equilibration establishes a stable, reliable baseline contraction rate.

  • Baseline Recording:

    • Action: Record spontaneous contractions for 5 minutes using video microscopy and edge-detection software.

    • Validation Check: If the baseline frequency is erratic or <10 contractions/min, discard the preparation. This self-validating step ensures only healthy tissues are used.

  • Peptide Perfusion:

    • Action: Perfuse 10^-8 M of either DMS or MasFLRFamide I into the chamber.

    • Causality: Continuous perfusion prevents peptide degradation by tissue-bound peptidases and maintains a constant ligand concentration at the receptor site.

  • Washout and Recovery:

    • Action: Wash the chamber with peptide-free saline for 15 minutes.

    • Validation Check: The crop must resume spontaneous contractions. If it does not, the inhibition may have been caused by tissue death or toxicity rather than specific GPCR-mediated myosuppression.

Workflow Step1 1. Dissect & Isolate (Oxygenated Saline) Step2 2. Tissue Equilibration (10 min rest) Step1->Step2 Step3 3. Baseline Recording (Validate >10 bpm) Step2->Step3 Step4 4. Peptide Perfusion (MasFLRFamide vs DMS) Step3->Step4 Step5 5. Washout & Recovery (Validate tissue viability) Step4->Step5

Fig 2. Self-validating workflow for the ex vivo Drosophila crop contraction assay.

Objective: Confirm direct receptor activation independent of tissue-level variables.

Step-by-Step Methodology:

  • Cell Culture & Transfection:

    • Action: Culture CHO cells and transiently transfect them with Drosophila DmsR-1 or DmsR-2, along with a promiscuous G-protein (Gα16) and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Causality: Gα16 forces the GPCR to couple to the Phospholipase C (PLC) pathway, converting any receptor activation into a measurable intracellular calcium spike, regardless of its native G-protein preference[4].

  • Dye Loading:

    • Action: Incubate cells with 2 µM Fluo-4 AM for 45 minutes at 37°C, followed by a 20-minute de-esterification wash.

    • Causality: The AM ester allows the dye to permeate the cell membrane; the wash step ensures intracellular esterases cleave the AM group, trapping the active dye inside the cell.

  • Ligand Addition and Measurement:

    • Action: Add varying concentrations (10^-12 to 10^-5 M) of MasFLRFamide I or DMS using an automated fluorometric imaging plate reader (FLIPR).

    • Validation Check: Include a positive control (e.g., ATP to activate endogenous purinergic receptors) to confirm the dye and cells are functional.

  • Data Analysis:

    • Action: Plot the peak fluorescence against log[peptide] to generate dose-response curves and calculate EC50 values.

Conclusion

The cross-species application of Manduca FLRFamide in Drosophila demonstrates the high evolutionary conservation of the myosuppressin signaling axis[7]. While native DMS exhibits optimal binding kinetics, MasFLRFamide I serves as a highly effective alternative for probing DmsR-1/2 receptor mechanics. The structural resilience provided by the N-terminal pyroglutamate in MasFLRFamide I also offers advantages in assays where peptidase degradation is a limiting factor[2].

References

  • The different effects of three Drosophila melanogaster dFMRFamide-containing peptides on crop contractions suggest these structurally related peptides do not play redundant functions in gut. ResearchGate. 2

  • Annelid Endocrine Disruptors and a Survey of Invertebrate FMRFamide-Related Peptides1. BioOne. 6

  • Annelid Endocrine Disruptors and a Survey of Invertebrate FMRFamide-Related Peptides1 | Integrative and Comparative Biology. Oxford Academic.7

  • The different effects of three Drosophila melanogaster dFMRFamide-containing peptides on crop contractions suggest these structurally related peptides do not play redundant functions in gut - PubMed. PubMed. 5

  • FMRFamide-like peptides (FaLPs) - an overview of diverse physiological roles in insects and other arthropods. PMC. 1

  • Myosuppressin and Myosuppressin receptors. Society for Developmental Biology. 3

  • Mode of action of a Drosophila FMRFamide in inducing muscle contraction. PubMed. 4

Sources

Benchmarking Gene Expression: Validating RNA-seq Hits for Neuropeptide Flrlamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Validation Gap

In transcriptomics, RNA-seq is the hypothesis generator; qPCR is the judge. For neuropeptide genes like those encoding Flrlamide (often belonging to the FMRFamide-like peptide or flp family), this validation is uniquely challenging. Unlike housekeeping genes, neuropeptide precursors are often short, highly expressed in specific neuronal subsets, and subject to complex post-transcriptional processing.

This guide provides a technical roadmap for validating Flrlamide RNA-seq data. We move beyond basic protocols to address the "Precursor Paradox"—the fact that RNA-seq counts reads across the entire transcript, while the bioactive Flrlamide peptide is only a fraction of the translation product.

Biological Context: What Are We Amplifying?

Before selecting a chemistry, you must understand the target. "Flrlamide" is likely the bioactive peptide product cleaved from a larger pre-pro-peptide encoded by a precursor gene (e.g., an flp gene in nematodes or mollusks).

  • The Challenge: RNA-seq measures the abundance of the precursor mRNA.

  • The Trap: If your RNA-seq reads map heavily to the 3' UTR but your qPCR primers target the 5' signal sequence, RNA degradation can lead to zero correlation.

  • The Solution: Design qPCR primers that flank the specific exon encoding the Flrlamide peptide sequence or the stable 3' UTR, ensuring you validate the functional transcript.

Visualization: The Neuropeptide Processing Pathway

This diagram illustrates the relationship between the gene, the mRNA detected by RNA-seq, and the peptide target.

Flrlamide_Pathway cluster_0 Validation Zone Gene Genomic DNA (Promoter + Exons) mRNA Precursor mRNA (Target of RNA-seq) Gene->mRNA Transcription Protein Pre-pro-peptide (Translation Product) mRNA->Protein Translation Peptide Bioactive Flrlamide Peptide Protein->Peptide Proteolytic Cleavage

Figure 1: The Central Dogma of Neuropeptide Synthesis. RNA-seq and qPCR both quantify the yellow node (mRNA), which is a proxy for the red node (Peptide).

Technology Comparison: Selecting the Right Chemistry

For validating Flrlamide, not all qPCR methods are equal.[1][2][3][4] The choice depends on the gene's expression level and isoform complexity.

FeatureSYBR Green (Intercalating Dye) TaqMan (Hydrolysis Probes) Digital PCR (dPCR)
Principle Binds all dsDNA; non-specific.Fluorogenic probe; sequence-specific.Partitioning; absolute quantification.
Specificity Medium. Risk of primer-dimers, especially with low-abundance neuropeptides.High. Requires probe hybridization; ideal for distinguishing splice variants.Very High. Unaffected by amplification efficiency.
Sensitivity High, but background noise can mask low signals.High.Extreme. Can detect single copy differences.
Cost Low ($).High (

$).
Very High (

).
Best For General Validation. When Flrlamide is highly expressed and you have a clean melt curve.Isoform Specificity. If Flrlamide has splice variants or close paralogs.Low Abundance. If Flrlamide is expressed in very few neurons.

Recommendation: Start with SYBR Green if the gene is moderately expressed (>10 TPM in RNA-seq). Switch to TaqMan if the Flrlamide gene has high sequence homology with other flp genes (common in gene families) to avoid cross-amplification.

The Self-Validating Protocol

This workflow ensures that your qPCR data is robust enough to challenge or confirm your RNA-seq findings.

Phase 1: Bioinformatics & Primer Design

Do not use "generic" primers. Design specific ones.

  • Retrieve Sequence: Extract the specific transcript sequence used in your RNA-seq mapping (from the FASTA/GTF file).

  • Identify Regions: Locate the sequence encoding the "Flrlamide" motif.

  • Design Strategy:

    • Forward Primer: Span an exon-exon junction to prevent gDNA amplification.

    • Reverse Primer: Place in a unique region (avoiding repetitive "FMRF" motifs common in these genes).

    • Amplicon Length: 70–150 bp for optimal efficiency.

Phase 2: Experimental Workflow (MIQE Compliant)
  • RNA Extraction: Use a column-based kit including a DNase I digestion step. Neuropeptide genes are often intron-less or have small introns; residual gDNA is fatal to accuracy.

  • Quality Control: Ensure RNA Integrity Number (RIN) > 7.0. Degraded RNA biases results toward the 3' end.

  • cDNA Synthesis:

    • Use a mix of Random Hexamers and Oligo(dT) .

    • Reasoning: Oligo(dT) captures the poly-A tail (3'), while random hexamers capture the 5' end. This ensures the entire Flrlamide transcript is represented, matching the RNA-seq library prep.

Phase 3: Normalization (The Critical Step)

RNA-seq data is often normalized to "Library Size" (TPM/FPKM). qPCR is normalized to Reference Genes.[3]

  • Selection: Do not assume GAPDH or Actin are stable in neuronal tissue.

  • Validation: Test 3-4 potential reference genes (e.g., pmp-3, cdc-42 for nematodes; Hprt1, Sdha for mammals) and use the GeNorm or NormFinder algorithm to select the most stable pair.

Visualization: The Decision Logic

How to troubleshoot discrepancies between RNA-seq and qPCR.

Validation_Logic Start Compare RNA-seq vs. qPCR (Log2 Fold Change) Match High Correlation (R² > 0.85) Start->Match Valid Mismatch Discrepancy (Poor Correlation) Start->Mismatch Invalid Check1 Check Normalization (Ref Genes vs. Library Size) Mismatch->Check1 Check2 Check Primer Location (5' vs 3' Bias) Mismatch->Check2 Check3 Check Isoforms (Is qPCR picking up a variant?) Mismatch->Check3 ReAnalyze Re-calculate Delta-Delta Ct Check1->ReAnalyze Fix Ref Genes ReDesign Target Stable Exon Check2->ReDesign New Primers

Figure 2: Troubleshooting Logic. A mismatch often indicates normalization errors or primer location bias rather than a failure of the technology.

Data Presentation & Analysis

When publishing, you must demonstrate that the qPCR validates the trend, even if absolute fold-changes differ.

Recommended Table Structure for Publication
Gene IDRNA-seq (TPM)RNA-seq Log2FCqPCR (Cq)qPCR Log2FCCorrelation (Pearson)
Flrlamide450.2+2.522.1+2.8High
Ref Gene 11200.50.118.50.05-

Interpretation:

  • Magnitude Compression: qPCR often shows a wider dynamic range than RNA-seq. A +2.5 FC in RNA-seq might appear as a +3.5 FC in qPCR. This is acceptable if the directionality and significance are consistent.

  • Low Abundance Dropout: If Flrlamide has < 1 TPM in RNA-seq, qPCR (Cq > 30) becomes stochastic. In this range, use dPCR or treat detection as binary (Present/Absent).

References

  • Bustin, S. A., et al. (2009).[5] The MIQE Guidelines: Minimum Information for Publication of Quantitative Real-Time PCR Experiments. Clinical Chemistry. Link

  • Everaert, C., et al. (2017). Benchmarking of RNA-sequencing analysis workflows using whole-transcriptome RT-qPCR expression data. Scientific Reports. Link

  • Peyretaillade, E., et al. (2011). MIQE-compliant validation of Microarray and RNA-seq data. Methods in Molecular Biology. Link

  • Li, C., & Kim, K. (2014). The FMRFamide-like peptide family in nematodes.[6][7][8] Frontiers in Endocrinology. Link(Provides context on flp gene structures and processing).

  • Griffith, M., et al. (2010). Alternative expression analysis by RNA sequencing. Nature Methods. Link(Discusses isoform quantification challenges).

Sources

Comprehensive Guide to FLRFamide Localization and Comparison with RF-amide Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Correction Notice: The term "Flrlamide" appears to be a typographical error for FLRFamide (Phe-Leu-Arg-Phe-NH


). This guide focuses on FLRFamide, a distinct and biologically significant member of the FMRFamide-related peptide (FaRP) family, while addressing its specific localization profiles compared to other RF-amides.

Executive Summary: The RF-amide Landscape

The RF-amide peptide family, characterized by the C-terminal Arginine-Phenylalanine-amide motif, represents one of the most evolutionarily conserved neuropeptide groups.[1] While the prototypical FMRFamide is often the primary reference, FLRFamide plays a distinct, often complementary role in invertebrate neurobiology and has structural analogs in vertebrates.

Understanding the localization of FLRFamide requires navigating a complex landscape of structural homology . Because the C-terminal -RFamide epitope is shared, standard immunohistochemistry (IHC) often yields cross-reactivity. This guide prioritizes data derived from highly specific antisera (N-terminal directed) and in situ hybridization (ISH) to distinguish FLRFamide from its massive family tree.

Comparative Localization Profile

The following analysis contrasts FLRFamide with FMRFamide (the invertebrate prototype) and Neuropeptide FF (a vertebrate analog).

A. Nervous System Localization

FLRFamide is predominantly an invertebrate neuropeptide, with dense localization in the nematode C. elegans and mollusks like Helix aspersa.[2]

  • Nematodes (C. elegans):

    • Gene Origin: Encoded largely by the flp-1 gene.

    • Localization: Found in approximately 10% of the nervous system, specifically in the anterior ganglion and ventral nerve cord.

    • Cellular Subtypes: Distinct from FMRFamide-exclusive neurons.[3] FLRFamide is heavily localized in interneurons controlling locomotion and sensory neurons mediating mechano-sensation.

  • Mollusks (Helix, Aplysia):

    • Localization: Cerebral and parietal ganglia.[2]

    • Differentiation: While FMRFamide is ubiquitous in the heart (cardioexcitatory), FLRFamide is more strictly confined to neural circuits modulating specific muscle groups, such as the radula protractor.

B. Reproductive and Peripheral Systems

This is the primary divergent point between FLRFamide and other RF-amides.

  • FLRFamide: Shows potent localization in the reproductive tract . In nematodes, it is localized to neurons innervating vulval muscles, directly potentiating serotonin-induced egg-laying.

  • FMRFamide: predominantly cardio-active and gut-motility related.

  • Vertebrate RF-amides (e.g., Kisspeptin/GnIH): While functionally analogous in reproduction, their localization is hypothalamic (CNS), whereas FLRFamide appears in peripheral innervation of reproductive organs in invertebrates.

C. Co-localization Data

FLRFamide is rarely found in isolation.

  • With Serotonin (5-HT): High co-localization in reproductive motor neurons.

  • With Glutamate: In spider (Cupiennius salei) models, FMRF/FLRF-like peptides co-localize with glutamate in motor neurons, suggesting a neuromodulatory role at the neuromuscular junction (NMJ).

Data Summary: FLRFamide vs. Alternatives

FeatureFLRFamideFMRFamideNeuropeptide FF (Vertebrate)
Primary Phyla Nematodes, MollusksMollusks, Arthropods, AnnelidsMammals (Rodents, Humans)
Key Gene Family flp genes (e.g., flp-1)FMRF geneNPFF
Primary CNS Target Interneurons, Ganglia (Cerebral)Ganglia (Visceral/Pedal)Hypothalamus, Dorsal Horn
Peripheral Target Reproductive muscle, Body wallHeart, Gut, GillPain pathways (Spinal cord)
Primary Function Locomotion modulation, Egg-layingCardio-excitation, Gut motilityPain modulation, Opioid interaction
Antibody Risk High (Cross-reacts with FMRF)High (Cross-reacts with FLRF)Low (Distinct N-terminus)

Visualizing the RF-amide Relationships[3][4][5][6]

The following diagram illustrates the structural and functional divergence of the RF-amide family, highlighting where FLRFamide sits in the hierarchy.

RF_Amide_Family cluster_Invertebrate Invertebrate Lineage cluster_Vertebrate Vertebrate Lineage Root Ancestral RF-amide Gene FMRF FMRFamide (Cardioactive) Root->FMRF NPFF Neuropeptide FF (Pain/Opioid) Root->NPFF FLRF FLRFamide (Neuromodulatory/Repro) FMRF->FLRF Leu Substitution Schisto SchistoFLRFamide (Locust Oviduct) FLRF->Schisto N-term Extension GnIH GnIH/RFRP (Reproduction) NPFF->GnIH Functional Analog PrRP PrRP (Metabolism)

Figure 1: Evolutionary and functional divergence of FLRFamide within the RF-amide peptide family.

Experimental Methodologies (Self-Validating Protocols)

To accurately localize FLRFamide without false positives from FMRFamide, you must use a Subtraction/Pre-absorption Protocol .

Protocol A: Differential Immunohistochemistry (IHC)

Objective: Distinguish FLRFamide from FMRFamide in tissue sections.

  • Primary Antibodies:

    • Ab-1: Polyclonal Anti-FMRFamide (Recognizes C-term -RFamide; Broad spectrum).

    • Ab-2: Monoclonal Anti-FLRFamide (Specific to N-term FLRF-; Narrow spectrum).

  • Pre-absorption Control (The Validation Step):

    • Tube A: Ab-1 + 10 µM Synthetic FMRFamide (Incubate 24h @ 4°C).

    • Tube B: Ab-1 + 10 µM Synthetic FLRFamide.

    • Tube C: Ab-2 + 10 µM Synthetic FMRFamide.

    • Tube D: Ab-2 + 10 µM Synthetic FLRFamide.

  • Staining Logic:

    • If staining disappears in Tube A but remains in Tube B, the signal is FMRFamide-specific .

    • If staining disappears in Tube D but remains in Tube C, the signal is FLRFamide-specific .

    • Critical Check: If staining disappears in both, the antibody is cross-reactive and cannot be used for specific localization without further purification.

Protocol B: In Situ Hybridization (ISH) for flp Genes

Objective: Localization of the mRNA transcript (Gold Standard).

  • Probe Design: Design antisense RNA probes targeting the non-conserved pro-peptide region of the flp-1 gene (or species equivalent), excluding the sequence coding for the RF-amide motif itself.

  • Workflow:

    • Fix tissue in 4% Paraformaldehyde (PFA).

    • Permeabilize with Proteinase K (optimize time to prevent tissue disintegration).

    • Hybridize with Digoxigenin (DIG)-labeled probe at 55°C overnight.

    • Wash with high stringency (0.2x SSC at 65°C) to remove non-specific binding.

    • Detect with Anti-DIG-Alkaline Phosphatase.

Functional Implications of Localization[6][7]

The "Address-Message" Concept

In the RF-amide family, the C-terminus (-RFamide) is the "Message" (activates the receptor), while the N-terminus (FL- vs FMR-) is the "Address" (determines receptor subtype specificity).

  • Myoactivity vs. Neuromodulation:

    • FMRFamide localization in the heart and gut correlates with direct myoactivity (muscle contraction).

    • FLRFamide localization in interneurons and sensory ganglia suggests a neuromodulatory role—altering the gain of synaptic transmission rather than directly causing depolarization.

  • Reproductive Potentiation:

    • Localization of FLRFamide in the vulval muscles of nematodes explains its ability to potentiate serotonin. It does not trigger egg-laying alone (unlike serotonin) but lowers the threshold for serotonin action, a classic neuromodulatory function supported by its synaptic localization.

Experimental Workflow Diagram

Workflow Start Start: Tissue Sample Method Choose Method Start->Method IHC Immunohistochemistry (Protein Level) Method->IHC ISH In Situ Hybridization (mRNA Level) Method->ISH CrossReact Risk: Cross-Reactivity (FMRF vs FLRF) IHC->CrossReact Specific Target Unique Pro-peptide Region ISH->Specific PreAbs Perform Pre-absorption Control w/ Synthetic Peptides CrossReact->PreAbs Required Step Result_IHC Localization Map (Synaptic Terminals) PreAbs->Result_IHC Result_ISH Expression Map (Cell Bodies) Specific->Result_ISH

Figure 2: Decision matrix for FLRFamide localization experiments to ensure specificity.

References

  • Schinkmann, K., & Li, C. (1992).[4] Localization of FMRFamide-like peptides in Caenorhabditis elegans. Journal of Comparative Neurology, 316(2), 251-260.[4] Link

  • Price, D. A., et al. (1987). Localization of FMRFamide-like peptides in the snail Helix aspersa. Journal of Experimental Biology, 131, 37-53.[2] Link

  • Peymen, K., et al. (2014). The FMRFamide-Like Peptide Family in Nematodes.[4][5] Frontiers in Endocrinology, 5, 90. Link

  • Findeisen, M., et al. (2011).[6] RFamide Peptides: Structure, Function, Mechanisms and Pharmaceutical Potential.[1][7][6][8] Pharmaceuticals, 4(9), 1248-1280.[6] Link

  • Fabian-Fine, R., et al. (2018). Distribution of FMRFamide-related peptides and co-localization with glutamate in Cupiennius salei.[9] Cell and Tissue Research, 374, 459–471. Link

Sources

Safety Operating Guide

Operational Guide: Disposal of Manduca FLRLamide & Treated Biologicals

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the critical operational procedures for the disposal of Manduca FLRLamide (often misidentified as "Flrlamide") and biological specimens (Manduca sexta) treated with this neuropeptide.

Note on Terminology: "Flrlamide" is a common typographical or OCR error for FLRLamide (Phe-Leu-Arg-Leu-NH2) or the closely related ManducaFLRFamide . Both are FMRFamide-related peptides (FaRPs) isolated from the tobacco hornworm, Manduca sexta. This guide applies to this specific family of neuropeptides (CAS# 129960-91-4).

Material Safety & Hazard Profile

Before initiating disposal, you must categorize the risk. While insect neuropeptides are generally non-toxic to humans, they are bioactive molecules. In the absence of specific human toxicity data, Universal Precautions are mandatory.

ParameterSpecification
Compound Name Manduca FLRLamide / ManducaFLRFamide
CAS Number 129960-91-4 (FLRLamide)
Physical State Lyophilized powder or Aqueous solution
Bioactivity Myotropic (muscle contraction), Neuromodulation in insects
Human Hazard Not classified as PBT (Persistent, Bioaccumulative, Toxic). Treat as Irritant .
Environmental Hazard Low.[1] Peptides degrade rapidly; however, Manduca sexta is an agricultural pest.

Pre-Disposal Assessment (Triage)

Effective disposal relies on segregating waste at the source. Use the following decision matrix to determine the correct workflow.

Waste_Triage Start Waste Generation Source Type Identify Material Type Start->Type Chem Pure Peptide / Stock Solution Type->Chem Unused Compound Bio Treated Manduca (Larvae/Moths) Type->Bio Animal Tissue Sharps Needles / Glass Vials Type->Sharps Injection Equip Action_Chem Chemical Waste Stream (Label: Non-Hazardous Peptide) Chem->Action_Chem Action_Bio_1 Devitalization (Freeze -20°C for >24hrs) Bio->Action_Bio_1 Action_Sharps Sharps Container (Do not recap) Sharps->Action_Sharps Action_Bio_2 Biohazard Waste Stream (Incineration/Autoclave) Action_Bio_1->Action_Bio_2

Figure 1: Decision matrix for segregating peptide and biological waste streams.

Step-by-Step Disposal Protocols

Protocol A: Chemical Waste (Pure Peptide)

Applicability: Expired lyophilized powder, leftover stock solutions, or contaminated bench paper.

  • Neutralization (Optional but Recommended):

    • For high-concentration stock solutions (>1 mM), add 10% bleach (sodium hypochlorite) to the vial to degrade the peptide bonds before disposal. Allow to sit for 20 minutes.

  • Containment:

    • Transfer liquid waste into a High-Density Polyethylene (HDPE) chemical waste container.

    • Solids (vials with powder residue) should be capped and placed in a clear hazardous waste bag.

  • Labeling:

    • Affix a hazardous waste tag.

    • Constituents: "Aqueous Solution, Peptides (Non-Hazardous)."

    • Hazard Checkbox: Select "Irritant" (preventative classification).

  • Disposal:

    • Hand over to your institution's EHS (Environmental Health & Safety) for incineration. Do not pour down the drain.

Protocol B: Biological Waste (Treated Manduca sexta)

Applicability: Larvae, pupae, or moths injected with or fed FLRLamide. Critical Requirement: Manduca sexta is a regulated agricultural pest (Tobacco Hornworm). You must ensure devitalization (death) before the waste leaves your control to prevent accidental environmental release.[2]

  • Devitalization (The "Freeze-Kill" Method):

    • Place live insects (larvae/moths) into a primary container (e.g., plastic box or sealed bag).

    • Place the container in a -20°C freezer for a minimum of 24 hours .

    • Why? This ensures humane euthanasia and prevents the escape of pests into the local ecosystem during transport.

  • Primary Containment:

    • Remove frozen carcasses and place them into a Red Biohazard Bag .

    • If the insects were transgenic or treated with viral vectors, this bag must be autoclavable.

  • Secondary Containment:

    • Place the red bag into a rigid, leak-proof biohazard bin (grey or red bin).

  • Final Disposal:

    • Incineration: Preferred for chemically treated biologicals to destroy both the tissue and the peptide.

    • Autoclave: Acceptable if incineration is unavailable (121°C, 15 psi, 30 mins).

Protocol C: Sharps & Consumables

Applicability: Micro-syringes, pipette tips used for FLRLamide application.

  • Immediate Segregation:

    • Dispose of needles immediately into a rigid, puncture-resistant Sharps Container .

    • NEVER recap needles used for peptide injection.

  • Pipette Tips:

    • Collect in a benchtop biohazard bag.

    • Treat as solid biological waste (see Protocol B).

Emergency Procedures

ScenarioImmediate ActionFollow-up
Skin Contact (Peptide)Wash with soap and water for 15 mins.Consult SDS. No systemic toxicity expected.
Needle Stick Bleed the wound, wash with soap/water.Report to Occupational Health. Monitor for inflammation.
Insect Escape Recapture immediately.If lost, set pheromone traps or light traps in the facility.
Spill (Solid) Dampen with wet paper towel to avoid dust.Wipe surface with 10% bleach.[3]

Regulatory & Compliance Notes

  • NIH Guidelines: If your Manduca are transgenic, you must comply with NIH Guidelines Section IV-B-7 regarding the inactivation of recombinant organisms.

  • USDA/APHIS: Manduca sexta transport and disposal may be subject to USDA permits (PPQ 526) if moving between states. Ensure your permit conditions for "devitalization prior to disposal" are met.

References

  • National Institutes of Health (NIH). NIH Guidelines for Research Involving Recombinant or Synthetic Nucleic Acid Molecules.[2] (Section on Arthropod Containment and Disposal).[4] [Link]

  • Vanderbilt University Medical Center. Disposal Procedures for Insects Used in Research. (Specific protocols for freezing and biohazard bagging). [Link]

  • Kingan, T.G., et al. "A new peptide in the FMRFamide family isolated from the CNS of the hawkmoth, Manduca sexta." Peptides, 1990. (Source for FLRLamide identification). [Link]

Sources

Operational Safety & Handling Protocol: Manduca-derived Flrlamide

[1]

Executive Summary & Risk Profile

Subject: Flrlamide (FMRFamide-like peptide family, Manduca sexta origin) Classification: Bioactive Neuropeptide / Myotropic Agent Operational Status: CAUTION – POTENT BIOACTIVE [1]

As a Senior Application Scientist, I must emphasize that handling Manduca-derived Flrlamide requires a dual-safety mindset. You are not only protecting yourself from a potent myotropic (muscle-stimulating) agent, but you are also protecting the peptide from the "predators" in your environment: ubiquitous proteases and hydrolysis.

While Flrlamide is not classified as a volatile toxin, it is a potent signaling molecule. Inhalation of lyophilized dust can trigger sensitization or unintended physiological responses. Furthermore, the integrity of your data depends entirely on the "Reverse PPE" concept—gear designed to protect the sample from you.

Hazard Identification Matrix
Hazard TypeSourceRisk LevelConsequence
Bioactivity Peptide SequenceModeratePotential myotropic/cardioactive effects if absorbed systemically.[1]
Inhalation Lyophilized PowderHighRespiratory sensitization; nasal mucosal absorption (rapid systemic entry).[1]
Degradation Skin/Saliva (User)CriticalIntroduction of proteases/RNases destroys experimental validity.[1]
Static Dry PowderModerateLoss of mass during weighing; aerosolization.

Personal Protective Equipment (PPE) Standards

This protocol moves beyond standard "lab safety" to High-Integrity Peptide Handling .[1]

Tier 1: User Protection (The Shield)[1]
  • Respiratory: N95 Respirator (minimum) or surgical mask if working inside a certified Fume Hood.[1] Rationale: Peptides in powder form are light and easily aerosolized by static electricity. Nasal mucosa is an efficient delivery route for neuropeptides.

  • Eyes: Chemical Splash Goggles or Safety Glasses with side shields. Rationale: Protects against accidental splashes during reconstitution.[2]

  • Hands: Nitrile Gloves (4 mil minimum).[1] Avoid Latex.

    • Scientific Logic:[3] Latex proteins can contaminate samples, and nitrile offers superior chemical resistance to the organic solvents (e.g., DMSO, Acetonitrile) often used in reconstitution.

Tier 2: Sample Protection (The "Reverse PPE")[1]
  • Clothing: Buttoned Lab Coat with fitted cuffs. Rationale: Skin flakes are a primary source of protease contamination.

  • Barrier: Double-Gloving is recommended during the weighing of the lyophilized powder. The outer pair is removed immediately after the "dirty" weighing step to prevent spreading powder residue to pipettes.

Operational Workflow: Reconstitution & Handling

Note: The majority of peptide loss and degradation occurs during the first 5 minutes of handling.

Phase 1: Equilibration (The "Patience" Step)

CRITICAL: Do not open the vial immediately upon removal from the freezer.

  • Remove vial from -20°C/-80°C storage.

  • Place in a desiccator or on the bench for 30–60 minutes to reach room temperature.

    • Mechanism:[2] Opening a cold vial condenses atmospheric water vapor onto the hygroscopic peptide. This moisture initiates hydrolysis and causes the powder to become sticky/gummy, making accurate weighing impossible [6, 9].

Phase 2: Solubilization

Manduca Flrlamide is often hydrophobic depending on the specific C-terminal modifications.

  • Centrifuge: Spin the vial at 5,000 x g for 30 seconds. Rationale: Consolidates powder that may have scattered due to static charge during transport.

  • Solvent Selection:

    • Initial Dissolution: Use a small volume of sterile, anhydrous organic solvent (e.g., DMSO or DMF) if the peptide is hydrophobic.

    • Dilution:[4] Bring to volume with sterile, endotoxin-free water or buffer (pH 7.4).[1]

    • Avoid: Unbuffered water for long-term storage (acidic peptides can aggregate).[1]

Phase 3: Aliquoting (The "Freeze-Thaw" Defense)

Never store the bulk solution at 4°C.[1]

  • Divide the stock solution into single-use aliquots immediately.

  • Vessel: Use low-protein-binding polypropylene tubes (Siliconized tubes are preferred).

  • Flash Freeze: Snap-freeze aliquots in liquid nitrogen or dry ice/ethanol bath to prevent crystal formation that shears the peptide structure.

Visualization: Handling Logic & Exposure Response

PeptideHandlingstartLyophilizedFlrlamide VialequilibrateEquilibrate to RT(Desiccator 30m)start->equilibratePrevent CondensationcentrifugeCentrifuge(5000xg, 30s)equilibrate->centrifugePack PowderreconstituteReconstitute(DMSO -> Buffer)centrifuge->reconstituteFume HoodaliquotAliquot(Low-bind tubes)reconstitute->aliquotAvoid Freeze-ThawexposureAccidentalExposurereconstitute->exposureSpill/DuststoreStore -80°Caliquot->storeskinSkin Contact:Wash 15m w/ Soapexposure->skineyeEye Contact:Flush 15mexposure->eyeinhalInhalation:Fresh Air + Medical Evalexposure->inhal

Figure 1: Operational workflow for Flrlamide handling, emphasizing the equilibration step to prevent hygroscopic degradation and exposure response pathways.[1]

Disposal & Decontamination Protocol

Unlike biological waste (bacteria/virus), synthetic peptides are chemical waste.[1] However, their bioactivity dictates they be treated as Hazardous Chemical Waste .

Solid Waste (Vials, Weigh Boats, Contaminated Gloves)[1]
  • Segregation: Do not place in general trash.

  • Container: Rigid, puncture-resistant container labeled "Hazardous Chemical Waste - Solid."[1]

  • Labeling: Clearly mark as "Neuropeptide Flrlamide - Bioactive."

Liquid Waste (Expired Aliquots, Rinsate)[1]
  • Deactivation (Optional but Recommended): Treat with 10% bleach solution for 30 minutes to oxidize and cleave the peptide bonds, destroying bioactivity [12].

  • Disposal: Pour into the "Aqueous Chemical Waste" carboy. Do not pour down the drain.

    • Regulatory Note: While peptides degrade naturally, introducing high concentrations of bioactive agents into municipal water systems is a violation of Good Laboratory Practice (GLP) and environmental stewardship [4, 7].

Spill Cleanup[1][5]
  • Powder Spill: Cover with wet paper towels (to prevent dust) -> Wipe up -> Place in chemical waste.[1]

  • Liquid Spill: Absorb with vermiculite or pads -> Clean area with 10% Bleach -> Rinse with Ethanol.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Kingan, T. G., et al. (1990).[1] A new peptide in the FMRFamide family isolated from the CNS of the hawkmoth, Manduca sexta.[4] Peptides, 11(4), 849-854.[1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance. United States Department of Labor.

  • BenchChem. (2025).[1][2][5][6] Proper Disposal of RFRP-1 (human): A Guide for Laboratory Professionals.

  • Moffatt, C., et al. (1995).[1] Manduca FLRFamide: A new peptide in the FMRFamide family.[4] Journal of Experimental Biology.

  • Bachem. (2021). Care and Handling of Peptides.

  • Peptide24. (2025).[1] Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides.

  • Sigma-Aldrich. (n.d.).[1] Storage and Handling Synthetic Peptides.

  • NexPept. (n.d.). How to Store Research Peptides | Stability & Handling Guide.

  • Cayman Chemical. (n.d.).[1] Ac-RLR-AMC (trifluoroacetate salt) Product Information. [1]

  • USDA. (n.d.).[1] Manduca sexta | i5k Workspace.

  • BenchChem. (2025).[1][5][6] Safeguarding the Laboratory: Proper Disposal Procedures for Vicin-like Antimicrobial Peptide 2d.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Flrlamide, manduca
Reactant of Route 2
Reactant of Route 2
Flrlamide, manduca

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.